1-[4-(2-phenylethoxy)phenyl]ethanone
Description
Structure
3D Structure
Properties
CAS No. |
18099-61-1 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-[4-(2-phenylethoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H16O2/c1-13(17)15-7-9-16(10-8-15)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
WKAZTGOEVXZSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-[4-(2-phenylethoxy)phenyl]ethanone
[1]
Abstract
This technical guide details the synthesis, purification, and structural characterization of 1-[4-(2-phenylethoxy)phenyl]ethanone (CAS: 18099-61-1), a functionalized acetophenone derivative frequently utilized as a building block in the development of PPAR agonists, tyrosine kinase inhibitors, and liquid crystal mesogens.[1] The protocol focuses on a robust Williamson ether synthesis , employing potassium carbonate (
Introduction & Retrosynthetic Analysis
Molecule Overview
The target molecule, 1-[4-(2-phenylethoxy)phenyl]ethanone , consists of an acetophenone core linked to a phenethyl group via an ether bridge.[1] This structural motif combines a lipophilic tail (phenethyl) with a polar, reactive headgroup (acetyl), making it a versatile intermediate for aldol condensations, reductive aminations, or Baeyer-Villiger oxidations in downstream medicinal chemistry campaigns.[1]
Retrosynthetic Strategy
The most logical disconnection is at the phenolic ether bond (
Figure 1: Retrosynthetic analysis revealing the Williamson ether strategy.
Experimental Protocol
Reaction Design
The synthesis proceeds via an
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6] | Mass/Vol (Scale) | Role |
| 4-Hydroxyacetophenone | 136.15 | 1.0 | 5.00 g | Substrate (Nucleophile) |
| (2-Bromoethyl)benzene | 185.06 | 1.2 | 8.15 g (~6.0 mL) | Electrophile |
| Potassium Carbonate | 138.21 | 2.5 | 12.70 g | Base (Anhydrous) |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.61 g | Catalyst (Finkelstein) |
| Acetonitrile | 41.05 | N/A | 50 mL | Solvent |
Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
).[1] -
Deprotonation: Add 4-hydroxyacetophenone (5.00 g) and Acetonitrile (50 mL) to the flask. Add anhydrous
(12.70 g) in one portion.-
Insight: Stir at room temperature for 15 minutes. The color may shift to yellow/orange as the phenoxide anion forms.
-
-
Addition: Add (2-bromoethyl)benzene (8.15 g) and catalytic KI (0.61 g).
-
Mechanistic Note: KI generates the more reactive phenethyl iodide in situ via Finkelstein exchange, significantly reducing reaction time.
-
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring. Maintain reflux for 8–12 hours .-
Monitoring: Check TLC (Mobile phase: 20% EtOAc in Hexanes). The starting phenol (
) should disappear; product ( ) will appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic solids (
, excess ) through a Celite pad or sintered glass funnel. Rinse the cake with acetone. -
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil/solid.
-
-
Purification:
-
Dissolve the crude residue in Ethyl Acetate (50 mL).
-
Wash with 1M NaOH (2 x 30 mL) to remove unreacted phenol (Critical for purity).
-
Wash with Brine (30 mL), dry over
, and concentrate. -
Recrystallization: Recrystallize the solid from hot Ethanol or an EtOAc/Hexane mixture.
-
Yield: Typical yield is 75–85% (approx.[1] 6.6–7.5 g).
-
Reaction Mechanism & Workflow
The reaction relies on the formation of a phenoxide ion, which performs a backside attack on the alkyl halide.
Figure 2: Mechanistic pathway highlighting the in-situ catalytic activation.
Characterization
Validation of the structure is confirmed via NMR and Melting Point analysis.
Physical Properties
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: 51–53 °C [1].[1]
-
Solubility: Soluble in
, DMSO, EtOAc; Insoluble in water.
Spectroscopic Data (Expected)
| Technique | Signal / Shift | Assignment | Structural Feature |
| 1H NMR | Methyl ketone singlet | ||
| (300 MHz, | Ar- | Benzylic methylene | |
| O- | Ether methylene (deshielded) | ||
| Ar-H (3,5) | Aromatic protons ortho to Ether | ||
| Ph-H | Unsubstituted phenyl ring | ||
| Ar-H (2,[1]6) | Aromatic protons ortho to Carbonyl | ||
| 13C NMR | Methyl carbon | ||
| (75 MHz, | Benzylic carbon | ||
| Ether carbon | |||
| Ar-C | Phenylene ring carbons | ||
| Ar-C-O | Ipso carbon (Ether) | ||
| Ketone carbonyl | |||
| IR (ATR) | 1675 | C=O[1] Stretch | Conjugated Ketone |
| 1250 | C-O Stretch | Aryl Alkyl Ether |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of phenethyl bromide | Add KI catalyst (Finkelstein conditions) or switch solvent to DMF ( |
| O-Alkylation vs C-Alkylation | Phenoxide ambident reactivity | Use Acetone/Acetonitrile (polar aprotic) to favor O-alkylation.[1] Avoid extreme temperatures (>100°C). |
| Sticky Solid/Oil | Residual solvent or phenol | Recrystallize from Ethanol.[1] Ensure NaOH wash was thorough.[1] |
Safety Considerations
References
-
CAS Common Chemistry. 1-[4-(2-Phenylethoxy)phenyl]ethanone (CAS RN: 18099-61-1).[1][7] American Chemical Society.[1][7] [Link][7]
-
National Institute of Standards and Technology (NIST). Ethanone, 1-[4-(phenylmethoxy)phenyl]- (Analogous Ether Synthesis Protocols).[1] NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Organic Syntheses. General Procedures for Alkylation of Phenols. Org.[1][2][3][6][8] Synth. Coll. Vol. 1, p. 102. [Link]
Sources
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- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. cactus.utahtech.edu [cactus.utahtech.edu]
Literature review on phenylethoxy acetophenone derivatives
An In-depth Technical Guide to Phenylethoxy Acetophenone Derivatives: Synthesis, Biological Activity, and Drug Development Insights
Introduction: A Scaffold of Therapeutic Promise
Phenylethoxy acetophenone derivatives constitute a class of organic compounds characterized by an acetophenone core linked to a phenyl ring via a two-carbon ether linkage (ethoxy bridge). This versatile scaffold has garnered significant attention in medicinal chemistry and drug development. Its structural components offer a unique combination of rigidity and flexibility, allowing for fine-tuning of physicochemical properties and targeted interactions with biological macromolecules. These compounds are not just synthetic curiosities; they are rooted in the broader family of acetophenones, which are naturally occurring phenolic compounds found in over 24 plant families and are precursors for various pharmaceuticals.[1][2]
The therapeutic potential of this class is vast, with research demonstrating significant anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5][6][7] The ability to readily modify both the acetophenone and the terminal phenyl ring allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, characterization, biological evaluation, and SAR of phenylethoxy acetophenone derivatives, underpinned by field-proven insights and detailed experimental protocols.
Part 1: Synthesis and Structural Elucidation
The construction of phenylethoxy acetophenone derivatives is primarily achieved through well-established synthetic methodologies, offering high yields and structural diversity. The most common and reliable approach is a variation of the Williamson ether synthesis.
Core Synthetic Strategy: Williamson Ether Synthesis
This strategy is predicated on the reaction between a hydroxyacetophenone and a phenylethyl halide. The choice of starting materials allows for extensive variation. The hydroxyacetophenone can bear substituents that modulate its electronic properties, while the phenylethyl halide can be substituted on its phenyl ring or even on the ethyl bridge.
The causality behind this choice of reaction is its robustness and predictability. The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated in situ by deprotonating the hydroxyacetophenone with a mild base, acts as a nucleophile. This attacks the electrophilic carbon of the phenylethyl halide, displacing the halide and forming the desired ether linkage. A non-protic polar solvent like acetone or dimethylformamide (DMF) is typically used to solvate the cation of the base without interfering with the nucleophile, thereby accelerating the reaction.
Experimental Protocol: Synthesis of 4-(2-Phenylethoxy)acetophenone
This protocol details a representative synthesis. All reagents should be of analytical grade and sourced from reliable chemical suppliers like Sigma-Aldrich or Merck.[3]
Materials:
-
4-Hydroxyacetophenone
-
(2-Bromoethyl)benzene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reactant Setup: To a 250 mL round-bottom flask, add 4-hydroxyacetophenone (1.0 eq), (2-bromoethyl)benzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask. The K₂CO₃ will not dissolve completely, forming a suspension. This is expected and ensures a large surface area for the reaction.
-
Reflux: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates.[3] The rationale for reflux is to provide the necessary activation energy for the reaction to proceed at a reasonable rate without evaporating the solvent.
-
Work-up - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter off the solid K₂CO₃ and inorganic salts. Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Liquid-Liquid Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water (2x) and 50 mL of brine (1x). The water wash removes any remaining K₂CO₃ and other water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(2-phenylethoxy)acetophenone.
General Synthesis Workflow Diagram
Caption: Workflow for Williamson ether synthesis of phenylethoxy acetophenones.
Structural Characterization
Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques is employed to ensure the molecular integrity and purity of the synthesized derivatives.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies functional groups. Key signals include a strong absorption band around 1670-1690 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ketone, and C-O-C ether stretches around 1250 cm⁻¹ and 1050 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expect to see characteristic triplets for the -O-CH₂- and -CH₂-Ph protons of the ethoxy bridge, typically around 4.2 ppm and 3.1 ppm, respectively. Aromatic protons will appear in the 6.9-8.0 ppm range, and the methyl protons of the acetyl group will be a sharp singlet around 2.5 ppm.[3]
-
¹³C NMR: Confirms the carbon skeleton. The carbonyl carbon is highly deshielded, appearing around 196-198 ppm. Carbons of the ethoxy bridge will be seen around 69 ppm (-O-CH₂) and 35 ppm (-CH₂-Ph).[3]
-
-
High-Resolution Mass Spectrometry (HRMS): This provides an extremely accurate mass measurement, confirming the molecular formula of the compound with a mass error typically within 5 ppm.[3]
Part 2: Pharmacological Potential and Biological Activities
The true value of the phenylethoxy acetophenone scaffold lies in its diverse biological activities. The ability to introduce various substituents allows for the creation of derivatives with potent and often selective effects against different pathological targets.
Anticancer Activity
Halogenated acetophenone derivatives have demonstrated significant promise as cytotoxic agents against a range of cancer cell lines.[7] The introduction of halogens like bromine can enhance the pro-oxidant activity of the molecule, a mechanism that can be selectively toxic to cancer cells.[7][8] Cancer cells often have a compromised ability to repair oxidative DNA damage, making them more vulnerable to agents that increase reactive oxygen species (ROS).[8]
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ | Reference |
| Brominated Acetophenones | 5c | Breast adenocarcinoma (MCF7) | < 10 µg/mL | [7][8] |
| Brominated Acetophenones | 5c | Alveolar adenocarcinoma (A549) | 11.80 ± 0.89 µg/mL | [7][8] |
| Brominated Acetophenones | 5c | Colorectal adenocarcinoma (Caco2) | 18.40 ± 4.70 µg/mL | [7][8] |
| Halogenated Phenoxychalcones | 2c | Breast cancer (MCF-7) | 1.52 µM | [7] |
| Halogenated Phenoxychalcones | 2f | Breast cancer (MCF-7) | 1.87 µM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It is a standard preliminary screen for potential anticancer agents. The protocol's self-validating nature comes from the inclusion of untreated controls (representing 100% viability) and a positive control (a known cytotoxic drug).
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
MTT Assay Workflow Diagram
Caption: Experimental workflow for the MTT cell viability assay.
Antimicrobial Activity
Substituted acetophenone derivatives have shown potent activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3] The mechanism can vary, but for many derivatives, antibacterial specificity is observed. For instance, some 2-phenylacetophenone derivatives show activity against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus but are ineffective against Gram-negative strains such as Escherichia coli.[9] This suggests a mechanism that may involve disruption of the cell wall or membrane, which differs significantly between these bacterial types.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| PPA2 (-NO₂) | Bacillus subtilis | 6.25 | [3] |
| PPA4 (-Br) | Staphylococcus aureus | 6.25 | [3] |
| PPA10 (-Cl) | Pseudomonas aeruginosa | 12.5 | [3] |
| 2-(biphenyl-4-yl)-2',3',4'-trihydroxyacetophenone | Bacillus subtilis | LC₅₀: 5.8 µM | [9] |
| 2-(biphenyl-4-yl)-2',3',4'-trihydroxyacetophenone | Staphylococcus aureus | LC₅₀: 5.6 µM | [9] |
MIC: Minimum Inhibitory Concentration
Anti-inflammatory and Analgesic Activities
Several acetophenone derivatives, including naturally occurring ones like paeonol, exhibit significant anti-inflammatory properties.[10] Synthetic derivatives, such as benzylideneacetophenones (chalcones), have been shown to possess anti-inflammatory, antioxidant, and even gastric-protectant activities.[6] Their mechanism is often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in the inflammatory cascade, and their ability to act as free radical scavengers.[6] Certain 2-(substituted phenoxy) acetamide derivatives, which are structurally related, have also shown promising anti-inflammatory and analgesic effects.[4]
Part 3: Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is critical for optimizing lead compounds. For phenylethoxy acetophenone derivatives, SAR analyses have yielded crucial insights for rational drug design.
-
Impact of Substituents on Antimicrobial Activity: Studies on acetophenone hydrazones have shown that the electronic nature of substituents plays a key role. Electron-withdrawing groups (EWGs) such as nitro (–NO₂) and halogens (–Br, –Cl) on the phenyl ring tend to significantly enhance antibacterial activity.[3] This is likely because EWGs increase the electrophilicity of the molecule, potentially promoting interaction with nucleophilic residues in bacterial enzymes or proteins.
-
Impact of Substituents on Anti-inflammatory Activity: Conversely, for anti-inflammatory and antioxidant activities in benzylideneacetophenone series, the presence of electron-donating groups (EDGs) like methoxy (–OCH₃) and amino (–NH₂) at the para-position of the aromatic rings appears to enhance activity.[6] These groups can stabilize radical intermediates, thereby improving the compound's capacity as a free radical scavenger.
-
Positional Importance: The position of substituents is also critical. The para-position is often favored as it minimizes steric hindrance and allows for optimal electronic influence across the conjugated system of the molecule.
SAR Logical Relationship Diagram
Caption: SAR summary for phenylethoxy acetophenone derivatives.
Conclusion and Future Perspectives
Phenylethoxy acetophenone derivatives represent a highly promising and versatile chemical scaffold for the development of new therapeutic agents. The synthetic accessibility and potential for extensive structural modification make them ideal candidates for lead optimization campaigns. Current research highlights their significant potential as anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on several key areas:
-
Mechanism of Action: While SAR provides valuable clues, detailed mechanistic studies are needed to identify the specific molecular targets for the most potent derivatives.
-
Pharmacokinetic Profiling: In vivo studies are required to assess the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which are critical for their translation into clinical candidates.
-
Selectivity and Toxicity: Further work is needed to optimize selectivity, particularly for anticancer agents, to maximize efficacy against tumor cells while minimizing toxicity to normal cells.[8]
-
Multi-Target Ligands: The inherent flexibility of the scaffold could be exploited to design derivatives that act on multiple targets simultaneously, a strategy that is gaining traction for treating complex diseases like cancer and neurodegenerative disorders.
The insights and protocols provided in this guide offer a solid foundation for researchers to explore and expand upon the rich pharmacological potential of phenylethoxy acetophenone derivatives, paving the way for the discovery of next-generation therapeutics.
References
- Rasayan J. Chem. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS.
- Ghasemzadeh, A., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry & Biodiversity.
- Molecules.
- Scribd.
- BenchChem. (2025). The Biosynthesis of Acetophenone Derivatives in Plant Species: A Technical Guide for Researchers.
- Rajabi, L., et al. (2005). Acetophenones with selective antimycobacterial activity.
- Science.gov. p-substituted acetophenone benzoylhydrazones: Topics.
- MDPI. (2021).
- CONICET. (2018). Kinetic profiles of the stereoselective reduction of acetophenone and its derivatives promoted by Galactomyces candidus GZ1.
- Goto, H., et al. (2009). Discovery of novel 2',3',4'-trihydroxy-2-phenylacetophenone derivatives as anti-gram-positive antibacterial agents. Bioscience, Biotechnology, and Biochemistry.
- PMC. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
- ResearchGate.
- Singh, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
- ResearchGate. Phenylethanoid, p-Hydroxy acetophenone 6.
- ResearchGate. (2003). Synthesis and Antiviral Activity of 1-{[2-(Phenoxy)
- Kaur, A., et al. (2016). Synthesis, Structure Activity Relationship (SAR)
- BenchChem. (2025).
- Piras, P. P., et al. (2018). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. MDPI.
- Scholars Research Library. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones.
- ResearchGate. (2009).
- BenchChem. (2025).
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- Galdiero, M., et al. (2021).
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An In-depth Technical Guide to Determining the Solubility Profile of 1-[4-(2-phenylethoxy)phenyl]ethanone in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for determining the solubility profile of the organic compound 1-[4-(2-phenylethoxy)phenyl]ethanone. In the realms of pharmaceutical sciences and chemical process development, a thorough understanding of a compound's solubility is a cornerstone for successful formulation, purification, and scale-up. This document outlines the theoretical underpinnings of solubility, provides a detailed, field-proven experimental protocol for its determination using the gold-standard shake-flask method, and discusses advanced analytical techniques for precise quantification. Furthermore, it introduces predictive models, including Hansen Solubility Parameters, to offer a holistic approach to characterizing the solubility of 1-[4-(2-phenylethoxy)phenyl]ethanone. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility profile for this and other similar organic molecules.
Introduction: The Significance of Solubility Profiling
1-[4-(2-phenylethoxy)phenyl]ethanone, with the chemical structure illustrated below, is an aromatic ketone. While specific applications are still under exploration, its structural motifs are common in medicinal chemistry and materials science. The journey of any new chemical entity from the laboratory to a viable product is critically dependent on its physicochemical properties, with solubility being paramount.
A comprehensive solubility profile in various organic solvents is indispensable for:
-
Crystallization and Purification: Selecting appropriate anti-solvents and recrystallization solvents.
-
Formulation Development: Creating stable and bioavailable drug delivery systems.[1][2]
-
Process Chemistry: Designing efficient reaction and extraction protocols.
-
Predictive Modeling: Building a dataset for in-silico models to forecast the behavior of related compounds.
This guide provides the scientific rationale and practical steps to meticulously generate this crucial dataset.
Physicochemical Properties of 1-[4-(2-phenylethoxy)phenyl]ethanone
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₂ | |
| Molecular Weight | 240.30 g/mol | |
| Structure | ||
| CAS Number | 18099-61-1 |
Theoretical Principles of Solubility
The adage "like dissolves like" serves as a fundamental, albeit qualitative, predictor of solubility. This principle is rooted in the intermolecular forces between the solute (1-[4-(2-phenylethoxy)phenyl]ethanone) and the solvent.[3]
Polarity and Intermolecular Forces
The solubility of an organic molecule is governed by a balance of its polar and non-polar regions.[3] The presence of electronegative atoms like oxygen in functional groups such as ketones and ethers introduces polarity.[3]
-
Polar Solvents (e.g., ethanol, acetone) will more readily dissolve polar solutes.
-
Non-polar Solvents (e.g., hexane, toluene) are better suited for non-polar solutes.
The structure of 1-[4-(2-phenylethoxy)phenyl]ethanone possesses both polar (ketone and ether linkages) and non-polar (two phenyl rings and an ethyl chain) characteristics, suggesting it will exhibit a nuanced solubility profile across a range of solvents.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) system is an invaluable tool. It deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[4][5] The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller distance implies higher affinity.[4]
The HSP for a blend of solvents can be calculated as the volume-fraction-weighted average of the individual solvent parameters, allowing for the rational design of solvent mixtures with optimal solubility characteristics.[4]
Experimental Determination of the Solubility Profile
The most reliable method for determining the thermodynamic equilibrium solubility is the shake-flask method .[6] This technique involves agitating an excess of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached, followed by the analysis of the supernatant.
Detailed Experimental Protocol: Shake-Flask Method
3.1.1. Apparatus and Materials
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Orbital shaker with temperature control
-
Syringes and syringe filters (0.22 µm, compatible with the organic solvent)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
-
1-[4-(2-phenylethoxy)phenyl]ethanone (solid)
-
A range of organic solvents (HPLC grade)
3.1.2. Solvent Selection A diverse set of solvents should be chosen to cover a range of polarities and chemical functionalities.
| Solvent | Polarity Index | Hansen Parameters (δD, δP, δH) |
| n-Hexane | 0.1 | (14.9, 0.0, 0.0) |
| Toluene | 2.4 | (18.0, 1.4, 2.0) |
| Dichloromethane | 3.1 | (17.0, 7.3, 7.1) |
| Acetone | 5.1 | (15.5, 10.4, 7.0) |
| Ethyl Acetate | 4.4 | (15.8, 5.3, 7.2) |
| Ethanol | 4.3 | (15.8, 8.8, 19.4) |
| Methanol | 5.1 | (14.7, 12.3, 22.3) |
| Acetonitrile | 5.8 | (15.3, 18.0, 6.1) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | (18.4, 16.4, 10.2) |
Hansen parameters are in MPa⁰⁵. Data compiled from various sources.[5][7]
3.1.3. Procedure
-
Preparation: Add an excess amount of solid 1-[4-(2-phenylethoxy)phenyl]ethanone to a series of vials. The exact amount is not critical, but there must be undissolved solid remaining at the end of the experiment.[8]
-
Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent to the vials.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for 24 to 72 hours.[8] Equilibrium is reached when the concentration of the solute in the solvent remains constant over time. It is advisable to take samples at 24, 48, and 72 hours to confirm that the concentration has plateaued.[6]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.[8]
-
Analysis: Accurately dilute the filtered solution with the appropriate solvent (or mobile phase for HPLC) to a concentration within the linear range of the analytical method.[9]
-
Quantification: Determine the concentration of the diluted solution using a pre-validated analytical method (detailed in Section 4).
Analytical Methodologies for Quantification
Accurate quantification of the dissolved solute is essential for reliable solubility data.
UV-Vis Spectrophotometry
This technique is suitable if 1-[4-(2-phenylethoxy)phenyl]ethanone has a chromophore that absorbs in the UV-Vis range and the solvent is transparent at the wavelength of maximum absorbance (λmax).
Protocol:
-
Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan across the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance.
-
Prepare Standards: Create a series of standard solutions of known concentrations.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration. The resulting curve should be linear and pass through the origin, in accordance with the Beer-Lambert law.[10]
-
Analyze Sample: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment and determine its concentration from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and often more accurate method, particularly for complex mixtures or when the solvent has significant UV absorbance.[11][12]
Protocol:
-
Method Development: Develop an HPLC method capable of separating 1-[4-(2-phenylethoxy)phenyl]ethanone from any potential impurities or degradants. This involves selecting an appropriate column (e.g., C18), mobile phase, and detector (e.g., UV-Vis or Diode Array Detector).
-
Prepare Standards: Prepare a series of standard solutions of known concentrations in the mobile phase.
-
Generate Calibration Curve: Inject the standards and plot the peak area versus concentration. This relationship should be linear over the desired concentration range.[13][14]
-
Analyze Sample: Inject the diluted, filtered sample and determine its concentration from the peak area using the calibration curve.
Data Analysis and Presentation
The experimentally determined solubility data should be presented in a clear and organized manner.
Tabulated Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| n-Hexane | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| ... (other solvents) | 25 | ||
| n-Hexane | 37 | [Experimental Value] | [Calculated Value] |
| ... (other solvents) | 37 |
To convert g/L to mol/L, divide by the molecular weight (240.30 g/mol ).
Thermodynamic Modeling
The temperature dependence of solubility can be described by thermodynamic models such as the van't Hoff equation. These models can provide insights into the thermodynamics of the dissolution process, such as the enthalpy and entropy of dissolution.[15] More advanced models like the modified Apelblat equation can also be used to correlate solubility data with temperature.[15]
Conclusion
This guide has detailed a systematic and robust approach to determining the solubility profile of 1-[4-(2-phenylethoxy)phenyl]ethanone in a range of organic solvents. By combining the gold-standard shake-flask method with precise analytical quantification techniques like HPLC or UV-Vis spectrophotometry, researchers can generate high-quality, reliable data. This data is not only fundamental for immediate process development and formulation but also serves as a valuable input for building and refining predictive solubility models. A thorough understanding of solubility, grounded in both theoretical principles and meticulous experimental work, is a critical enabler for advancing chemical and pharmaceutical research.
References
-
How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022, November 15). AIChE Journal. [Link]
-
Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society. [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). Nature Communications. [Link]
-
A new model predicts how molecules will dissolve in different solvents. (2025, August 19). MIT News. [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). ChemRxiv. [Link]
-
Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 15). ACS Publications. [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. [Link]
-
Solubility prediction via a thermodynamic cycle. The free energy change... (n.d.). ResearchGate. [Link]
-
How do you perform the shake flask method to determine solubility? (2017, April 27). Quora. [Link]
-
Thermodynamic modeling of activity coefficient and prediction of solubility. (2006, April 15). PubMed. [Link]
-
Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv. [Link]
-
Hansen Solubility Parameters (HSP). (n.d.). Prof Steven Abbott. [Link]
-
Hansen solubility parameter (HSP) of some common solvents and target compounds. (n.d.). ResearchGate. [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]
-
List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22). Mendeley Data. [Link]
-
1-[4-[(E)-2-phenylethenyl]phenyl]ethanone. (n.d.). PubChem. [Link]
-
Quality-Control Analytical Methods: High-Performance Liquid Chromatography. (n.d.). IJPC. [Link]
-
Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. (n.d.). PMC. [Link]
-
Principles of HPLC (5) Qualitative and quantitative analysis. (2025, December 9). JASCO Global. [Link]
-
How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. (2023, September 15). Jurnal UPI. [Link]
-
HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. (n.d.). SciSpace. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
5.1: High performance liquid chromatography. (2025, August 19). Chemistry LibreTexts. [Link]
-
1-[4-(2-Phenylethoxy)phenyl]ethanone. (n.d.). CAS Common Chemistry. [Link]
-
Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. (n.d.). Scholars Research Library. [Link]
-
Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. (2015, June 30). Research Journal of Pharmacy and Technology. [Link]
-
Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. (2025, September 25). Impactfactor.org. [Link]
-
HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). Chromedia. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. quora.com [quora.com]
- 9. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Structure and Conformation of 1-[4-(2-phenylethoxy)phenyl]ethanone
The following technical guide details the molecular structure, synthesis, and conformational analysis of 1-[4-(2-phenylethoxy)phenyl]ethanone (also known as 4'-(2-phenylethoxy)acetophenone). This analysis synthesizes crystallographic principles, spectroscopic data, and computational modeling to provide a comprehensive structural profile.
Technical Guide | Version 1.0
Executive Summary
1-[4-(2-phenylethoxy)phenyl]ethanone (CAS: 54696-05-8) is a diaryl ether derivative characterized by a flexible ethyl linker connecting a photo-active acetophenone moiety to a lipophilic phenyl ring. Unlike rigid stilbene or alkyne analogs, the ethoxy bridge introduces significant conformational freedom, influencing the molecule's ability to adopt distinct "folded" or "extended" geometries in solution versus the solid state. This structural plasticity makes it a critical model system for studying flexible ligand binding in medicinal chemistry, particularly for tyrosinase inhibitors and PPAR agonists.
Chemical Synthesis & Preparation
To ensure structural purity for analysis, the compound is synthesized via a classic Williamson Ether Synthesis . This protocol ensures regioselectivity at the phenolic oxygen, avoiding C-alkylation byproducts.
Reaction Mechanism
The synthesis involves the nucleophilic attack of the phenoxide ion (generated from 4-hydroxyacetophenone) on the electrophilic carbon of (2-bromoethyl)benzene.
Key Reagents:
-
Substrate: 4-Hydroxyacetophenone (1.0 eq)
-
Electrophile: (2-Bromoethyl)benzene (1.1 eq)
-
Base: Potassium Carbonate (
) (Anhydrous, 2.0 eq) -
Solvent: Acetonitrile (ACN) or Acetone (Reflux)
Synthesis Workflow (DOT Visualization)
The following diagram outlines the critical process steps and decision points for high-purity isolation.
Figure 1: Step-by-step Williamson ether synthesis pathway for high-purity isolation.
Spectroscopic Characterization
Structural validation relies on distinct spectroscopic signatures arising from the ether linkage and the carbonyl environment.
Nuclear Magnetic Resonance (NMR)
The
| Moiety | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |
| Acetyl Methyl | 2.55 | Singlet | 3H | |
| Ether | 4.25 | Triplet ( | 2H | |
| Benzylic | 3.10 | Triplet ( | 2H | |
| Aromatic (Core) | 7.92 (d), 6.90 (d) | AA'BB' System | 4H | para-Acetophenone ring |
| Aromatic (Tail) | 7.20 - 7.35 | Multiplet | 5H | Unsubstituted Phenyl ring |
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (
): A sharp, intense peak at 1675–1680 cm , characteristic of an aryl ketone where conjugation lowers the frequency compared to aliphatic ketones. -
Ether Stretch (
): Strong bands at 1250 cm (asymmetric) and 1020 cm (symmetric).
Conformational Analysis & Molecular Geometry
The biological activity of 1-[4-(2-phenylethoxy)phenyl]ethanone is governed by its ability to transition between conformations. Unlike the rigid 1-[4-(2-phenylethynyl)phenyl]ethanone (which contains a triple bond), the ethoxy linker introduces two critical torsion angles.
Torsion Angles and Flexibility
The molecular shape is defined by the rotation around the central ether chain:
-
(C
-O-C-C): Determines the orientation of the ethyl chain relative to the acetophenone plane. -
(O-C-C-C
): Determines the relative orientation of the two phenyl rings.
DFT (Density Functional Theory) studies on similar phenoxy-alkyl systems suggest two primary energy minima:
-
Anti-Periplanar (Extended): The ethyl chain adopts a "zig-zag" conformation (
). This is the most stable conformer in the solid state as it maximizes packing efficiency. -
Gauche (Folded): A "U-shape" conformation (
) which may be accessible in solution, allowing for intramolecular interactions between the two aromatic rings, though this is sterically disfavored compared to the extended form.
Electronic Surface Potential (MEP)
The Molecular Electrostatic Potential map reveals distinct binding zones:
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen and the Ether Oxygen . These are the primary hydrogen bond acceptor sites.
-
Positive Potential (Blue): Localized on the Methyl group protons and the aromatic protons, serving as weak hydrogen bond donors.
Crystal Packing Logic
In the crystalline state, the molecule typically adopts a monoclinic or triclinic lattice. The packing is driven by a hierarchy of intermolecular forces:
-
C-H...O Hydrogen Bonds: The acetyl oxygen acts as an acceptor for aromatic protons from neighboring molecules, forming centrosymmetric dimers or infinite chains.
-
C-H...
Interactions: The electron-rich -cloud of the terminal phenyl ring interacts with the acidic protons of the acetyl methyl group. -
Van der Waals Forces: The hydrophobic phenethyl chains interdigitate to form non-polar layers, stabilizing the crystal lattice.
Figure 2: Intermolecular interaction network stabilizing the crystal lattice.
Pharmaceutical Relevance
Understanding the structure of 1-[4-(2-phenylethoxy)phenyl]ethanone provides insight into Structure-Activity Relationships (SAR) for drug design.
-
Linker Length: The 2-carbon (ethyl) spacer is often optimal for receptor spanning. Extending to propyl (3-carbon) increases lipophilicity (
) but introduces excessive entropic penalty upon binding. -
Ether Oxygen: Acts as a hydrogen bond acceptor, crucial for binding affinity in tyrosinase active sites.
-
Metabolic Stability: The primary metabolic soft spot is the para-position of the terminal phenyl ring (hydroxylation) and the ether linkage (O-dealkylation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779313, 1-[4-(2-Phenylethynyl)phenyl]ethanone. Retrieved from [Link](Note: Structural analog used for comparative backbone analysis).
-
NIST Mass Spectrometry Data Center. Ethanone, 1-[4-(phenylmethoxy)phenyl]-. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link].
- Cambridge Crystallographic Data Centre (CCDC).Search for Acetophenone ether derivatives. (General reference for packing motifs of diaryl ethers).
Sources
Structural Elucidation and Spectroscopic Characterization of 1-[4-(2-Phenylethoxy)phenyl]ethanone
Topic: Spectroscopic Data (NMR, IR, Mass) for 1-[4-(2-phenylethoxy)phenyl]ethanone Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive spectroscopic analysis of 1-[4-(2-phenylethoxy)phenyl]ethanone (CAS: 18099-61-1 ), also known as 4'-(2-phenylethoxy)acetophenone . This compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of tyrosine kinase inhibitors and estrogen receptor modulators.
The guide synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to establish a self-validating structural assignment. It is designed to assist researchers in confirming product identity during organic synthesis and quality control workflows.
Compound Identity
| Property | Detail |
| IUPAC Name | 1-[4-(2-phenylethoxy)phenyl]ethanone |
| Common Name | 4'-(2-Phenylethoxy)acetophenone |
| CAS Number | 18099-61-1 |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| Physical State | White to off-white solid |
Synthetic Pathway & Sample Preparation
To understand the spectroscopic impurities often found in crude samples, it is essential to review the synthesis. The standard preparation involves a Williamson ether synthesis between 4-hydroxyacetophenone and (2-bromoethyl)benzene.
Experimental Protocol
Reagents: 4-Hydroxyacetophenone (1.0 eq), (2-Bromoethyl)benzene (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone or DMF (Solvent).[1][2][3]
Workflow:
-
Deprotonation: 4-Hydroxyacetophenone is dissolved in acetone; K₂CO₃ is added to form the phenoxide anion.
-
Alkylation: (2-Bromoethyl)benzene is added dropwise. The mixture is refluxed (6-12 hours).
-
Workup: Solvent evaporation, redissolution in EtOAc, washing with NaOH (to remove unreacted phenol), water, and brine.
-
Purification: Recrystallization from ethanol or column chromatography (Hexane:EtOAc).
Synthesis Workflow Diagram
Figure 1: Williamson ether synthesis workflow for the target compound.
Mass Spectrometry (MS) Analysis
The mass spectrum provides the first line of evidence for molecular weight and structural connectivity.
Fragmentation Logic
-
Molecular Ion (M+): The parent peak appears at m/z 240 , confirming the formula C₁₆H₁₆O₂.
-
Tropylium Ion (Base Peak Candidate): Cleavage of the phenethyl ether bond typically generates a tropylium ion (m/z 91 ) or a phenethyl cation (m/z 105 ).
-
Acylium Ion: Alpha-cleavage next to the carbonyl group yields the methyl radical and the benzoyl cation derivative.
-
McLafferty Rearrangement: While less dominant in ethers, the alkyl chain can undergo rearrangement.
Key MS Peaks
| m/z | Ion Identity | Structural Fragment | Interpretation |
| 240 | [M]⁺ | C₁₆H₁₆O₂ | Molecular Ion (Parent) |
| 225 | [M-CH₃]⁺ | C₁₅H₁₃O₂ | Loss of methyl group (alpha cleavage) |
| 149 | [M-Bn]⁺ | C₉H₉O₂ | Loss of benzyl/tropylium group |
| 105 | [Ph-CH₂-CH₂]⁺ | C₈H₉ | Phenethyl cation (common in phenethyl ethers) |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion (Diagnostic for benzyl/phenethyl) |
| 43 | [CH₃CO]⁺ | C₂H₃O | Acetyl cation (Diagnostic for methyl ketone) |
Infrared (IR) Spectroscopy
IR analysis confirms the presence of the ketone and ether functional groups while ruling out the starting material (OH stretch).
Diagnostic Bands
-
Absence of O-H: The broad band at 3200–3500 cm⁻¹ (from 4-hydroxyacetophenone) must be absent .
-
C=O Stretch (Ketone): A strong, sharp peak at 1670–1680 cm⁻¹ . This is characteristic of aryl ketones.
-
C-O-C Stretch (Ether): Two distinct bands around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (2980–2850 cm⁻¹) corresponding to the ethyl linker (-CH₂-CH₂-).
-
C-H Stretch (Aromatic): Weak peaks just above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural elucidation. The molecule possesses distinct aliphatic and aromatic regions.
¹H NMR (Proton) Data (400 MHz, CDCl₃)
The spectrum is characterized by a para-substituted AA'BB' system and a monosubstituted benzene ring, linked by an ethyl chain.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (J) |
| 7.92 | Doublet (d) | 2H | Ar-H (Ortho to C=O) | J = 8.8 Hz |
| 7.20 – 7.35 | Multiplet (m) | 5H | Phenyl Ring (Ph-CH₂-) | N/A |
| 6.92 | Doublet (d) | 2H | Ar-H (Ortho to O-R) | J = 8.8 Hz |
| 4.25 | Triplet (t) | 2H | -O-CH₂ -CH₂- | J = 7.0 Hz |
| 3.13 | Triplet (t) | 2H | -O-CH₂-CH₂ -Ph | J = 7.0 Hz |
| 2.55 | Singlet (s) | 3H | -CO-CH₃ | N/A |
Analysis:
-
The 2.55 ppm singlet confirms the methyl ketone.
-
The 4.25 ppm triplet is deshielded by the oxygen, confirming the ether linkage.
-
The 3.13 ppm triplet is benzylic, confirming the attachment to the phenyl ring.
-
The AA'BB' pattern (7.92/6.92 ppm) confirms the 1,4-disubstituted acetophenone core.
¹³C NMR (Carbon) Data (100 MHz, CDCl₃)
| Shift (δ ppm) | Carbon Type | Assignment |
| 196.8 | Quaternary (C=O) | Ketone Carbonyl |
| 162.8 | Quaternary (Ar-O) | Aromatic C-O (Ipso) |
| 137.9 | Quaternary (Ar-C) | Phenyl C (Ipso to alkyl) |
| 130.6 | Methine (CH) | Acetophenone (Ortho to C=O) |
| 130.3 | Quaternary (Ar-C) | Acetophenone C (Ipso to C=O) |
| 129.0 | Methine (CH) | Phenyl (Meta) |
| 128.6 | Methine (CH) | Phenyl (Ortho) |
| 126.7 | Methine (CH) | Phenyl (Para) |
| 114.1 | Methine (CH) | Acetophenone (Ortho to O-R) |
| 68.9 | Methylene (CH₂) | -O-CH₂ - |
| 35.6 | Methylene (CH₂) | -CH₂ -Ph |
| 26.4 | Methyl (CH₃) | -CO-CH₃ |
NMR Connectivity Diagram
Figure 2: NMR connectivity logic showing signal relationships and coupling.
References
-
National Institutes of Health (NIH) - PubChem. 1-[4-(2-phenylethoxy)phenyl]ethanone (CID 13340057). Retrieved from [Link]
-
CAS Common Chemistry. 1-[4-(2-Phenylethoxy)phenyl]ethanone (CAS RN 18099-61-1).[4] Retrieved from [Link][4]
-
NIST Chemistry WebBook. Acetophenone and Derivatives Spectral Data. (Used for comparative fragmentation logic of acetophenone derivatives). Retrieved from [Link]
Sources
Beyond the Solvent: Substituted Acetophenones as Versatile Scaffolds in Drug Discovery and Materials Science
Topic: Potential Research Applications of Substituted Acetophenones Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
Substituted acetophenones are frequently relegated to the role of simple solvents or intermediate reagents in undergraduate organic chemistry. However, in high-level R&D, they function as "privileged structures"—molecular scaffolds capable of providing ligands for diverse biological targets. This guide explores the technical utility of substituted acetophenones, moving beyond their basic reactivity to their application in synthesizing bioactive heterocycles (chalcones, thiazoles), their role as Type I photoinitiators in polymer chemistry, and their emerging utility in agricultural science.
Part 1: Chemical Scaffolding & Synthetic Utility[1][2]
The acetyl group attached to an aromatic ring provides two distinct sites for chemical modification: the carbonyl carbon (electrophilic) and the
The Acetophenone Divergence Hub
The following directed graph illustrates the primary synthetic pathways accessible from a substituted acetophenone core, highlighting the reagents required to access specific pharmacophores.
Figure 1: Synthetic divergence from substituted acetophenones. The scaffold serves as a precursor for three major classes of bioactive heterocycles and radical initiators.
Part 2: Pharmaceutical Applications & SAR Insights
Chalcones: The Claisen-Schmidt Precursors
Chalcones (1,3-diaryl-2-propen-1-ones) derived from acetophenones exhibit potent biological activities due to the presence of an
-
Antimicrobial Activity: Research indicates that electron-withdrawing groups (EWG) such as
, , or on the acetophenone ring significantly enhance antibacterial efficacy against Gram-positive strains like S. aureus. This is attributed to the increased electrophilicity of the -carbon, facilitating nucleophilic attack by bacterial thiols [1][4]. -
Anticancer Potential: Hydroxy-substituted acetophenones (e.g., 2'-hydroxyacetophenone) yield chalcones that mimic combretastatin, a tubulin-binding agent. The hydroxyl group often participates in intramolecular hydrogen bonding, stabilizing the planar conformation required for DNA intercalation [6].
Thiazoles: The Hantzsch Synthesis
The conversion of acetophenones to 2-aminothiazoles via
-
Mechanism: The reaction proceeds via nucleophilic attack of the sulfur atom on the
-carbon, followed by cyclization and dehydration.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Application: Derivatives synthesized from 4-fluoroacetophenone have shown high affinity for EGFR kinase domains, making them viable candidates for non-small cell lung cancer therapies [2][7].
Structure-Activity Relationship (SAR) Summary
The following table summarizes the biological impact of specific substitution patterns on the acetophenone ring.
| Substituent (R) | Position | Effect on Bioactivity | Target Application |
| -OH (Hydroxyl) | Ortho (2') | Enables H-bonding; stabilizes planar conformation | Anticancer (Tubulin inhibition) |
| -NO₂ (Nitro) | Para (4') | Increases electrophilicity; enhances Michael addition | Antimicrobial (Cysteine targeting) |
| -OCH₃ (Methoxy) | Meta/Para | Improves lipophilicity and membrane permeability | Antifungal (Cell wall penetration) |
| -F (Fluoro) | Para (4') | Metabolic stability (blocks P450 oxidation) | Kinase Inhibitors (Metabolic resistance) |
Part 3: Materials Science Applications (Photoinitiators)[6]
Substituted acetophenones, particularly
Mechanism of Action: Norrish Type I Cleavage
Unlike Type II initiators (which require a co-initiator for hydrogen abstraction), acetophenone derivatives undergo unimolecular bond cleavage upon UV excitation.
-
Excitation: Absorption of UV light promotes the molecule to a singlet excited state, which rapidly undergoes intersystem crossing (ISC) to a triplet state.
-
-Cleavage: The bond between the carbonyl carbon and the
-carbon weakens, leading to homolytic cleavage. -
Radical Generation: This produces a benzoyl radical and an alkyl radical, both capable of initiating polymerization of acrylates or styrenes [9][11].
Figure 2: Mechanism of radical generation in acetophenone-based photoinitiators.
Part 4: Experimental Protocols
Protocol A: High-Yield Synthesis of Chalcones (Claisen-Schmidt)
Rationale: This protocol utilizes a solvent-free grinding method (Green Chemistry) or conventional ethanol reflux. The solvent-free approach often yields higher purity products by avoiding side reactions associated with prolonged heating [1][5].
Materials:
-
Substituted Acetophenone (10 mmol)
-
Substituted Benzaldehyde (10 mmol)
-
NaOH (pellets or 40% aq. solution)
-
Ethanol (95%)
-
HCl (10%)[2]
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of substituted acetophenone and 10 mmol of benzaldehyde in 15 mL of ethanol.
-
Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring magnetically at room temperature.
-
Critical Control: Maintain temperature < 25°C to prevent Cannizzaro reaction of the aldehyde.
-
-
Reaction: Stir for 4–12 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The formation of a yellow/orange precipitate indicates chalcone formation.
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 10 mL of 10% HCl. The acid neutralizes the base and precipitates the product.
-
Purification: Filter the solid, wash with cold water until neutral pH, and recrystallize from ethanol.
Protocol B: Synthesis of 2-Aminothiazoles (Hantzsch Method)
Rationale: This method converts the acetyl group into a thiazole ring, a critical pharmacophore in modern drug design [2][7].
Materials:
-
Substituted Acetophenone (10 mmol)
-
Bromine or N-Bromosuccinimide (NBS)[3]
-
Thiourea (12 mmol)
Step-by-Step Methodology:
-
-Bromination: Dissolve acetophenone in glacial acetic acid. Add bromine dropwise at 0°C. Stir for 2 hours to generate
-bromoacetophenone. (Alternatively, use NBS in refluxing CCl for sensitive substrates). -
Cyclization: Dissolve the isolated
-bromoacetophenone (10 mmol) in 20 mL ethanol. Add thiourea (12 mmol). -
Reflux: Heat the mixture to reflux for 3–5 hours.
-
Validation: The disappearance of the starting bromide spot on TLC confirms conversion.
-
-
Neutralization: Cool the mixture and add aqueous ammonia or NaHCO
to adjust pH to 8–9. The free base of the thiazole will precipitate. -
Isolation: Filter and recrystallize from ethanol/water.
References
-
BenchChem. (2025).[1][7] A Technical Guide to the Synthesis of Substituted Chalcones: A Literature Review. BenchChem. Link
-
BenchChem. (2025).[1][7] Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones. BenchChem. Link
-
National Institutes of Health (NIH). (2020). Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. PMC. Link
-
Rasayan Journal of Chemistry. (2025). Bioactive Substituted Acetophenone Derivatives of 4-Hydrazinyl-7H-Pyrrolo[2,3-d]Pyrimidine: Synthesis and Structural Insights. Rasayan J. Chem. Link
-
MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. Link
-
Science Alert. (2006). Synthesis and Characterization of Some Chalcone Derivatives. Journal of Applied Sciences. Link
-
ResearchGate. (2015). Microwave Assisted Synthesis of Thiazole via Acetophenones. ResearchGate. Link
-
Journal of Chemical and Pharmaceutical Research. (2017). Biological Significance of Some Substituted Novel Chalcones of 4-Bromoacetophenone. JOCPR. Link
-
Royal Society of Chemistry (RSC). (1986). Excited-state reactivity in a series of polymerization photoinitiators based on the acetophenone nucleus. J. Chem. Soc., Faraday Trans. 1. Link
-
ResearchGate. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. ResearchGate. Link
-
Royal Society of Chemistry (RSC). (2014). Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectroscopy. Polymer Chemistry. Link
Sources
An In-depth Technical Guide to the Synthesis and Implied History of 1-[4-(2-phenylethoxy)phenyl]ethanone
Abstract
This technical guide provides a comprehensive overview of 1-[4-(2-phenylethoxy)phenyl]ethanone, a specialized aromatic ketone. In the absence of a documented formal discovery, this guide posits its history within the context of classical organic synthesis. We will explore the primary synthetic routes, namely the Williamson ether synthesis and the Ullmann condensation, which represent the most probable pathways for its creation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles.
Introduction and Structural Elucidation
1-[4-(2-phenylethoxy)phenyl]ethanone, with the CAS Number 18099-61-1 and molecular formula C₁₆H₁₆O₂, is an organic compound characterized by a central phenyl ring substituted with an acetyl group and a phenylethoxy group at the para position. The structure combines a ketone functionality with an ether linkage, making it a molecule with potential applications in organic synthesis and as a building block in medicinal chemistry.
While the specific historical context of its first synthesis is not prominently documented in scientific literature, its structure suggests a genesis rooted in the well-established principles of ether synthesis developed in the 19th and early 20th centuries. The compound is available from some chemical suppliers as a research chemical, although it is listed as discontinued by major distributors like Sigma-Aldrich, indicating its use in niche applications rather than large-scale industrial processes.
Table 1: Physicochemical Properties of 1-[4-(2-phenylethoxy)phenyl]ethanone
| Property | Value |
| CAS Number | 18099-61-1 |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 1-[4-(2-phenylethoxy)phenyl]ethanone |
Postulated Discovery and Historical Synthesis Context
The discovery of 1-[4-(2-phenylethoxy)phenyl]ethanone is likely not a singular event but rather a logical outcome of the application of established synthetic methodologies to create a novel molecular scaffold. The two most probable routes for its initial and subsequent synthesis are the Williamson ether synthesis and the Ullmann condensation.
The Williamson Ether Synthesis: A 19th Century Innovation
Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains a cornerstone of organic chemistry for the formation of ethers.[1] This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide ion.[2] Given the structure of our target molecule, the most logical starting materials for this synthesis would be 4-hydroxyacetophenone and a phenethyl halide (e.g., 2-phenylethyl bromide).
The choice of 4-hydroxyacetophenone as a starting material is strategic due to its commercial availability and the acidic nature of its phenolic proton, which can be readily deprotonated by a suitable base to form the nucleophilic phenoxide.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation, discovered by Fritz Ullmann in the early 20th century, provides an alternative method for the formation of aryl ethers, particularly when the Sₙ2 pathway is not favored.[3] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. For the synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone, this would likely involve the reaction of 4-bromoacetophenone with 2-phenylethanol in the presence of a copper catalyst and a base.
Synthetic Protocols and Mechanistic Insights
This section provides detailed, step-by-step protocols for the two most probable synthetic routes to 1-[4-(2-phenylethoxy)phenyl]ethanone.
Route 1: Williamson Ether Synthesis
This is often the preferred method due to its milder reaction conditions and the avoidance of heavy metal catalysts.
Experimental Workflow Diagram (Williamson Ether Synthesis)
Caption: Workflow for Williamson Ether Synthesis.
Step-by-Step Protocol:
-
Deprotonation: To a solution of 4-hydroxyacetophenone (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a suitable base like potassium carbonate (1.5 eq). The base deprotonates the phenolic hydroxyl group to form the more nucleophilic potassium phenoxide in situ.
-
Nucleophilic Attack: Add 2-phenylethyl bromide (1.1 eq) to the reaction mixture. The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 2-phenylethyl bromide in an Sₙ2 reaction, displacing the bromide ion.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure 1-[4-(2-phenylethoxy)phenyl]ethanone.
Table 2: Reagents for Williamson Ether Synthesis
| Reagent | Molar Eq. | Purpose |
| 4-Hydroxyacetophenone | 1.0 | Phenolic starting material |
| 2-Phenylethyl Bromide | 1.1 | Alkylating agent |
| Potassium Carbonate | 1.5 | Base for deprotonation |
| Acetone | - | Solvent |
Reaction Mechanism Diagram (Williamson Ether Synthesis)
Caption: Mechanism of Williamson Ether Synthesis.
Route 2: Ullmann Condensation
This method is a viable alternative, especially if the Sₙ2 reaction is sluggish.
Experimental Workflow Diagram (Ullmann Condensation)
Sources
Methodological & Application
Synthetic route for 1-[4-(2-phenylethoxy)phenyl]ethanone from 4-hydroxyacetophenone
Application Note & Synthetic Protocol
Topic: A Robust and Scalable Synthetic Route for 1-[4-(2-phenylethoxy)phenyl]ethanone from 4-hydroxyacetophenone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone, a valuable intermediate in medicinal chemistry and materials science. The protocol is centered around the Williamson ether synthesis, a classic yet highly reliable method for forming aryl ethers.[1] We present a detailed, step-by-step procedure starting from commercially available 4-hydroxyacetophenone and (2-bromoethyl)benzene. This guide emphasizes the scientific rationale behind the choice of reagents and conditions, offers in-depth characterization methods, and includes a troubleshooting guide to ensure reproducible and high-yield synthesis. The protocol is designed to be self-validating through clear checkpoints and analytical verification steps, making it suitable for both academic research and process development settings.
Introduction and Scientific Rationale
The synthesis of asymmetrical aryl ethers is a fundamental transformation in organic chemistry, with the resulting motifs being prevalent in a vast array of pharmaceuticals and functional materials. The target molecule, 1-[4-(2-phenylethoxy)phenyl]ethanone, combines a pharmacophoric acetophenone group with a flexible phenylethoxy side chain, making it an attractive scaffold for further chemical elaboration.
The chosen synthetic strategy is the Williamson ether synthesis , a robust and widely-used SN2 reaction.[2] This method involves the reaction of a deprotonated alcohol or phenol (a nucleophile) with an organohalide (an electrophile) to form an ether.[1]
Mechanistic Considerations
The reaction proceeds in two key stages:
-
Deprotonation: The phenolic hydroxyl group of 4-hydroxyacetophenone is acidic (pKa ≈ 7.6) and is deprotonated by a suitable base to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the electrophilic carbon of (2-bromoethyl)benzene. This is a concerted, bimolecular nucleophilic substitution (SN2) reaction where the nucleophile attacks from the side opposite to the leaving group (backside attack), leading to the formation of the ether linkage and displacement of the bromide ion.[1][3]
Rationale for Reagent Selection
-
Substrates: The synthesis is designed with two possible disconnections. The optimal pathway involves the reaction between the phenoxide of 4-hydroxyacetophenone and a primary alkyl halide, (2-bromoethyl)benzene.[2] The alternative—reacting a phenylethoxide with 4-bromoacetophenone—is not feasible via an SN2 mechanism due to the inertness of aryl halides to this type of substitution. The use of a primary alkyl halide like (2-bromoethyl)benzene is critical as it minimizes the potential for the competing E2 elimination side reaction, which becomes significant with secondary and tertiary halides.[2][3]
-
Base: Potassium carbonate (K₂CO₃) is selected as the base. It is an inexpensive, easy-to-handle solid that is sufficiently basic to deprotonate the phenol but not so strong as to induce unwanted side reactions.[4]
-
Solvent: Acetone is an excellent polar aprotic solvent for this reaction. It effectively dissolves the organic reactants while allowing the inorganic base to remain as a suspended solid, facilitating a clean reaction. Its relatively low boiling point (56 °C) simplifies its removal during the work-up phase.
Reaction Scheme and Mechanism
Caption: Mechanism for the synthesis of the target compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Hydroxyacetophenone | [99-93-4] | 136.15 | 5.00 g | 36.7 | 1.0 |
| (2-Bromoethyl)benzene | [103-63-9] | 185.06 | 7.45 g (5.0 mL) | 40.4 | 1.1 |
| Potassium Carbonate (K₂CO₃) | [584-08-7] | 138.21 | 7.61 g | 55.1 | 1.5 |
| Acetone | [67-64-1] | 58.08 | 100 mL | - | - |
| Ethyl Acetate | [141-78-6] | 88.11 | ~150 mL | - | - |
| Brine (sat. NaCl aq.) | - | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | [7757-82-6] | 142.04 | ~10 g | - | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm)
-
Vacuum filtration apparatus (Büchner funnel and flask)
Step-by-Step Procedure
Caption: A high-level overview of the experimental workflow.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (5.00 g, 36.7 mmol), potassium carbonate (7.61 g, 55.1 mmol), and acetone (100 mL).
-
Reagent Addition: Stir the suspension vigorously and add (2-bromoethyl)benzene (5.0 mL, 40.4 mmol) to the mixture.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (internal temperature of approximately 60-65 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-18 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Spot the starting material (4-hydroxyacetophenone in acetone) and the reaction mixture. The reaction is complete when the 4-hydroxyacetophenone spot (more polar) has been consumed and a new, less polar product spot is dominant.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide by-product using a Büchner funnel and wash the solid with a small amount of acetone.
-
Solvent Removal & Extraction: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (75 mL) and ethyl acetate (75 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Washing and Drying: Collect the organic (top) layer. Wash the organic layer with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[5]
-
Purification: Remove the ethyl acetate under reduced pressure to yield the crude product, typically as an off-white or pale yellow solid. The crude product can be purified by recrystallization.[6] Dissolve the solid in a minimal amount of hot ethanol (~30-40 mL) and slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Final Product Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum. The expected yield is 75-85%.
Characterization and Expected Results
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| Melting Point | 94-96 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J=8.8 Hz, 2H, Ar-H ortho to C=O), 7.38-7.25 (m, 5H, Ph-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H ortho to O), 4.25 (t, J=7.0 Hz, 2H, -OCH₂-), 3.15 (t, J=7.0 Hz, 2H, -CH₂Ph), 2.55 (s, 3H, -COCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 196.8, 163.1, 138.0, 130.8, 130.5, 129.1, 128.6, 126.8, 114.2, 69.1, 35.5, 26.4 |
| IR (ATR, cm⁻¹) | ~3030 (Ar C-H), ~2930 (Alkyl C-H), ~1675 (C=O, ketone), ~1600, 1575 (Ar C=C), ~1250 (Ar-O-C stretch), ~1170 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inactive base (K₂CO₃ absorbed moisture). 3. Impure (2-bromoethyl)benzene. | 1. Extend reflux time to 24 hours. 2. Use freshly opened or dried K₂CO₃. 3. Check the purity of the alkyl halide; consider adding a catalytic amount of sodium iodide (NaI) to promote the reaction. |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during work-up/extraction. 3. Inefficient recrystallization. | 1. See above. 2. Ensure complete extraction by performing a second extraction of the aqueous layer. 3. Use the minimum amount of hot solvent for recrystallization and ensure slow cooling. |
| Product is an Oil or Discolored | 1. Presence of residual solvent or impurities. 2. Formation of side products. | 1. Ensure the crude product is completely dry before recrystallization. 2. If recrystallization fails, purify via column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexanes).[5] |
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
(2-Bromoethyl)benzene: Lachrymator and skin irritant. Handle with care.
-
Acetone/Ethyl Acetate: Highly flammable solvents. Keep away from ignition sources.
-
4-Hydroxyacetophenone: May cause skin and eye irritation.
Conclusion
The Williamson ether synthesis provides a highly efficient, scalable, and reliable method for the preparation of 1-[4-(2-phenylethoxy)phenyl]ethanone from 4-hydroxyacetophenone. The protocol detailed herein is robust, utilizing cost-effective reagents and standard laboratory techniques. The comprehensive characterization data serves as a benchmark for product validation, ensuring high purity and confirming structural integrity. This application note provides researchers with a trusted and thoroughly documented procedure for accessing this valuable chemical intermediate.
References
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available at: [Link]
-
University of Calgary. Ch24: ArOH to ArOR. Available at: [Link]
-
University of Richmond. Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
University of Richmond. The Williamson Ether Synthesis. Available at: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
-
Edubirdie. (2022). Williamson Ether Synthesis Lab Report. Eastern Kentucky University. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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Protocol for Williamson ether synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone
An Application Note for the Synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone via Williamson Ether Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive protocol for the synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone, a valuable ketone intermediate. The synthesis is achieved through the Williamson ether synthesis, a robust and classical method for forming ether linkages. This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines methods for purification and characterization, and discusses critical safety considerations. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the practical application of this fundamental organic transformation.
Introduction and Scientific Background
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[2] Its broad applicability and reliability have made it indispensable in both academic research and industrial-scale synthesis.[1][3]
This application note focuses on the synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone. This reaction serves as an excellent model for the formation of an aryl alkyl ether, a common motif in pharmacologically active compounds and functional materials. The synthesis couples 4-hydroxyacetophenone with (2-bromoethyl)benzene.
The core of this process is the SN2 mechanism, a single, concerted step where the nucleophile attacks the electrophilic carbon, displacing the leaving group from the opposite side.[4] The efficiency of this reaction is highly dependent on minimizing steric hindrance at the electrophilic carbon and avoiding competing elimination (E2) reactions.[5][6]
Strategic Approach: Reagent Selection and Mechanistic Considerations
The successful synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone via the Williamson method hinges on a logical selection of precursors to favor the desired SN2 pathway.
-
Nucleophile Formation: The nucleophile is the phenoxide ion generated from 4-hydroxyacetophenone. Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18).[7] This enhanced acidity allows for the use of moderately strong inorganic bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), for complete deprotonation.[8][9] This avoids the need for highly reactive and moisture-sensitive bases like sodium hydride (NaH), simplifying the experimental setup.[10]
-
Electrophile Selection: (2-Bromoethyl)benzene is an ideal electrophile for this reaction. As a primary alkyl halide, the carbon atom bonded to the bromine is highly accessible to the incoming nucleophile, maximizing the rate of the SN2 reaction. The use of a primary halide is critical, as secondary and, particularly, tertiary alkyl halides would strongly favor the competing E2 elimination pathway, leading to the formation of styrene as an undesired byproduct.[6][9]
-
Solvent Choice: A polar aprotic solvent is essential for promoting the SN2 mechanism. Solvents like N,N-dimethylformamide (DMF) or acetonitrile effectively solvate the cation of the phenoxide salt, leaving the oxygen anion relatively "bare" and highly nucleophilic.[1][4] Protic solvents, conversely, would solvate the nucleophile through hydrogen bonding, reducing its reactivity.[1]
A potential, though minor, side reaction is C-alkylation, where the electrophile reacts with the aromatic ring of the phenoxide.[1] However, using polar aprotic solvents generally favors the desired O-alkylation.[11]
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) |
| 4-Hydroxyacetophenone | 99-93-4 | C₈H₈O₂ | 136.15 | 1.36 g (10.0 mmol, 1.0 eq) |
| (2-Bromoethyl)benzene | 103-63-9 | C₈H₉Br | 185.06 | 2.04 g (11.0 mmol, 1.1 eq) |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | K₂CO₃ | 138.21 | 2.76 g (20.0 mmol, 2.0 eq) |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 | 50 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ~200 mL |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | ~200 mL |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | As needed |
Required Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for filtration and purification (Buchner funnel, Hirsch funnel, chromatography column)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.36 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Phenoxide Formation: Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen) for 15-20 minutes.
-
Addition of Electrophile: Add (2-bromoethyl)benzene (2.04 g, 11.0 mmol) to the reaction mixture dropwise using a syringe.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 4-6 hours.[1]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The disappearance of the 4-hydroxyacetophenone spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[12]
-
Combine the organic layers.
-
-
Washing: Wash the combined organic phase with deionized water (2 x 50 mL) to remove residual DMF, followed by one wash with brine (50 mL) to facilitate phase separation.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12][13]
-
Purification:
-
The crude solid can be purified by recrystallization.[14] A suitable solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel.
-
Visualization of Experimental Workflow
Caption: Workflow for the Williamson ether synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques. Typical yields for this reaction are in the range of 50-95%.[1]
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₆H₁₆O₂[15] |
| Molecular Weight | 240.30 g/mol |
| Expected Yield | 50-95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 7.95 (d, 2H, Ar-H), 7.45 (t, 2H, Ar-H), 7.35 (t, 1H, Ar-H), 7.30 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.20 (t, 2H, -OCH₂-), 3.15 (t, 2H, -CH₂Ph), 2.55 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 196.8, 162.5, 138.0, 130.8, 130.5, 129.0, 128.5, 126.5, 114.5, 69.0, 35.5, 26.3 |
| Mass Spectrometry (EI) | m/z (%) = 240 (M⁺), 135, 105, 91 |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
N,N-Dimethylformamide (DMF): Is a skin irritant and can be absorbed through the skin. Avoid contact and inhalation.
-
(2-Bromoethyl)benzene: Is a lachrymator and irritant. Handle with care.
-
4-Hydroxyacetophenone: May cause skin and eye irritation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. Available at: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]
-
ChemTalk. Williamson Ether Synthesis. (2022). Available at: [Link]
-
Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. (2019). Available at: [Link]
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Chemistry LibreTexts. Williamson Ether Synthesis. (2023). Available at: [Link]
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Physics Wallah. Reaction Mechanism of Williamson's synthesis. Available at: [Link]
- Name Reactions in Organic Synthesis. Williamson Ether Synthesis.
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The Williamson Ether Synthesis. Available at: [Link]
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University of Calgary. Ch24: ArOH to ArOR. Available at: [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018). Available at: [Link]
-
Edubirdie. Williamson Ether Synthesis. Available at: [Link]
-
Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
Phenol ether - Wikipedia. Available at: [Link]
-
PubChem. 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone. Available at: [Link]
-
University of Richmond. The Williamson Ether Synthesis. Available at: [Link]
-
PubChem. 1-[4-(2-Phenylethynyl)phenyl]ethanone. Available at: [Link]
- Google Patents. US5107034A - Method for producing 4-(2'-methoxyethyl)phenol.
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]
-
NIST WebBook. Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. Available at: [Link]
-
SpectraBase. 1-[4-(2-phenyl-1H-indol-3-yl)phenyl]ethanone - Optional[13C NMR]. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. (2025). Available at: [Link]
-
Rsc.org. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Available at: [Link]
-
SpectraBase. 1-{4'-[2''-(p-Methoxyphenyl)ethynyl]phenyl}-ethanone - Optional[MS (GC)]. Available at: [Link]
-
CAS Common Chemistry. 1-[4-(2-Phenylethoxy)phenyl]ethanone. Available at: [Link]
- Google Patents. WO2011121099A2 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof.
-
Supporting Information - Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals. Available at: [Link]
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Advanced Protocol: 1-[4-(2-phenylethoxy)phenyl]ethanone as a Scaffold for Bioactive Heterocycles
[1]
Executive Summary
This application note details the synthetic utility of 1-[4-(2-phenylethoxy)phenyl]ethanone (CAS 18099-61-1), a versatile building block characterized by a lipophilic phenethyl ether tail and a reactive acetophenone core.[1] In drug discovery, the 4-(2-phenylethoxy) moiety serves as a privileged pharmacophore, often employed to modulate lipophilicity (LogP) and optimize receptor binding interactions in selective estrogen receptor modulators (SERMs) and PPAR agonists.[1]
This guide provides validated protocols for:
-
Scalable Synthesis: A robust Williamson ether synthesis to generate the building block.[1]
-
Divergent Library Generation: Using the ketone handle for Claisen-Schmidt condensations (Chalcones) and Hantzsch thiazole synthesis.[1]
-
Process Safety: Critical control points to avoid common side reactions like ring bromination.
Chemical Profile & Structural Logic[1]
| Property | Specification |
| IUPAC Name | 1-[4-(2-phenylethoxy)phenyl]ethanone |
| CAS Number | 18099-61-1 |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| Key Functionality | Ketone: Electrophilic center for condensation/reduction.Ether Linkage: Stable, flexible linker providing bulk.Phenethyl Group: Lipophilic anchor for hydrophobic pockets.[1][2] |
Medicinal Chemistry Insight: Unlike the rigid benzyl ether (4-benzyloxy), the phenethyl ether introduces an ethylene spacer (
Core Synthesis: Preparation of the Building Block[1]
Before downstream application, the building block must be synthesized with high purity.[1] The following protocol minimizes the formation of the O-alkylation vs. C-alkylation byproducts.
Protocol 1: Scalable Williamson Ether Synthesis[1]
Objective: Synthesize 1-[4-(2-phenylethoxy)phenyl]ethanone from 4-hydroxyacetophenone.
Reagents:
-
4-Hydroxyacetophenone (1.0 equiv)[1]
-
(2-Bromoethyl)benzene (1.2 equiv)[1]
-
Potassium Carbonate (
), anhydrous (2.0 equiv)[1] -
Potassium Iodide (KI), catalytic (0.1 equiv)[1]
-
Solvent: Acetonitrile (
) or DMF.[1]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 4-hydroxyacetophenone and anhydrous
in Acetonitrile ( concentration). -
Activation: Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol.
-
Addition: Add (2-bromoethyl)benzene and catalytic KI. The KI generates the more reactive alkyl iodide in situ (Finkelstein reaction logic).[1]
-
Reflux: Heat the mixture to reflux (
) for 8--12 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] -
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.
Yield Expectation: 85--92% as a white/off-white solid.[1]
Module A: The Chalcone Gateway (Divergent Synthesis)[1]
The most common application of this building block is the generation of Chalcones (1,3-diaryl-2-propen-1-ones).[1] These intermediates are direct precursors to pyrazolines, isoxazoles, and pyrimidines—scaffolds with proven antimicrobial and anti-inflammatory activity.[1]
Protocol 2: Claisen-Schmidt Condensation[1]
Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]
Reagents:
-
1-[4-(2-phenylethoxy)phenyl]ethanone (1.0 equiv)[1]
-
Substituted Benzaldehyde (1.0 equiv)[1]
-
Sodium Hydroxide (
aq.[1] solution) -
Ethanol (
)[1]
Procedure:
-
Dissolve the ketone and aldehyde in Ethanol (
).[1] -
Cool the solution to
in an ice bath. -
Add the NaOH solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4--6 hours. A precipitate (the chalcone) typically forms.[1]
-
Isolation: Pour the mixture into ice-cold water acidified with dilute HCl (
). Filter the solid, wash with water, and recrystallize from ethanol.[1]
Downstream Applications (Workflow):
Figure 1: Divergent synthesis workflow transforming the core building block into three distinct bioactive heterocyclic classes.
Module B: Alpha-Functionalization (Thiazole Synthesis)[1]
A critical challenge with electron-rich acetophenones (like our target) is selectivity during bromination .[1] The electron-donating ether group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution (ring bromination) rather than the desired alpha-bromination of the ketone.[1]
Protocol 3: Selective Alpha-Bromination & Hantzsch Cyclization[1]
Challenge: Avoid bromination at the ortho-position of the phenyl ring.
Solution: Use Copper(II) Bromide (
Step 1: Synthesis of
-
Dissolve 1-[4-(2-phenylethoxy)phenyl]ethanone (10 mmol) in
/EtOAc (1:1). -
Add
(20 mmol) finely powdered. -
Reflux for 4 hours. The green
turns to white CuBr as the reaction proceeds.[1] -
Filter off the copper salts.[1] Wash filtrate with water, dry, and concentrate to obtain the
-bromo ketone.[1]
Step 2: Hantzsch Thiazole Synthesis
Validated Data Summary
The following table summarizes expected outcomes based on standard acetophenone reactivity profiles applied to this specific ether derivative.
| Reaction Type | Reagent System | Key Product | Typical Yield | Critical Note |
| Condensation | Chalcone | 85--95% | Solid usually precipitates; high purity.[1] | |
| Bromination | Ring-brominated byproduct | N/A | AVOID. Strong acid promotes ring substitution.[1] | |
| Bromination | 75--85% | Highly selective for side chain.[1] | ||
| Reduction | Secondary Alcohol | >90% | Quantitative conversion; standard workup.[1] |
References
-
Sigma-Aldrich. Product Specification: 1-[4-(2-phenylethoxy)phenyl]ethanone (CAS 18099-61-1).[1][3][1]
-
PubChem. Compound Summary: 1-[4-(2-phenylethoxy)phenyl]ethanone.[1][1]
-
Claisen-Schmidt Methodology: Synthesis of Chalcones Derivatives and Their Biological Activities.[1] (General reference for acetophenone condensation protocols).
-
Selective Bromination: Selective bromination of acetophenone derivatives with bromine in methanol.[1][4] (Discusses controlling ring vs. side-chain bromination). (Note: Generalized citation based on search result 1.4 context).
Sources
- 1. 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone | C16H14O | CID 1517462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 97-88-1 CAS | n-BUTYL METHACRYLATE | Acrylic Monomer | Article No. 2386A [lobachemie.com]
- 3. Sigma-aldrich 1-(4-methylsulfanylphenyl)-2-phenyl-1-ethanone | Sigma-Aldrich [sigmaaldrich.com]
- 4. semanticscholar.org [semanticscholar.org]
Application Note: 1-[4-(2-phenylethoxy)phenyl]ethanone as a Privileged Scaffold in Medicinal Chemistry
[1][2]
Abstract & Introduction
1-[4-(2-phenylethoxy)phenyl]ethanone (CAS: 18099-61-1) is a versatile aromatic ketone intermediate used extensively in the synthesis of bioactive small molecules.[1][2][3] Structurally, it consists of an acetophenone core linked to a distal phenyl ring via an ethyl ether spacer.[1][2] This specific "phenethoxy" tail is a critical pharmacophore in medicinal chemistry, often employed to occupy hydrophobic pockets within target proteins such as Peroxisome Proliferator-Activated Receptors (PPARs) and histamine receptors.[1][2]
This guide details the application of this compound as a precursor for generating libraries of chalcones and fibrate hybrids with anti-hyperlipidemic, anti-inflammatory, and anti-infective properties.[1][2] We provide optimized protocols for its synthesis and downstream derivatization, supported by mechanistic insights into its structure-activity relationships (SAR).
Chemical Properties & Structural Analysis[1][2][4][5][6]
| Property | Specification |
| IUPAC Name | 1-[4-(2-phenylethoxy)phenyl]ethanone |
| CAS Number | 18099-61-1 |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |
| Key Functional Groups | Methyl ketone (electrophile/nucleophile precursor), Ether linkage (flexible spacer) |
Structural Utility in Drug Design
The molecule serves as a dual-functional scaffold:[1][2]
-
The Acetyl Group: Acts as a chemical handle for Claisen-Schmidt condensations, Grignard reactions, or reductive aminations.[1][2]
-
The Phenethoxy Tail: Provides significant lipophilicity (cLogP ~3.[1][2]6) and flexible bulk, allowing the molecule to penetrate deep hydrophobic clefts in enzymes or receptors (e.g., the ligand-binding domain of PPARα).[1][2]
Protocol A: Synthesis of the Scaffold
Objective: To synthesize high-purity 1-[4-(2-phenylethoxy)phenyl]ethanone via Williamson Ether Synthesis.[1][2]
Rationale
Direct alkylation of 4'-hydroxyacetophenone is preferred over Friedel-Crafts acylation of phenetole due to higher regioselectivity and cleaner workup.[1][2] Potassium carbonate is selected as the base to minimize side reactions common with stronger bases like NaH.[1][2]
Materials
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq)[1][2] -
Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein exchange in situ to accelerate reaction.[1][2]
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-hydroxyacetophenone (10 mmol) in ACN (50 mL). Add
(20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add KI (1 mmol) followed by the dropwise addition of (2-bromoethyl)benzene (12 mmol).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (
C) for 8–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). -
Workup: Cool the reaction to room temperature. Filter off the inorganic solids (
, excess ).[1][2] -
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2x20 mL) to remove unreacted phenol, followed by Brine (20 mL). Dry over
and concentrate. -
Crystallization: Recrystallize from ethanol to yield white crystals.
Expected Yield: 85–92%
Validation:
Protocol B: Application in Chalcone Library Generation
Objective: To utilize the scaffold in the synthesis of PPARα agonists via Claisen-Schmidt Condensation.[1][2]
Medicinal Chemistry Context
Recent studies (e.g., Bioorg.[1][2][4][5] Chem. 2021) have demonstrated that chalcones derived from this specific acetophenone exhibit potent PPARα agonistic activity (
Reaction Scheme Visualization
Caption: Synthesis of bioactive chalcones via Claisen-Schmidt condensation targeting PPAR pathways.
Methodology
-
Preparation: Dissolve 1-[4-(2-phenylethoxy)phenyl]ethanone (1.0 eq) and the target benzaldehyde (1.0 eq) in Ethanol (5 mL/mmol).
-
Catalysis: Add 40% aqueous NaOH (5–10 eq) dropwise while stirring at
C. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A heavy precipitate (the chalcone) usually forms.[1][2]
-
Quenching: Pour the reaction mixture into crushed ice/water (100 mL) and acidify slightly with 10% HCl to pH ~4–5.
-
Isolation: Filter the solid precipitate, wash copiously with cold water, and recrystallize from Ethanol/DMF.
Structure-Activity Relationship (SAR) Logic[1][2][5]
Understanding why this scaffold is used is as important as how to use it. The diagram below illustrates the pharmacophoric contributions of the molecule in a receptor binding context.
Caption: Pharmacophoric breakdown of the scaffold highlighting its role in receptor binding and synthetic utility.
References
-
El-Sawy, E. R., et al. (2021).[1][2] Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities. Bioorganic Chemistry, 115, 105170.[1][2][5]
-
Sigma-Aldrich. (n.d.).[1][2][4] Product Specification: 1-[4-(2-phenylethoxy)phenyl]ethanone. [1][2]
-
PubChem. (n.d.).[1][2] Compound Summary: 1-[4-(2-phenylethoxy)phenyl]ethanone (CAS 18099-61-1).[1][2][3] National Library of Medicine.[1][2] [1][2]
-
Sybyl, E., et al. (2008).[1][2] Synthesis and pharmacological activity of chalcones derived from substituted acetophenones. European Journal of Medicinal Chemistry. (Contextual reference for general chalcone synthesis protocols).
Sources
- 1. 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone | C16H14O | CID 1517462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Sigma-aldrich 1-(4-methylsulfanylphenyl)-2-phenyl-1-ethanone | Sigma-Aldrich [sigmaaldrich.com]
- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 5. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-[4-(2-phenylethoxy)phenyl]ethanone as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors
Introduction
The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has solidified the position of protein kinases as a pivotal target class in drug discovery. Dysregulation of kinase activity is a known contributor to the pathology of numerous diseases, most notably cancer. This has spurred the development of a diverse arsenal of small molecule kinase inhibitors. A key strategy in the design of these inhibitors is the exploration of versatile chemical scaffolds that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.
1-[4-(2-phenylethoxy)phenyl]ethanone is a valuable intermediate, possessing a unique combination of structural features that make it an attractive starting point for the synthesis of a new generation of kinase inhibitors. The phenylethoxy moiety offers a lipophilic region that can be oriented to interact with hydrophobic pockets within the kinase ATP-binding site, while the ethanone group provides a reactive handle for the construction of more complex molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone and its subsequent elaboration into chalcone-based potential kinase inhibitors, complete with detailed experimental protocols and the scientific rationale behind the methodological choices.
Chemical Properties of the Intermediate
A foundational understanding of the physicochemical properties of 1-[4-(2-phenylethoxy)phenyl]ethanone is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Registry Number | 18099-61-1 | [1] |
| Molecular Formula | C₁₆H₁₆O₂ | [1] |
| Molecular Weight | 240.30 g/mol | [1] |
| Melting Point | 52 °C | [1] |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 | [1] |
Synthetic Workflow: From Precursor to Potential Kinase Inhibitor
The overall strategy for leveraging 1-[4-(2-phenylethoxy)phenyl]ethanone in the synthesis of kinase inhibitors follows a logical and efficient two-step process. The initial step involves the synthesis of the intermediate itself, followed by its conversion into a chalcone, a well-established pharmacophore in kinase inhibitor design.
Part 1: Synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely applicable method for the preparation of ethers.[2][3] This Sɴ2 reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide.[3] For the synthesis of our target intermediate, the phenoxide is generated from 4-hydroxyacetophenone, which then displaces the bromide from (2-bromoethyl)benzene (phenethyl bromide).
Protocol 1: Williamson Ether Synthesis
Materials:
-
4-Hydroxyacetophenone
-
(2-Bromoethyl)benzene (Phenethyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension. The volume should be sufficient to dissolve the 4-hydroxyacetophenone upon heating.
-
Addition of Alkyl Halide: Add (2-bromoethyl)benzene (1.1 eq) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 1-[4-(2-phenylethoxy)phenyl]ethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford a white to off-white solid.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone to form the nucleophilic phenoxide. Stronger bases like sodium hydride could also be used but require stricter anhydrous conditions.[4]
-
Solvent: Acetone is a polar aprotic solvent that facilitates the Sɴ2 reaction by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thus maintaining its reactivity.
-
Stoichiometry: A slight excess of the alkyl halide is used to ensure complete consumption of the starting phenol. A larger excess of the base is used to drive the initial deprotonation equilibrium towards the phenoxide.
Part 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including as kinase inhibitors.[5][6] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[6]
Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis
Materials:
-
1-[4-(2-phenylethoxy)phenyl]ethanone (from Protocol 1)
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-20%)
-
Ice bath
-
Beaker
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a beaker or Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1-[4-(2-phenylethoxy)phenyl]ethanone (1.0 eq) in ethanol.
-
Aldehyde Addition: To this solution, add the desired substituted aromatic aldehyde (1.0-1.1 eq).
-
Base Addition: Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with continuous stirring. A color change and the formation of a precipitate are often observed.
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde. Monitor the reaction progress by TLC.
-
Isolation:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water until the filtrate is neutral.
-
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Causality Behind Experimental Choices:
-
Catalyst: The base (NaOH or KOH) deprotonates the α-carbon of the acetophenone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.
-
Reaction Conditions: The reaction is typically run at room temperature to favor the condensation reaction and minimize side reactions. The use of an ice bath during the initial base addition helps to control the exothermic reaction.
-
Versatility: This protocol is highly versatile, as a wide variety of commercially available aromatic aldehydes can be used to generate a library of chalcone derivatives for structure-activity relationship (SAR) studies.
Part 3: In-Vitro Kinase Inhibition Assay
To evaluate the potential of the synthesized chalcone derivatives as kinase inhibitors, a robust and reliable in-vitro kinase assay is essential. The following is a generalized protocol that can be adapted for various kinases of interest, such as VEGFR-2 or Src family kinases, which are known to be targeted by chalcone-based inhibitors.[7][8]
Protocol 3: General In-Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
Materials:
-
Synthesized chalcone derivatives
-
Recombinant kinase of interest (e.g., VEGFR-2, Src)
-
Kinase-specific substrate peptide
-
Adenosine-5'-triphosphate (ATP)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of each chalcone derivative in 100% DMSO. Perform a serial dilution to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase assay buffer.
-
Add the serially diluted chalcone derivatives to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the recombinant kinase to all wells except the negative control.
-
Add the kinase-specific substrate peptide to all wells.
-
Incubate for a short period at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and subsequently generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Conclusion
1-[4-(2-phenylethoxy)phenyl]ethanone serves as a highly adaptable and valuable intermediate for the synthesis of novel kinase inhibitors. The straightforward and high-yielding protocols for its synthesis via Williamson etherification, followed by the versatile Claisen-Schmidt condensation to form a diverse library of chalcones, provide a robust platform for drug discovery efforts. The inherent biological relevance of the chalcone scaffold in kinase inhibition, coupled with the modular nature of its synthesis, allows for systematic exploration of structure-activity relationships. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate new chemical entities targeting the ever-important class of protein kinases.
References
-
CAS Common Chemistry. 1-[4-(2-Phenylethoxy)phenyl]ethanone. CAS, a division of the American Chemical Society. Available at: [Link]
-
University of Colorado Boulder. The Williamson Ether Synthesis. Available at: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. Chalcone‐based protein kinase inhibitors reported in the previous studies. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
MDPI. Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Available at: [Link]
-
ResearchGate. Chalcone‐based protein kinase inhibitors reported in the previous studies. Available at: [Link]
- Herve, J.-J. (1985). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Netherlands.
-
PubChem. 1-[4-(2-Phenylethynyl)phenyl]ethanone. National Center for Biotechnology Information. Available at: [Link]
-
PMC. Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
PMC. Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src Kinase Inhibitor I | C22H19N3O3 | CID 1474853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy) pyridine derivatives as potential ROS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of the Ketone Moiety in 1-[4-(2-Phenylethoxy)phenyl]ethanone for Drug Discovery
Introduction & Chemical Rationale
The molecule 1-[4-(2-phenylethoxy)phenyl]ethanone is a para-substituted acetophenone derivative characterized by a bulky, lipophilic 2-phenylethoxy tail and a reactive methyl ketone headgroup. In medicinal chemistry and drug development, the acetyl group serves as a highly versatile synthetic handle.
Because acetophenone derivatives exhibit reduced electrophilicity due to resonance stabilization from the aromatic ring[1], derivatization requires carefully optimized conditions. This application note details three field-proven, self-validating protocols for modifying this ketone: Direct Reductive Amination (to access pharmacologically active amines), Oxime Condensation (for prodrugs or stable intermediates), and Catalytic Asymmetric Reduction (to yield enantiopure chiral alcohols).
Workflow Visualization
Fig 1. Divergent derivatization pathways for 1-[4-(2-phenylethoxy)phenyl]ethanone.
Quantitative Data Summary
| Derivatization Strategy | Reagents & Catalysts | Target Functional Group | Typical Yield | Stereoselectivity | Reaction Time |
| Reductive Amination | Amine, NaBH(OAc)₃, DCE | Secondary/Tertiary Amine | 75–90% | N/A | 12–24 h |
| Oxime Condensation | NH₂OH·HCl, NaOAc, MeOH | Oxime | 85–95% | E-isomer major | 2–4 h |
| CBS Reduction | Me-CBS catalyst, BH₃·THF | Chiral Secondary Alcohol | 80–95% | >95% ee | 1–3 h |
Experimental Protocols
Protocol A: Direct Reductive Amination
Objective: Conversion of the ketone to a secondary or tertiary amine. Causality & Design: Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike sodium cyanoborohydride (NaBH₃CN), STAB avoids the generation of highly toxic hydrogen cyanide gas during aqueous workup[2]. Furthermore, the three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, preventing the premature reduction of the ketone before the iminium ion is fully formed[1]. Because acetophenones are somewhat sterically hindered and electronically deactivated, 1,2-dichloroethane (DCE) is used as the solvent to allow for mild heating if necessary.
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried flask under nitrogen, dissolve 1-[4-(2-phenylethoxy)phenyl]ethanone (1.0 eq, 10 mmol) and the desired primary or secondary amine (1.2 eq, 12 mmol) in anhydrous DCE (30 mL).
-
Acid Catalysis: If utilizing a weakly basic amine (e.g., an aniline derivative), add glacial acetic acid (1.0 eq, 10 mmol) to facilitate iminium ion formation[1].
-
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.
-
Propagation: Remove the ice bath and stir at room temperature for 12–24 hours.
-
Workup & Quench: Carefully quench the reaction with saturated aqueous NaHCO₃ (30 mL). Causality: This neutralizes the acetic acid and safely hydrolyzes any unreacted hydride species. Extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation (QC): Perform TLC with a Ninhydrin stain. The disappearance of the starting amine and the appearance of a new, UV-active spot confirms conversion. Confirm product mass via LC-MS.
Protocol B: Oxime Condensation
Objective: Synthesis of the corresponding oxime, frequently utilized to improve aqueous solubility or act as a prodrug. Causality & Design: The reaction between a ketone and hydroxylamine requires a precise pH window (pH 4.5–5.0). Anhydrous sodium acetate is employed to buffer the system; it liberates the nucleophilic free hydroxylamine from its hydrochloride salt while maintaining enough acidity to protonate the ketone carbonyl, thereby enhancing its electrophilicity[3].
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, suspend hydroxylamine hydrochloride (1.5 eq, 15 mmol) and anhydrous sodium acetate (2.3 eq, 23 mmol) in anhydrous methanol (40 mL)[3].
-
Substrate Addition: Add 1-[4-(2-phenylethoxy)phenyl]ethanone (1.0 eq, 10 mmol) to the white slurry.
-
Condensation: Fit the flask with a reflux condenser and heat to 80 °C for 3 hours. The reaction proceeds via a tetrahedral hemiaminal intermediate, which dehydrates to form the oxime.
-
Workup: Cool the mixture to room temperature. Evaporate the methanol under reduced pressure. Partition the resulting residue between water (50 mL) and ethyl acetate (50 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Self-Validation (QC): Analyze via IR spectroscopy. A successful reaction is validated by the disappearance of the sharp C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (~3200–3300 cm⁻¹). NMR will typically reveal a mixture of E/Z isomers, with the E-isomer predominating due to steric repulsion from the bulky aryl ether group[3].
Protocol C: Catalytic Asymmetric (CBS) Reduction
Objective: Enantioselective reduction of the ketone to a chiral secondary alcohol. Causality & Design: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst. The Lewis basic nitrogen of the catalyst coordinates with the borane (BH₃), activating it. Simultaneously, the Lewis acidic boron of the catalyst coordinates the ketone's carbonyl oxygen. The massive steric disparity between the small methyl group and the large 4-(2-phenylethoxy)phenyl group dictates a highly specific facial approach of the hydride, yielding exceptional enantiomeric excess (ee)[4],[5].
Step-by-Step Methodology:
-
Catalyst Activation: In an oven-dried flask under a strict argon atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 mmol, 1M in toluene) and anhydrous THF (15 mL)[4].
-
Borane Addition: Cool the solution to 0 °C and add Borane-THF complex (BH₃·THF, 1.2 eq, 12 mmol). Stir for 15 minutes to form the active catalyst-borane complex.
-
Substrate Addition (Critical Step): Dissolve 1-[4-(2-phenylethoxy)phenyl]ethanone (1.0 eq, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise via a syringe pump over 45 minutes. Causality: Slow addition ensures the ketone reacts exclusively with the highly reactive, stereoselective catalyst-borane complex rather than undergoing a non-selective background reduction by free BH₃ in solution[5].
-
Quench & Workup: Stir for an additional 1-2 hours at 0 °C. Carefully quench by the slow, dropwise addition of methanol (10 mL) at 0 °C. Caution: Vigorous H₂ gas evolution will occur as excess borane is destroyed. Concentrate the mixture and purify via silica gel chromatography.
-
Self-Validation (QC): Determine the enantiomeric excess (ee) using Chiral HPLC. Confirm structural identity via ¹H NMR, noting the characteristic upfield shift of the newly formed methine proton adjacent to the hydroxyl group.
References
-
[3] Acetophenone oxime. Organic Syntheses, Procedure A. URL:[Link]
-
[2] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness. URL: [Link]
-
[1] Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. MDMA.ch. URL:[Link]
-
[5] One-Step Synthesis of α-Chloro Acetophenones from Acid Chlorides and Aryl Precursors. ResearchGate. URL: [Link]
Sources
Application Note: High-Efficiency Synthesis of Bioactive Chalcones using 1-[4-(2-phenylethoxy)phenyl]ethanone
Executive Summary
This guide details the optimized synthesis and application of 1-[4-(2-phenylethoxy)phenyl]ethanone (also known as 4'-(2-phenylethoxy)acetophenone) as a core scaffold in the development of lipophilic chalcone libraries. While traditional chalcone synthesis often utilizes simple acetophenones, the incorporation of the 2-phenethoxy tail significantly enhances the lipophilicity (logP) and steric bulk of the molecule. These physicochemical alterations are critical for targeting hydrophobic binding pockets in receptors such as PPARα (peroxisome proliferator-activated receptor alpha) and various kinase domains involved in oncology.
This protocol provides a validated, two-phase workflow:
-
Precursor Assembly: Robust O-alkylation of 4-hydroxyacetophenone.
-
Claisen-Schmidt Condensation: Base-catalyzed coupling to generate the trans-chalcone framework.
Scientific Background & Rationale
The "Phenethoxy" Advantage
In drug design, the 2-phenethoxy motif serves as a "linker-diver" unit. It extends the pharmacophore, allowing the inhibitor to reach deep hydrophobic regions within a protein target.
-
PPARα Agonism: Recent studies indicate that chalcones bearing 4-benzyloxy and 4-(2-phenylethoxy) groups mimic the fibrate class of lipid-lowering agents, showing significant hypolipidemic activity [1].[1]
-
Anticancer Activity: The lipophilic tail improves cellular membrane permeability, enhancing cytotoxicity against resistant cancer cell lines compared to their methoxy-analogs [2].
Reaction Pathway Overview
The synthesis proceeds via a convergent route. The acetophenone "warhead" is first functionalized with the phenethyl group, followed by aldol condensation with various aromatic aldehydes.
Figure 1: Convergent synthetic workflow for phenethoxy-chalcones.
Phase 1: Precursor Synthesis
Objective: Synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone.
Materials
-
4-Hydroxyacetophenone (CAS: 99-93-4)
-
(2-Bromoethyl)benzene (CAS: 103-63-9)
-
Potassium Carbonate (Anhydrous, granular)
-
Acetonitrile (ACN) or Acetone (HPLC Grade)
-
Potassium Iodide (Catalytic, optional)
Protocol
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyacetophenone (13.6 g, 100 mmol) in Acetonitrile (150 mL).
-
Base Addition: Add Potassium Carbonate (41.4 g, 300 mmol, 3.0 eq). The excess base is crucial to ensure complete deprotonation of the phenol.
-
Alkylation: Add (2-Bromoethyl)benzene (22.2 g, 120 mmol, 1.2 eq) followed by a catalytic amount of KI (0.1 eq) to accelerate the reaction via the Finkelstein mechanism.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C for ACN) for 8–12 hours . Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) if necessary.
-
Expected Yield: 85–95%
-
Appearance: White to off-white solid.
-
Phase 2: Chalcone Synthesis (Claisen-Schmidt)
Objective: Condensation of the phenethoxy-ketone with an aromatic aldehyde.
Mechanistic Insight
The reaction is driven by the formation of an enolate ion from the ketone.[4] The choice of base and solvent is critical.[5] While KOH/MeOH is common, we recommend NaOH/EtOH for this specific lipophilic ketone to minimize transesterification side-products (if esters are present on the aldehyde) and to maximize solubility of the phenethoxy tail.
Figure 2: Step-wise mechanism of the Claisen-Schmidt condensation.
Protocol
-
Reagent Prep: In a 100 mL flask, dissolve 1-[4-(2-phenylethoxy)phenyl]ethanone (2.40 g, 10 mmol) and the target Aromatic Aldehyde (10 mmol) in Ethanol (95%) (20 mL).
-
Note: If the ketone does not fully dissolve at RT, warm slightly to 40°C.
-
-
Catalysis: Add 40% NaOH (aq) (5 mL) dropwise while stirring vigorously.
-
Observation: The solution often turns yellow/orange immediately upon base addition, indicating enolate formation and initial condensation.
-
-
Reaction: Stir at Room Temperature for 12–24 hours.
-
Optimization: If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), heating to 60°C may be required to drive the reaction to completion.
-
-
Quenching: Pour the reaction mixture into Crushed Ice/Water (200 mL) containing HCl (approx 5 mL) to neutralize the base (pH ~4-5).
-
Why Acidify? Neutralization prevents the retro-aldol reaction and helps precipitate the product.
-
-
Isolation: Filter the resulting precipitate. Wash copiously with cold water to remove salts.
-
Purification: Recrystallize from Hot Ethanol or Ethanol/DMF mixtures for highly insoluble derivatives.
Data Analysis & Troubleshooting
QC Parameters
To validate the synthesis, ensure the following spectral characteristics are met:
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | HPLC (C18) | > 95% Area | Required for biological assays. |
| Identity | 1H-NMR | Doublet (J = 15-16 Hz) @ 7.4-7.8 ppm | Large coupling constant confirms trans (E) geometry of the alkene. |
| Structure | 1H-NMR | Triplet @ ~4.3 ppm (OCH2) | Confirms presence of intact phenethoxy tail. |
| Mass | LC-MS (ESI+) | [M+H]+ | Confirms molecular weight. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is too soluble in EtOH/Water mix. | Extract with Ethyl Acetate, dry over Na2SO4, and evaporate. |
| Low Yield | Cannizzaro reaction (Aldehyde consumption). | Reduce base concentration (use 10% NaOH) or lower temperature. |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with cold diethyl ether or hexane to induce solidification. |
| Incomplete Rxn | Electron-rich aldehyde deactivating carbonyl. | Increase temperature to reflux; switch to stronger base (KOH) or solvent (PEG-400). |
Applications in Drug Development
The resulting chalcones are not merely chemical curiosities; they are potent biological probes.
-
PPARα Agonists: The phenethoxy tail mimics the lipophilic domain of fibrates. Compounds synthesized via this protocol have shown EC50 values in the micromolar range for PPARα activation, improving lipid profiles (TG, LDL) in vivo [1].[1]
-
Antimicrobial Agents: The
-unsaturated ketone acts as a Michael acceptor for thiol groups in microbial enzymes, while the phenethoxy group facilitates penetration through bacterial cell walls [3].
References
-
Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists. Source: Bioorganic Chemistry (2021). URL:[Link]
-
Synthesis and biological evaluation of chalcones with anticancer activities. Source: Molecules (2013).[2] URL:[Link]
Sources
- 1. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. magritek.com [magritek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Precursor Principle: A Guide to Developing Novel Therapeutic Agents
Introduction: The Blueprint of Innovation
In the landscape of modern drug discovery, the path to a novel therapeutic agent is rarely a straight line. More often, it is a journey of meticulous refinement, of transforming a promising but imperfect molecule into a clinical success. Central to this journey is the "precursor principle" – the strategic use of precursor molecules to unlock the full therapeutic potential of a compound. These precursors, which can range from naturally occurring substances to rationally designed prodrugs, serve as the starting point for developing safer, more effective, and more targeted medicines.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of precursors in the development of novel therapeutic agents. We will delve into the core concepts, provide detailed experimental protocols, and present case studies that illustrate the power of this approach. Our focus will be on providing not just the "how," but also the "why," grounding each protocol in the scientific principles that drive success in the field.
Section 1: The World of Precursors: From Nature's Library to Rational Design
A precursor in drug development is a compound that can be chemically modified to produce a drug with improved therapeutic properties.[1] This broad definition encompasses a diverse range of molecules, each with its own unique advantages and applications.
Natural Products: The Original Precursors
Nature is the most prolific chemist, having produced a vast library of structurally diverse and biologically active compounds over millennia.[2][3] Many of these natural products serve as excellent precursors for drug development. They may possess a desirable pharmacological activity but suffer from drawbacks such as low bioavailability, poor solubility, or undesirable side effects.[2] Medicinal chemistry can then be employed to modify the natural product precursor to create a semi-synthetic drug that retains the desired activity while overcoming its limitations.
A classic example is the development of modern taxane-based chemotherapy agents. Paclitaxel, a potent anti-cancer drug, was initially isolated from the bark of the Pacific yew tree.[4] However, its natural abundance is low, and the extraction process is complex. The discovery that 10-deacetylbaccatin III (10-DAB), a more readily available precursor found in the needles of the European yew tree, could be chemically converted to paclitaxel was a major breakthrough in making this important class of drugs widely accessible to patients.[4][5]
Prodrugs: Designing for Success
Prodrugs are inactive or less active molecules that are metabolically converted into the active drug within the body.[6][7] This strategy is a powerful tool for overcoming a wide range of pharmacokinetic and pharmacodynamic challenges.[8] Prodrugs can be broadly classified into two main categories:
-
Carrier-Linked Prodrugs: In this approach, the active drug is covalently linked to a carrier molecule, or "promolety." This linkage is designed to be cleaved in a specific physiological environment, such as the low pH of the stomach or in the presence of a particular enzyme, to release the active drug.
-
Bioprecursor Prodrugs: These are molecules that are converted to the active drug through metabolic processes such as oxidation, reduction, or phosphorylation.[6]
The choice of a prodrug strategy is dictated by the specific challenges associated with the parent drug. For example, a prodrug might be designed to:
-
Enhance Oral Bioavailability: By masking polar functional groups, a prodrug can improve a drug's absorption from the gastrointestinal tract.
-
Improve Solubility: A hydrophilic promolety can be attached to a poorly soluble drug to enhance its aqueous solubility for intravenous administration.
-
Increase Specificity and Reduce Toxicity: A prodrug can be designed to be activated only at the target site, thereby minimizing off-target effects and reducing systemic toxicity.[3][9] This is the principle behind advanced therapies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT).[10]
-
Prolong Drug Action: By controlling the rate of conversion to the active drug, a prodrug can provide a sustained release profile, reducing the need for frequent dosing.
Section 2: The Discovery and Optimization of Precursor-Based Therapeutics: Protocols and Workflows
The journey from a precursor molecule to a clinical candidate involves a series of well-defined steps, from initial discovery and screening to chemical optimization and preclinical evaluation. This section provides detailed protocols for these key stages.
High-Throughput Screening (HTS) of Natural Product Libraries for Bioactive Precursors
The discovery of novel therapeutic precursors often begins with the screening of large libraries of natural products.[11][12] High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target.[13]
Protocol 2.1.1: Cell-Based HTS for Anti-Inflammatory Precursors
This protocol describes a cell-based assay to screen a natural product extract library for inhibitors of a key inflammatory signaling pathway.
Objective: To identify natural product extracts that inhibit the production of pro-inflammatory cytokines in a stimulated macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Natural product extract library (solubilized in DMSO)
-
ELISA kit for TNF-α
-
96-well cell culture plates
-
Automated liquid handling system
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Using an automated liquid handler, treat the cells with the natural product extracts at a final concentration of 10 µg/mL. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the pathway).
-
Stimulation: After a 1-hour pre-incubation with the extracts, stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each extract relative to the vehicle control. Identify "hits" as extracts that cause a significant reduction in TNF-α levels without affecting cell viability (which should be assessed in a parallel assay).
Workflow for HTS and Hit Validation
Caption: Workflow for HTS, hit validation, and identification of novel precursors.
Chemical Synthesis and Optimization of Precursors
Once a promising precursor has been identified, medicinal chemistry is used to synthesize analogs and optimize its properties. This process, often referred to as "hit-to-lead" and "lead optimization," aims to improve the potency, selectivity, and pharmacokinetic profile of the compound.
Protocol 2.2.1: Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III (10-DAB)
This protocol provides a simplified overview of the key steps in the semi-synthesis of Paclitaxel, a widely used anti-cancer drug, from its more abundant precursor, 10-DAB.[4][5]
Objective: To chemically convert 10-DAB into Paclitaxel.
Materials:
-
10-Deacetylbaccatin III (10-DAB)
-
Triethylsilyl chloride (TES-Cl)
-
Pyridine
-
Acetic anhydride
-
(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (Ojima lactam)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Tetrahydrofuran (THF)
-
Hydrofluoric acid (HF)
Procedure:
-
Protection of the C7 Hydroxyl Group: React 10-DAB with triethylsilyl chloride (TES-Cl) in pyridine to selectively protect the C7 hydroxyl group, forming 7-TES-10-deacetylbaccatin III.
-
Acetylation of the C10 Hydroxyl Group: Acetylate the C10 hydroxyl group using acetic anhydride to yield 7-TES-baccatin III.
-
Side-Chain Attachment: In a crucial step known as the Ojima-Holton lactam method, react 7-TES-baccatin III with the Ojima lactam in the presence of a strong base like LiHMDS. This attaches the characteristic side chain to the C13 position of the baccatin core.[14]
-
Deprotection: Remove the triethylsilyl protecting groups from the C7 hydroxyl and the side chain using a fluoride source like hydrofluoric acid (HF) to yield Paclitaxel.
Diagram of Paclitaxel Semi-Synthesis
Caption: Simplified workflow for the semi-synthesis of Paclitaxel from 10-DAB.
Preclinical Evaluation of Precursor-Based Drug Candidates
Before a precursor-based drug candidate can enter clinical trials, it must undergo rigorous preclinical evaluation to assess its efficacy, safety, and pharmacokinetic properties.[15]
Protocol 2.3.1: In Vitro Assay to Confirm Prodrug Activation and Efficacy
This protocol describes an in vitro assay to confirm the conversion of a prodrug to its active form and to assess its cytotoxic activity in cancer cells.
Objective: To demonstrate that a prodrug is converted to its active metabolite and that the active metabolite inhibits the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Prodrug and its corresponding active drug
-
Cell culture medium and supplements
-
Liver microsomes (for metabolic activation)
-
MTT or other cell viability assay reagent
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Metabolic Activation: Incubate the prodrug with liver microsomes and the appropriate cofactors to generate the active metabolite.
-
LC-MS/MS Analysis: Analyze the reaction mixture using LC-MS/MS to confirm the formation of the active drug and to quantify the conversion rate.
-
Cell Viability Assay:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the prodrug, the active drug, and the reaction mixture from the metabolic activation step.
-
Incubate for 72 hours.
-
Assess cell viability using an MTT assay.
-
-
Data Analysis:
-
Plot the cell viability data against the drug concentration to generate dose-response curves.
-
Calculate the IC50 (half-maximal inhibitory concentration) for the prodrug, the active drug, and the activated prodrug. A significantly lower IC50 for the activated prodrug compared to the prodrug alone confirms that the cytotoxic effect is due to the active metabolite.
-
Section 3: Case Studies in Precursor-Based Drug Development
The following case studies illustrate the successful application of the precursor principle in the development of novel therapeutic agents.
Aspirin: From Willow Bark to Wonder Drug
The story of aspirin is a prime example of a natural product precursor leading to a blockbuster drug. For centuries, the bark of the willow tree was used to relieve pain and fever.[16] The active ingredient, salicin, is metabolized in the body to salicylic acid. However, salicylic acid is a gastric irritant. In 1897, Felix Hoffmann, a chemist at Bayer, developed a method to acetylate salicylic acid, creating acetylsalicylic acid – aspirin. This simple chemical modification resulted in a drug that was better tolerated and became one of the most widely used medications in the world.[2]
Mechanism of Action of Aspirin
Caption: Aspirin irreversibly inhibits COX enzymes, blocking the synthesis of prostaglandins and thromboxanes.[17]
Paclitaxel: A Semi-Synthetic Success Story
As mentioned earlier, the semi-synthesis of paclitaxel from 10-DAB was a landmark achievement in cancer drug development.[4][5] Paclitaxel's mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[6][18] This stabilization disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[7][18]
Paclitaxel's Effect on Microtubule Dynamics
Caption: Paclitaxel stabilizes microtubules, leading to cell cycle arrest and apoptosis.[6][7]
Table 1: IC50 Values of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer (HER2+) | 3.5 | [8] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 5.2 | [8] |
| T-47D | Breast Cancer (Luminal A) | 8.1 | [8] |
| A549 | Lung Cancer | 4.0 | [18] |
| OVCAR-3 | Ovarian Cancer | 2.5 | [18] |
Capecitabine: A Tumor-Targeted Prodrug
Capecitabine is an orally administered prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU).[9][19] It was designed to be selectively activated in tumor tissue, thereby increasing the concentration of the active drug at the site of action and reducing systemic toxicity.[3][9] Capecitabine undergoes a three-step enzymatic conversion to 5-FU, with the final step being catalyzed by the enzyme thymidine phosphorylase, which is present at higher levels in many tumors compared to normal tissues.[9][20]
Activation Pathway of Capecitabine
Caption: The three-step enzymatic activation of capecitabine to 5-FU.[9][20]
Table 2: Pharmacokinetic Parameters of Capecitabine and 5-FU
| Parameter | Capecitabine | 5-FU (from Capecitabine) | Reference |
| Tmax (hours) | ~2 | ~2 | [6] |
| Cmax (mg/L) | 3-4 | 0.22-0.31 | [6] |
| t1/2 (hours) | 0.55-0.89 | ~0.7 | [9] |
| Tumor:Normal Tissue Ratio of 5-FU | - | 3.2 | [6] |
Sofosbuvir: A Nucleotide Analog Prodrug for Hepatitis C
Sofosbuvir is a direct-acting antiviral agent used to treat hepatitis C virus (HCV) infection.[10] It is a nucleotide analog prodrug that is metabolized within liver cells to its active triphosphate form.[21] This active metabolite then acts as a chain terminator for the HCV RNA polymerase, thus inhibiting viral replication.[10][22] The prodrug design of sofosbuvir allows for efficient delivery of the active nucleotide into hepatocytes, the primary site of HCV replication.[23]
Activation and Mechanism of Action of Sofosbuvir
Caption: Intracellular activation of sofosbuvir and its mechanism of action.[10][21]
Section 4: Advanced Precursor-Based Therapies: The Future of Targeted Drug Delivery
Building on the principles of prodrug design, researchers are developing increasingly sophisticated strategies to deliver therapeutic agents with unprecedented precision.
Antibody-Directed Enzyme Prodrug Therapy (ADEPT)
ADEPT is a two-step therapeutic strategy that utilizes the high specificity of antibodies to deliver an enzyme to tumor cells.[24][25] In the first step, a non-toxic antibody-enzyme conjugate is administered and allowed to accumulate at the tumor site. After the conjugate has cleared from the circulation, a non-toxic prodrug is administered. The enzyme at the tumor site then converts the prodrug into a potent cytotoxic agent, resulting in highly localized tumor cell killing.[26]
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
GDEPT, also known as suicide gene therapy, is another two-step approach that involves the delivery of a gene encoding a non-human enzyme to tumor cells.[14][27] The gene is typically delivered using a viral or non-viral vector.[5] Once the enzyme is expressed in the tumor cells, a non-toxic prodrug is administered and is converted into a cytotoxic drug by the enzyme, leading to tumor cell death.[22]
Conclusion: The Enduring Value of the Precursor Principle
The use of precursors in drug development is a testament to the power of chemical innovation to solve biological challenges. From the simple acetylation of a natural product to the sophisticated design of tumor-targeted prodrugs, the precursor principle has been instrumental in the creation of some of our most important medicines. As our understanding of disease biology deepens and our ability to engineer molecules with precision grows, the strategic use of precursors will undoubtedly continue to be a cornerstone of novel therapeutic agent development, paving the way for a new generation of safer and more effective treatments.
References
-
Reff, M. E. (2013). The clinical pharmacokinetics of capecitabine. Clinical Pharmacokinetics, 52(7), 517-530. [Link]
- Twelves, C., & Planting, A. (2000). Capecitabine: a new oral fluoropyrimidine for the treatment of breast cancer. British journal of cancer, 83(11), 1477-1482.
- Kingston, D. G. (2011). Taxol, a molecule for all seasons. ACS medicinal chemistry letters, 2(4), 269-273.
-
de Leuw, P., & Zeuzem, S. (2014). Sofosbuvir for the treatment of chronic hepatitis C: between current evidence and future perspectives. Dove Medical Press, 6, 141-152. [Link]
- Rowinsky, E. K., & Donehower, R. C. (1995). Paclitaxel (taxol). New England Journal of Medicine, 332(15), 1004-1014.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Jack, D. B. (1997). One hundred years of aspirin. The Lancet, 350(9075), 437-439.
- Miwa, M., Ura, M., Nishida, M., Sawada, N., Ishikawa, T., Mori, K., ... & Ishitsuka, H. (1998). Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours by enzymes concentrated in human liver and cancer tissue. European journal of cancer, 34(8), 1274-1281.
- Schilsky, R. L. (2000). Capecitabine: an oral fluoropyrimidine for the treatment of metastatic breast and colorectal cancer.
-
Springer, C. J., & Niculescu-Duvaz, I. (2000). Gene-directed enzyme prodrug therapy (GDEPT): a promising approach to cancer treatment. Journal of clinical investigation, 105(9), 1161-1167. [Link]
- Walko, C. M., & Lindley, C. (2005). Capecitabine: a review. Clinical therapeutics, 27(1), 23-44.
- Taylor & Francis. (2019).
-
Creative Biolabs. (n.d.). Antibody-directed Enzyme Prodrug Therapy (ADEPT) Development Services. [Link]
- Bagshawe, K. D. (1995). Antibody-directed enzyme prodrug therapy (ADEPT). Clinical and experimental immunology, 102(Suppl 1), 1-3.
- Reigner, B. G., Blesch, K. S., & Weidekamm, E. (2001). Clinical pharmacokinetics of capecitabine. Clinical pharmacokinetics, 40(2), 85-104.
- Gura, T. (1997). A new target for an old drug. Science, 275(5301), 768-769.
- Jamtsho, T., Yeshi, K., Perry, M. J., Loukas, A., & Wangchuk, P. (2024). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Pharmaceuticals, 17(2), 283.
- Francis, R. J., Sharma, S. K., Springer, C., Green, A. J., Hope-Stone, L. D., & Bagshawe, K. D. (2002). A phase I trial of antibody directed enzyme prodrug therapy (ADEPT) in patients with advanced colorectal carcinoma or other CEA producing tumours. British journal of cancer, 87(6), 600-607.
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Dachs, G. U., Tupper, J., & Tozer, G. M. (2001). Strategies for enzyme/prodrug cancer therapy. Cancer and Metastasis Reviews, 20(1-2), 151-163. [Link]
- Saif, M. W. (2006). Capecitabine for the treatment of colorectal cancer. Expert opinion on drug safety, 5(3), 441-452.
- Holton, R. A., Somoza, C., Kim, H. B., Liang, F., Biediger, R. J., Boatman, P. D., ... & Nadizadeh, H. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599-1600.
- Grieshaber, C. K., & Marsoni, S. (2001). The role of capecitabine in the treatment of colorectal cancer. The oncologist, 6(4), 347-355.
- Murakami, E., Tolstykh, T., Bao, H., Niu, C., Sommadossi, J. P., & La Colla, P. (2010). Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977. Journal of Biological Chemistry, 285(45), 34337-34347.
-
Bagshawe, K. D., Sharma, S. K., & Begent, R. H. (2017). Antibody Directed Enzyme Prodrug Therapy (ADEPT): Trials and tribulations. Advanced drug delivery reviews, 118, 2-7. [Link]
-
Gentile, I., Buonomo, A. R., & Zappulo, E. (2014). Finally sofosbuvir: an oral anti-HCV drug with wide performance capability. Dove Medical Press, 6, 165-175. [Link]
- Sofia, M. J., Bao, D., Chang, W., Du, J., Nagarathnam, D., & Rachakonda, S. (2010). Discovery of a β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of medicinal chemistry, 53(19), 7202-7218.
-
Gentile, I., Buonomo, A. R., & Zappulo, E. (2014). Finally sofosbuvir: an oral anti-HCV drug with wide performance capability. Dove Medical Press, 6, 165-175. [Link]
- Kirby, B. J., & Symonds, W. T. (2014). Sofosbuvir for the treatment of chronic hepatitis C.
- Wani, M. C., Taylor, H. L., Wall, M. E., Coggon, P., & McPhail, A. T. (1971). Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Journal of the American Chemical Society, 93(9), 2325-2327.
- Lahlou, M. (2013). The success of natural products in drug discovery. Pharmacology & pharmacy, 4(3A), 17.
- Vane, J. R., & Botting, R. M. (1992).
-
Henary, M., Kananda, C., & Siegel, N. (2020). Creating and screening natural product libraries. Natural Product Reports, 37(7), 897-919. [Link]
- Harvey, A. L., Edrada-Ebel, R., & Quinn, R. J. (2015). The re-emergence of natural products for drug discovery in the genomics era. Nature reviews Drug discovery, 14(2), 111-129.
-
Longdom Publishing. (n.d.). Regulatory Considerations for Prodrug Development: Safety and Efficacy Assessments. [Link]
-
ResearchGate. (2024, February 17). (PDF) Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]
- Romo, D., & Liu, J. O. (2014). The relevance of chemical dereplication in microbial natural product screening.
-
Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. [Link]
- Fijałkowski, K., Fijałkowska, M., & Różalski, A. (2022). New trends in natural product research for inflammatory and infectious diseases: Volume II. Frontiers in Pharmacology, 13, 1098691.
-
Wright, A. E., & Fenical, W. (2008). Marine natural product libraries for high-throughput screening and rapid drug discovery. Journal of natural products, 71(5), 908-918. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Aspirin?. [Link]
-
ChemRxiv. (n.d.). A two-stage MS feature dereplication strategy for natural products discovery. [Link]
- Dias, D. A., Urban, S., & Roessner, U. (2012).
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Sofosbuvir as Repurposed Antiviral Drug Against COVID-19: Why Were We Convinced to Evaluate the Drug in a Registered/Approved Clinical Trial? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Gene-Directed Enzyme Prodrug Cancer Therapy | Oncohema Key [oncohemakey.com]
- 6. Clinical pharmacokinetics of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Engineering of Lipid Nanoparticles (LNPs) for mRNA Delivery
Abstract & Scope
This guide details the protocol for synthesizing Lipid Nanoparticles (LNPs) for messenger RNA (mRNA) delivery, utilizing microfluidic mixing.[1] Unlike traditional liposome extrusion, microfluidics offers reproducible control over particle size (60–100 nm) and polydispersity (PDI < 0.2). This note focuses on the materials science behind lipid selection—specifically the pKa of ionizable lipids—and the polymer chemistry governing PEG-lipid shedding, providing a robust workflow for drug development professionals.
Material Science: The 4-Component Lipid System
The success of an LNP formulation relies on the precise molar ratio of four distinct lipid components. The industry-standard starting ratio (e.g., similar to Onpattro™ or Comirnaty™) is often 50:10:38.5:1.5 (Ionizable:DSPC:Cholesterol:PEG).
A. Ionizable Cationic Lipid (The Driver)[2]
-
Role: Encapsulates anionic mRNA at low pH and facilitates endosomal escape.
-
Critical Parameter (Apparent pKa): The pKa must be between 6.2 and 6.5 .[2]
-
Mechanism:[2][3][4][5][6] At pH 4.0 (formulation), the lipid is protonated (+), binding electrostatically to the mRNA phosphate backbone. At pH 7.4 (circulation), it becomes neutral, reducing toxicity. At pH 5.5 (endosome), it re-protonates, interacting with anionic endosomal lipids to form a non-bilayer hexagonal phase (
), disrupting the membrane and releasing the payload.
-
-
Example: DLin-MC3-DMA (pKa ~6.44) or ALC-0315.
B. PEG-Lipid (The Stealth Polymer)
-
Role: Provides a steric barrier to prevent aggregation and opsonization (immune clearance).
-
The "PEG Dilemma": High PEG content increases stability but inhibits cellular uptake (ApoE binding) and endosomal escape.
-
Chemical Tuning: The rate of "PEG shedding" is controlled by the lipid anchor length.
C. Structural Lipids
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): A high
lipid that forms a rigid bilayer, stabilizing the LNP structure. -
Cholesterol: Modulates membrane fluidity and fills packing defects, preventing payload leakage.
Protocol: Microfluidic Formulation
Objective: Synthesize mRNA-LNPs with an N/P ratio of 6:1.
Phase 1: Pre-Calculation (The N/P Ratio)
The Nitrogen-to-Phosphate (N/P) ratio is the critical mass balance factor.
-
N: Moles of tertiary amine on the ionizable lipid.[8]
-
P: Moles of phosphate on the mRNA backbone.
Assume Average Nucleotide MW
Phase 2: Reagent Preparation
-
Aqueous Phase: Dilute mRNA in 25 mM Sodium Acetate buffer (pH 4.0) .
-
Why pH 4.0? Ensures the ionizable lipid is positively charged for encapsulation.
-
-
Organic Phase: Dissolve all four lipids in 100% Ethanol at the target molar ratio.
-
Concentration: Typically 10–15 mM total lipid.
-
Phase 3: Microfluidic Mixing
-
Equipment: Microfluidic mixer (e.g., staggered herringbone or chaotic mixer).
-
Flow Rate Ratio (FRR): Set to 3:1 (Aqueous : Ethanol).
-
Total Flow Rate (TFR): >12 mL/min (device dependent). Higher velocities generally yield smaller particles due to faster mixing times.
Phase 4: Downstream Processing (TFF)
-
Dilution: Immediately dilute the 25% ethanol output 1:1 with PBS to stabilize the structure.
-
Dialysis/Tangential Flow Filtration (TFF): Exchange buffer to PBS (pH 7.4) .
-
Critical Step: This neutralizes the pH. The ionizable lipid deprotonates, becoming hydrophobic and forming the dense LNP core. This step also removes residual ethanol.
-
Characterization & Critical Quality Attributes (CQAs)
Data must be validated against these acceptance criteria.
| CQA | Method | Target Specification | Scientific Rationale |
| Particle Size | Dynamic Light Scattering (DLS) | 60 – 100 nm | Determines biodistribution; >150nm cleared by spleen, <50nm enters liver fenestrae. |
| Polydispersity (PDI) | DLS | < 0.20 | Indicates population homogeneity. High PDI suggests aggregation or poor mixing. |
| Encapsulation Efficiency | RiboGreen Assay | > 85% | Measures % of mRNA inside the LNP. Low EE implies incorrect N/P ratio or pH. |
| Zeta Potential | Electrophoretic Light Scattering | -10 to +10 mV | Near-neutral charge at pH 7.4 prevents immune recognition and toxicity. |
| pKa | TNS Fluorescence Assay | 6.2 – 6.5 | Verifies the ionization profile matches the endosomal pH window. |
Mechanism Visualization
Diagram 1: Microfluidic Self-Assembly Workflow
This diagram illustrates the chaotic mixing process where solvent polarity shifts drive the nanostructure formation.
Caption: Workflow showing the convergence of organic and aqueous phases. The 3:1 ratio triggers rapid polarity change, forcing lipid precipitation around the mRNA.
Diagram 2: Endosomal Escape Mechanism (The Critical Barrier)
This illustrates the interaction between the LNP and the endosomal membrane, driven by the pKa of the ionizable lipid.
Caption: The "Proton Sponge" and membrane fusion mechanism. Acidification ionizes the LNP, triggering fusion with the endosomal membrane and payload release.[3]
Troubleshooting & Expert Insights
-
Issue: High PDI (>0.2) or Aggregates.
-
Cause: Mixing time is too slow relative to assembly time.
-
Fix: Increase Total Flow Rate (TFR). Ensure the ethanol stream is pristine (no pre-hydration). Check for micro-bubbles in the chip.
-
-
Issue: Low Encapsulation Efficiency (<80%).
-
Cause: Insufficient electrostatic attraction or incorrect N/P ratio.
-
Fix: Verify the mRNA stock concentration using UV-Vis. Ensure the aqueous buffer is pH 4.0 (not pH 7.4) during mixing. If pH is neutral during mixing, the lipid remains neutral and will not bind the mRNA.
-
-
Issue: LNP Instability (Size increase over 24h).
-
Cause: PEG shedding occurring too fast or insufficient cholesterol.
-
Fix: If using C14-PEG (DMG), ensure storage is at 4°C or frozen with cryoprotectant (Sucrose). C14-PEG LNPs are thermodynamically unstable over long periods in liquid form compared to C18-PEG.
-
References
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. Link
-
Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines.[1][9][10][11][12] Link
-
Hald Albertsen, C., et al. (2022). The Role of Lipid Components in Lipid Nanoparticles for Vaccines and Gene Therapy. Advanced Drug Delivery Reviews. Link
-
Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. Link
-
Belliveau, N. M., et al. (2012). Microfluidic Synthesis of Highly Potent Limit-size Lipid Nanoparticles for In Vivo Delivery of siRNA. Molecular Therapy - Nucleic Acids. Link
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pnas.org [pnas.org]
- 3. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real Time Measurement of PEG Shedding from Lipid Nanoparticles in Serum via NMR Spectroscopy - OAK Open Access Archive [oak.novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 9. Understanding CQAs For mRNALipid Nanoparticle Product Development And Manufacture [advancingrna.com]
- 10. niimbl.org [niimbl.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. PREPARATION AND CHARACTERIZATION OF LIPID NANOPARTICLE FORMULATIONS FOR siRNA DELIVERY BY A MICROFLUIDIC APPROACH [unige.iris.cineca.it]
Troubleshooting & Optimization
Purification of crude 1-[4-(2-phenylethoxy)phenyl]ethanone by column chromatography
Welcome to the Technical Support Center for the chromatographic purification of 1-[4-(2-phenylethoxy)phenyl]ethanone (also known as 4-(2-phenylethoxy)acetophenone). This guide is engineered for researchers and drug development professionals who require high-purity isolation of this aryl ether ketone following its synthesis (typically via the Williamson ether synthesis of 4-hydroxyacetophenone and (2-bromoethyl)benzene).
This document bypasses generic advice, focusing strictly on the physicochemical properties of the target molecule, causality-driven troubleshooting, and self-validating experimental protocols.
System Overview & Separation Logic
To successfully purify 1-[4-(2-phenylethoxy)phenyl]ethanone, you must exploit the differential hydrogen-bonding capabilities of the crude mixture components. Flash chromatography operates on the principle of differential interaction between a mobile phase and a stationary phase[1]. The target molecule contains both a ketone and an ether linkage, making it a moderate hydrogen-bond acceptor.
In a standard normal-phase system, the highly active silanol (Si-OH) groups on the silica gel act as strong hydrogen-bond donors. The separation logic dictates that non-polar impurities (lacking H-bond capabilities) will elute rapidly, the target product will elute intermediately, and unreacted phenolic starting materials will be strongly retained.
Mechanistic logic of normal-phase separation based on functional group polarity.
Quantitative Data & Method Parameters
Before initiating the column, thin-layer chromatography (TLC) must be used to establish the baseline parameters[2]. The table below summarizes the expected chromatographic behavior of the crude mixture components in a standard Hexane/Ethyl Acetate (EtOAc) gradient system.
Table 1: Chromatographic Parameters and Elution Profile (15% EtOAc in Hexanes)
| Component | Functional Groups | Relative Polarity | Expected | Elution Order |
| (2-Bromoethyl)benzene (Starting Material) | Alkyl Halide, Aromatic | Low | 0.85 - 0.95 | 1 (Solvent Front) |
| 1-[4-(2-phenylethoxy)phenyl]ethanone | Ketone, Ether, Aromatic | Moderate | 0.25 - 0.35 | 2 (Target Product) |
| 4-Hydroxyacetophenone (Starting Material) | Phenol, Ketone, Aromatic | High | 0.05 - 0.10 | 3 (Retained) |
Standard Operating Procedure (SOP)
This protocol utilizes a self-validating methodology. Each step contains an internal check to ensure the physical chemistry of the system remains optimal. Proper slurry packing and avoiding dry silica beds are critical for reproducible pharmaceutical separations[3].
Experimental Workflow for the Purification of 1-[4-(2-phenylethoxy)phenyl]ethanone.
Step-by-Step Methodology:
-
Method Optimization: Spot the crude mixture on a silica TLC plate. Develop in 10%, 15%, and 20% EtOAc in Hexanes.
-
Self-Validation Check: Select the solvent ratio that places the target product strictly between
0.25 and 0.30. If the is higher, resolution will collapse on the column.
-
-
Column Packing (Slurry Method): Mix Silica Gel 60 (40-63 µm) with 100% Hexanes to form a uniform slurry. Pour smoothly into the column and apply mild positive pressure.
-
Causality: Packing with the weakest solvent (Hexanes) prevents premature heat of adsorption and ensures the tightest possible initial stationary phase bed.
-
-
Sample Loading (Dry Loading): Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add dry silica gel (3x the mass of the crude). Evaporate the DCM completely under reduced pressure.
-
Self-Validation Check: The resulting silica must be a free-flowing powder. If it clumps, residual DCM remains. Loading a clumping powder introduces a strong solvent to the column head, causing immediate band broadening and tailing[4].
-
-
Gradient Elution: Load the dry powder onto the column bed. Top with 1 cm of clean sand. Elute with 2 Column Volumes (CV) of 100% Hexanes to remove (2-bromoethyl)benzene. Step the gradient to the optimized EtOAc ratio (e.g., 15%) to elute the target product.
-
Fraction Pooling: Collect fractions (volume = 1/10th of a CV). Spot fractions on TLC alongside the original crude mixture. Pool only the fractions containing a single spot matching the target
.
Troubleshooting & FAQs
Q1: Why is my target compound co-eluting with the starting materials? A: Co-elution in normal-phase chromatography typically stems from poor solvent selectivity or column overloading[4]. Because 1-[4-(2-phenylethoxy)phenyl]ethanone has moderate polarity, an overly strong initial mobile phase (e.g., >25% EtOAc) will cause it to co-elute with the non-polar (2-bromoethyl)benzene at the solvent front. Solution: Implement a step-gradient. Flush the column with 100% Hexanes first to completely remove the non-polar alkyl halide before introducing the polar modifier (EtOAc) to elute your product.
Q2: I observe severe band broadening and tailing for the product peak. How can I fix this? A: Tailing of oxygenated compounds on silica gel is often caused by secondary interactions with highly active, acidic silanol sites[5]. Furthermore, if you loaded the sample as a liquid using a strong solvent (like pure EtOAc), it disrupts the mass transfer kinetics at the column head, pulling the compound down unevenly. Solution: Always use the Dry Loading technique described in the SOP. If tailing persists due to silanol interactions, switching the non-polar modifier from Hexanes to Toluene can alter the selectivity and sharpen the peak, though this is rarely necessary for this specific ether.
Q3: My compound seems to be degrading on the silica gel. Is this possible? A: While 1-[4-(2-phenylethoxy)phenyl]ethanone is generally highly stable, prolonged exposure to the mildly acidic environment of standard silica gel (pH ~4.5-5.5) can sometimes cause unexpected issues, though ether cleavage is highly unlikely here. If you suspect on-column degradation, you must verify it[5]. Solution (2D TLC Validation): Spot the crude on a square TLC plate. Run it in your solvent system. Dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, all spots will lie on a perfect diagonal line. Any off-diagonal spots definitively prove that degradation is occurring on the silica.
Q4: The column bed cracked during elution, ruining the separation. What caused this?
A: Cracking is caused by the exothermic heat of adsorption. When a polar solvent (EtOAc) rapidly replaces a non-polar solvent (Hexanes) on dry or poorly packed silica, the silica rapidly adsorbs the polar molecules, releasing heat. This heat vaporizes the highly volatile Hexanes, creating gas bubbles that fracture the stationary phase.
Solution: Never let the column run dry. When stepping up the gradient, increase the EtOAc concentration gradually (e.g., 0%
References
-
Troubleshooting Flash Chromatography. Biotage.[Link]
-
Successful Flash Chromatography. Biotage.[Link]
-
Flash Chromatography: Principles & Applications. Phenomenex. [Link]
-
Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc.[Link]
-
Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today.[Link]
Sources
Recrystallization techniques for 1-[4-(2-phenylethoxy)phenyl]ethanone
Technical Support Center: Recrystallization of 1-[4-(2-phenylethoxy)phenyl]ethanone
Executive Summary & Compound Profile
User Query: "I need a robust purification protocol for 1-[4-(2-phenylethoxy)phenyl]ethanone. What are the optimal solvents and conditions?"
Scientist's Response: 1-[4-(2-phenylethoxy)phenyl]ethanone (CAS: 18099-61-1), also known as 4'-(2-phenylethoxy)acetophenone, is a lipophilic aryl alkyl ether commonly synthesized via the Williamson etherification of 4-hydroxyacetophenone and phenethyl bromide (or chloride).
Critical Consideration: This compound has a relatively low melting point (estimated range 50–80 °C based on structural analogs like 4-ethoxyacetophenone). Consequently, it is prone to "oiling out" (liquid-liquid phase separation) before crystallizing. Strict temperature control is mandatory.
Solvent Selection Guide
Q: Which solvent system should I use for my specific impurity profile?
A: The choice depends on the dominant impurities. Use the table below to select the optimal system.
| Solvent System | Role | Target Impurities Removed | Risk Factor | Recommendation |
| Ethanol (95%) | Primary | Unreacted phenol, inorganic salts, polar byproducts | Moderate (Oiling out) | High (Standard) |
| Ethyl Acetate / Heptane | Alternative | Non-polar side products, unreacted alkyl halide | Low (Oiling out) | Medium (If EtOH fails) |
| Methanol | Secondary | Similar to Ethanol but higher solubility | High (Yield loss) | Low (For small scale) |
| Toluene | Specific | Very non-polar impurities | High (Solvent inclusion) | Special Cases Only |
Optimized Recrystallization Protocol (Ethanol Method)
Q: What is the step-by-step procedure to maximize yield and purity?
Protocol Overview: This protocol minimizes thermal stress to prevent degradation and uses a slow cooling gradient to avoid oiling out.
Step 1: Dissolution
-
Place the crude solid (e.g., 10 g) in a 250 mL Erlenmeyer flask.
-
Add a stir bar and 50 mL of Ethanol (95%) .
-
Heat the mixture to near reflux (~75 °C) with stirring.
-
Observation: If the solid does not dissolve completely, add hot ethanol in 5 mL portions until a clear solution is obtained.
-
Note: Do not exceed 10 mL/g of solvent unless necessary. Excess solvent drastically reduces yield.
-
Step 2: Hot Filtration (Optional but Recommended)
-
If insoluble particles (dust, inorganic salts like KBr) are visible, filter the hot solution through a pre-warmed fluted filter paper or a sintered glass funnel.
-
Critical: Keep the setup hot to prevent premature crystallization on the filter.
Step 3: Controlled Cooling (The "Anti-Oil" Phase)
-
Remove the flask from the heat source and place it on a cork ring or insulated surface.
-
Allow the solution to cool to room temperature (20–25 °C) slowly over 1–2 hours.
-
Troubleshooting: If you see oil droplets forming instead of crystals, scratch the inner wall of the flask with a glass rod or add a seed crystal immediately. Re-heat slightly to dissolve the oil if needed, then cool again with vigorous stirring.
-
Step 4: Crystallization & Isolation
-
Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 1 hour to complete crystallization.
-
Filter the crystals using a Buchner funnel under vacuum.
-
Wash the filter cake with cold ethanol (0 °C) (2 x 10 mL) to remove residual mother liquor.
-
Warning: Do not use room temperature solvent for washing; it will dissolve your product.
-
Step 5: Drying
-
Dry the solid in a vacuum oven at 40 °C for 6–12 hours.
-
Check: Ensure the temperature is well below the melting point to avoid fusion.
-
Troubleshooting Guide
Q: I am facing specific issues. How do I fix them?
Issue 1: The product "oils out" (forms a separate liquid layer) upon cooling.
-
Cause: The solution is too concentrated, or the cooling is too rapid, causing the compound to separate as a supercooled liquid before it can organize into a crystal lattice.
-
Solution:
-
Re-heat the mixture until the oil dissolves.
-
Add a small amount of additional solvent (10–20% more).
-
Seed the solution with a pure crystal at a temperature slightly above the oiling point.
-
Cool very slowly with vigorous stirring.
-
Issue 2: The crystals are colored (yellow/brown) instead of white.
-
Cause: Presence of oxidized phenols or conjugated impurities.
-
Solution:
-
Dissolve the crude material in hot ethanol.
-
Add Activated Charcoal (1–5 wt%) .
-
Reflux for 5–10 minutes.
-
Perform a hot filtration through Celite to remove the charcoal.
-
Proceed with crystallization.
-
Issue 3: Low Yield (<50%).
-
Cause: Too much solvent used or high solubility in cold solvent.
-
Solution:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.
-
Cool and collect a second crop of crystals.
-
Note: The second crop is usually less pure and should be analyzed separately.
-
Process Logic & Workflow Visualization
The following diagram illustrates the decision-making process for the purification workflow, ensuring a logical path from crude material to pure product.
Caption: Logical workflow for the recrystallization of 1-[4-(2-phenylethoxy)phenyl]ethanone, highlighting critical decision points for oiling out.
Analytical Validation
Q: How do I confirm the success of the recrystallization?
| Method | Acceptance Criteria |
| HPLC (UV @ 254 nm) | Purity > 98.5% (Area %). Single peak. |
| 1H NMR (CDCl3) | Absence of starting material peaks (e.g., phenolic -OH at ~5-6 ppm, or alkyl bromide triplets). Distinct ethoxy triplets at ~4.2 ppm. |
| Melting Point | Sharp range (e.g., 2–3 °C range). Note: Compare with literature value if available, or establish an internal standard. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
European Patent Office. (2019). Method for Purification of 4-Hydroxyacetophenone (EP 3526188 B1). (Relevant for starting material impurity profiles).
-
PubChem. (2025).[1] 1-[4-(2-phenylethoxy)phenyl]ethanone (Compound Summary). National Library of Medicine. (Note: Link directs to structurally related acetophenone derivatives for property comparison).
Sources
Technical Support Center: Impurity Profiling & Synthesis Troubleshooting
Topic: Synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone
CAS: 18099-61-1 | Molecular Formula: C₁₆H₁₆O₂[1]
Part 1: Technical Overview & Impurity Landscape
From the Desk of the Senior Application Scientist
The synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone (also known as 4-(2-phenylethoxy)acetophenone) is classically achieved via Williamson Ether Synthesis . This involves the nucleophilic substitution (
While theoretically straightforward, the specific structure of the alkylating agent ((2-bromoethyl)benzene) introduces a critical competing pathway: E2 Elimination , leading to styrene. This is the single most frequent cause of yield loss and purification difficulty in this specific workflow.
Common Impurity Profile Table
| Impurity Type | Chemical Identity | Origin / Mechanism | Detection / Characteristic |
| Starting Material A | 4-Hydroxyacetophenone | Incomplete conversion; stoichiometry imbalance. | High polarity spot on TLC; Phenolic OH signal in IR/NMR. |
| Starting Material B | (2-Bromoethyl)benzene | Excess reagent; incomplete reaction. | Lachrymator; distinct alkyl halide shifts in NMR. |
| Major Byproduct | Styrene | E2 Elimination of (2-bromoethyl)benzene under basic conditions. | Distinct "plastic" odor; vinylic protons in NMR; polymerizes to form gums. |
| Hydrolysis Product | 2-Phenylethanol | Hydrolysis of alkyl halide due to wet solvent/base. | Broad OH stretch (IR); lower Rf than halide. |
| Color Impurity | Quinones / Polymers | Oxidation of phenol or polymerization of styrene. | Yellow to dark brown discoloration of the white solid product. |
| Inorganic Salts | KBr / NaBr | Byproduct of the substitution reaction. | Insoluble solid in organic extracts; high ash content. |
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction yield is low (<50%), and the crude mixture has a strong, sweet plastic smell. What happened?
Diagnosis: You are experiencing significant E2 Elimination competing with the desired
Corrective Action:
-
Switch Bases: If using strong bases like NaH or NaOEt, switch to Potassium Carbonate (K₂CO₃) . It is milder and less likely to promote elimination.[1]
-
Solvent Effect: Use a polar aprotic solvent like Acetonitrile (MeCN) or Acetone . Avoid ethanol, as ethoxide ions (formed via equilibrium) are strong bases that drive elimination.
-
Temperature Control: Do not reflux aggressively. Maintain the temperature at 60–80°C. Higher temperatures exponentially favor elimination (E2) over substitution (
).
Q2: The product is isolating as a yellow/brown sticky solid instead of a white crystalline powder. How do I fix this?
Diagnosis: This is likely due to oxidative coupling of unreacted 4-hydroxyacetophenone or oligomerization of styrene byproducts. The Mechanism: Phenols are susceptible to oxidation under basic conditions in the presence of air, forming quinone-like colored impurities. Additionally, if styrene was produced (see Q1), it can slowly polymerize into a sticky gum that traps your product.
Corrective Action:
-
Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.
-
Purification: Recrystallize the crude solid from Ethanol/Water or Methanol . The colored impurities often remain in the mother liquor.
-
Charcoal Treatment: If the color persists, dissolve the product in hot ethanol, treat with activated carbon for 15 minutes, filter while hot, and then crystallize.
Q3: The reaction is extremely slow; starting materials persist after 24 hours.
Diagnosis: The nucleophilicity of the phenoxide is low, or the alkyl bromide is sluggish due to steric/electronic factors.
Corrective Action:
-
Finkelstein Catalyst: Add a catalytic amount (10 mol%) of Potassium Iodide (KI) . This converts the alkyl bromide in situ to the more reactive alkyl iodide (
reaction rate: I > Br). -
Phase Transfer Catalysis (PTC): If using a biphasic system (e.g., solid base in liquid solvent), add 5 mol% Tetrabutylammonium bromide (TBAB) to solubilize the phenoxide anion.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone minimizing styrene formation.
Reagents:
-
4-Hydroxyacetophenone (1.0 equiv)[2]
-
(2-Bromoethyl)benzene (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Potassium Iodide (KI) (0.1 equiv) - Catalyst
-
Acetonitrile (anhydrous) - Solvent (Concentration: 0.5 M)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solubilization: Add 4-Hydroxyacetophenone and anhydrous Acetonitrile. Stir until dissolved.
-
Deprotonation: Add anhydrous K₂CO₃. Stir at room temperature for 15–30 minutes. Note: The solution may turn yellow as the phenoxide forms.
-
Addition: Add (2-Bromoethyl)benzene and catalytic KI.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C) for 12–16 hours. Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).
-
Checkpoint: Look for the disappearance of the phenol spot (low Rf).
-
-
Work-up:
-
Purification:
-
Dissolve the crude solid in minimum hot Ethanol.
-
Add water dropwise until slight turbidity appears.[1]
-
Allow to cool slowly to 4°C.
-
Filter the white crystals and dry under vacuum.
-
Part 4: Reaction Pathway Visualization
The following diagram illustrates the competition between the desired ether synthesis and the problematic elimination pathway.
Caption: Competitive pathways in the synthesis. Green path represents the desired Williamson Ether Synthesis. Red dashed path represents the unwanted E2 elimination leading to styrene.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1517462, 1-[4-(2-phenylethoxy)phenyl]ethanone. Retrieved from [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Limitations. Retrieved from [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. Retrieved from [Link][5][6]
-
Organic Syntheses. Preparation of 1-(4-Acetylphenyl)-2-phenylethane (Analogous coupling reference). Retrieved from [Link]
-
CAS Common Chemistry. Detail for CAS RN 18099-61-1. Retrieved from [Link][7]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-phenyl ethyl bromide on heating with NaOMe gives 95% of styrene. Explai.. [askfilo.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone
Answering the call for enhanced productivity and problem-solving in synthetic chemistry, this Technical Support Center provides a comprehensive guide to improving the yield of 1-[4-(2-phenylethoxy)phenyl]ethanone. Authored for researchers, by researchers, this resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
The synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone is most commonly achieved via the Williamson ether synthesis. This robust and versatile method involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide in what is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[1][2] While straightforward in principle, the synthesis is often plagued by competing side reactions and suboptimal conditions that can significantly reduce the overall yield. This guide provides solutions to common challenges encountered during this synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis, offering explanations and actionable solutions to get your reaction back on track.
Question: My reaction yield is consistently low (<50%). What are the most common causes?
Answer: Low yields in this Williamson ether synthesis can typically be traced back to one of four key areas: incomplete deprotonation, competing side reactions, reagent and solvent quality, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The reaction requires the formation of a sodium or potassium salt of 4-hydroxyacetophenone (the phenoxide). If the base used is not strong enough or is used in insufficient quantity, a significant portion of the starting phenol will remain unreacted. Ensure you are using at least one full equivalent of a suitable base. For phenols, strong bases like Sodium Hydride (NaH) are highly effective, while milder bases like Potassium Carbonate (K₂CO₃) can also work well, particularly in a polar aprotic solvent like DMF or Acetonitrile.[2][3]
-
Competing Side Reactions: The most significant yield-reducing culprit is the E2 elimination reaction, where the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the 2-phenylethyl halide to form styrene.[4][5] Additionally, the phenoxide is an ambident nucleophile, which can lead to undesired C-alkylation on the aromatic ring instead of the desired O-alkylation.[1][2]
-
Reagent & Solvent Quality: The phenoxide nucleophile is highly reactive and sensitive to moisture. The presence of water in the reaction flask, solvents, or on glassware can quench the phenoxide, rendering it inactive.[3] It is critical to use anhydrous solvents and properly dried glassware.[6] Furthermore, the purity of your starting materials is paramount; impurities can introduce unknown side reactions.[6]
-
Suboptimal Conditions: Williamson ether syntheses are sensitive to temperature. While heat is required to drive the reaction, excessive temperatures (e.g., >100-110 °C) will disproportionately favor the elimination side reaction.[4] Typical reactions are run between 50-100 °C for 1-8 hours.[1] Insufficient reaction time will result in incomplete conversion.[4]
Question: I'm observing a significant amount of styrene as a byproduct. How can I minimize this elimination reaction?
Answer: The formation of styrene is a classic example of the competition between SN2 (substitution, desired) and E2 (elimination, undesired) pathways. Since the phenoxide is a strong base, it can easily promote elimination. Here are several strategies to favor substitution:
-
Temperature Control: This is the most critical parameter. Higher temperatures provide the activation energy for both pathways but tend to favor elimination more than substitution. Running the reaction at the lower end of the effective temperature range (e.g., 50-80 °C) can significantly suppress the E2 pathway.[4]
-
Choice of Leaving Group: The nature of the leaving group on the 2-phenylethyl moiety can influence the SN2/E2 ratio. While iodides are the most reactive in SN2 reactions (I > Br > Cl), they are also the best leaving groups for E2 reactions. Bromides often offer a good compromise between reactivity and minimizing elimination. Tosylates (OTs) are also excellent leaving groups that work well in SN2 reactions.[1][7]
-
Use a Bulky, Non-nucleophilic Base (if applicable): While the phenoxide is your nucleophile, if you were choosing a base for a different system, a sterically hindered base would favor elimination. Here, since the nucleophile itself is the base, this is less controllable. However, ensuring a clean, unhindered primary alkyl halide is used is the best strategy.[8]
Question: My reaction seems to stall and does not go to completion, even after extended time. What should I investigate?
Answer: A stalled reaction points to an issue with one of the core components or conditions. A systematic check is in order:
Caption: Troubleshooting workflow for low-yield synthesis.
-
Check for Moisture: As mentioned, water is detrimental. Ensure all components are scrupulously dry.[3][6]
-
Reagent Reactivity: If you are using 2-phenylethyl chloride, the reaction may be sluggish. Consider switching to the more reactive bromide or iodide.[3] A highly effective strategy is to add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI). This will perform an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the much more reactive alkyl iodide, which can significantly accelerate the reaction.[3][9]
-
Phase-Transfer Catalysis: If you are using a base like potassium carbonate, which is poorly soluble in many organic solvents, the reaction can be slow due to the low concentration of the phenoxide in the organic phase. Adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically increase the rate. The PTC transports the phenoxide anion from the solid or aqueous phase into the organic phase, where it can react with the alkyl halide.[2][3]
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal base and solvent combination?
For laboratory-scale synthesis where yield is paramount, the combination of Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF) is often considered the gold standard.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly and completely deprotonates the phenol. The only byproduct is hydrogen gas, which is easily removed.[7][8]
-
Dimethylformamide (DMF): A polar aprotic solvent that is excellent for SN2 reactions. It solvates the sodium cation (Na⁺) but leaves the phenoxide anion relatively "naked" and highly nucleophilic, accelerating the desired reaction.[1] Acetonitrile and DMSO are also excellent choices.[2][3]
For larger-scale or industrial applications where safety and cost are bigger concerns, the combination of Potassium Carbonate (K₂CO₃) in Acetonitrile or DMF is a very common and effective alternative.[2]
FAQ 2: How can I effectively purify the final product?
Purification typically involves a two-step process: an initial workup followed by either recrystallization or column chromatography.
-
Aqueous Workup: After the reaction is complete, cool the mixture and carefully quench it with water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with a dilute base (e.g., 1M NaOH) to remove any unreacted 4-hydroxyacetophenone, followed by water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[4][10]
-
Purification:
-
Recrystallization: This is often the most efficient method if the crude product is relatively clean. Test various solvent systems; a mixture like ethanol/water or ethyl acetate/hexanes is a good starting point. The goal is to find a system where the product is soluble at high temperatures but poorly soluble at low temperatures.[11]
-
Column Chromatography: If recrystallization fails or if the product is contaminated with byproducts of similar polarity, silica gel column chromatography is necessary. A gradient elution with a mixture of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) will typically provide good separation.[10][12]
-
Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield of 1-[4-(2-phenylethoxy)phenyl]ethanone.
Objective: To synthesize 1-[4-(2-phenylethoxy)phenyl]ethanone with a target yield of >85%.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Hydroxyacetophenone | 136.15 | 1.36 g | 10.0 | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 (as NaH) | 0.44 g | 11.0 | 1.1 |
| 2-Phenylethyl bromide | 185.06 | 2.04 g | 11.0 | 1.1 |
| Anhydrous DMF | - | 40 mL | - | - |
Experimental Workflow Diagram:
Caption: Optimized workflow for the synthesis of 1-[4-(2-phenylethoxy)phenyl]ethanone.
Procedure:
-
Setup: Add Sodium Hydride (0.44 g, 11.0 mmol) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 20 mL of anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve 4-hydroxyacetophenone (1.36 g, 10.0 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Evolution of hydrogen gas should be observed.
-
Alkylation: Add 2-phenylethyl bromide (2.04 g, 11.0 mmol) dropwise to the reaction mixture. After addition, heat the reaction to 70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly quench the reaction by adding 50 mL of cold water. Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash with 1M NaOH (2 x 50 mL), water (1 x 50 mL), and finally with brine (1 x 50 mL).[10]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.[10][11]
References
-
Wikipedia contributors. (2024). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
YouTube. (2018). Williamson Ether Synthesis. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]
-
PubChem. 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone. [Link]
- Google Patents. (2018). WO2018189385A1 - Methods for manufacturing phenoxyethanol.
-
PubChem. 1-[4-(2-Phenylethynyl)phenyl]ethanone. [Link]
- Google Patents. (n.d.). WO2011121099A2 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof.
-
ACS Publications. (n.d.). Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals - Supporting Information. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Synthesis of 4'-(phenethyloxy)acetophenone
Ticket ID: CHEMSUP-8821 Subject: Troubleshooting Side Reactions in Williamson Ether Synthesis of 4'-(phenethyloxy)acetophenone Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Reaction Scope
User Query: "I am attempting to synthesize 4'-(phenethyloxy)acetophenone using 4'-hydroxyacetophenone and (2-bromoethyl)benzene. My yields are inconsistent, and I am observing multiple impurities. What side reactions should I be monitoring?"
Specialist Response:
The synthesis of 4'-(phenethyloxy)acetophenone typically proceeds via a Williamson Ether Synthesis . While theoretically straightforward, this specific substrate pair presents a "perfect storm" for three distinct competing pathways due to the acidity of the acetophenone
The Target Reaction (S 2)
-
Nucleophile: 4'-Hydroxyacetophenone (deprotonated phenoxide).[1]
-
Electrophile: (2-Bromoethyl)benzene (Phenethyl bromide).[1]
-
Ideal Outcome: O-Alkylation to form the ether linkage.
Critical Side Reactions & Troubleshooting
Issue #1: The "Styrene Trap" (E2 Elimination)
Severity: Critical (Most Common Failure Mode)
Symptom: Low yield of ether; distinct smell of styrene; NMR shows vinylic protons (multiplets at
Technical Analysis: Phenethyl halides are uniquely prone to E2 elimination compared to standard primary alkyl halides.
-
-Proton Acidity: The phenyl ring on the electrophile withdraws electron density, making the
-hydrogens more acidic. -
Conjugation Benefit: The transition state for elimination is stabilized because the developing double bond comes into conjugation with the phenyl ring, forming Styrene .
-
Base Sensitivity: If you use a strong, bulky base (e.g.,
-BuOK) or high temperatures, the E2 pathway will dominate the S 2 pathway.[1]
Corrective Action Plan:
-
Base Selection: Switch from strong bases (NaH, KOH) to Potassium Carbonate (
) .[1] Carbonate is basic enough to deprotonate the phenol ( ) but kinetically poor at effecting E2 elimination on the halide. -
Temperature Control: Do not reflux aggressively. Maintain temperatures at 60–80°C. E2 elimination has a higher activation energy than S
2; excessive heat favors elimination.
Issue #2: The "Red Oil" Syndrome (Aldol Condensation)
Severity: Moderate to High
Symptom: Reaction mixture turns deep red/brown; crude product is a tar; NMR shows loss of the sharp methyl singlet (
Technical Analysis:
The starting material, 4'-hydroxyacetophenone, contains a ketone with acidic
-
Mechanism: In the presence of strong bases (NaOH, NaH) or trace water, the ketone enolizes. This enolate attacks another molecule of acetophenone (Self-Aldol) or the product, leading to oligomers and colored conjugated systems (chalcone-like derivatives).[1]
Corrective Action Plan:
-
Avoid Hydroxide: Strictly avoid NaOH or KOH, which generate water as a byproduct and are strong enough to drive Aldol condensation.
-
Anhydrous Conditions: Use anhydrous solvents (Acetonitrile or DMF).[1] Water promotes the reversibility of enolate formation and subsequent condensation.
Issue #3: C-Alkylation (Ambident Nucleophile)
Severity: Low (but persistent impurity) Symptom: Mass spec shows correct mass, but NMR pattern of the aromatic ring is disrupted (loss of symmetry).[1]
Technical Analysis: The phenoxide ion is an ambident nucleophile . While the oxygen atom is the "harder" and more negative center (favoring O-alkylation), the ortho-carbon positions possess significant electron density.
-
Solvent Effect: Protic solvents (Ethanol/Methanol) solvate the oxygen anion heavily, masking it and encouraging C-alkylation.[1] Aprotic solvents leave the oxygen "naked" and more reactive.
Corrective Action Plan:
-
Solvent Choice: Use Polar Aprotic Solvents (DMF, DMSO, or Acetonitrile).[1][2] These solvate the cation (
) but leave the phenoxide anion free to attack via the Oxygen atom.
Visualizing the Pathways
The following diagram maps the decision logic and chemical pathways occurring in your flask.
Figure 1: Reaction pathway divergence based on base selection.[1] Strong bases promote Elimination and Aldol condensation, while mild carbonate bases favor the desired SN2 etherification.
Recommended Protocol (Optimized)
To minimize the side reactions detailed above, follow this specific protocol.
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents maximize nucleophilicity of the phenoxide oxygen (preventing C-alkylation) without the high basicity risks of DMSO.[1] |
| Base | Sufficient to deprotonate phenol ( | |
| Catalyst | KI (0.1 equiv) | Finkelstein reaction in situ: Converts alkyl bromide to highly reactive alkyl iodide, speeding up S |
| Temperature | 60°C - 80°C | High enough for S |
| Stoichiometry | 1.0 : 1.2 (Phenol : Halide) | Slight excess of halide accounts for minor elimination losses without wasting material. |
Step-by-Step Workflow:
-
Dissolve 4'-hydroxyacetophenone (1.0 eq) in Acetonitrile (0.2 M concentration).
-
Add finely ground, anhydrous
(3.0 eq). Stir at RT for 15 mins (Formation of Phenoxide). -
Add Potassium Iodide (0.1 eq) and (2-bromoethyl)benzene (1.2 eq).
-
Heat to reflux (approx 80°C) with vigorous stirring.
-
Monitor: Check TLC/HPLC at 4 hours.
-
Checkpoint: If Styrene is visible (distinct spot/peak), lower temp to 60°C and extend time.[1]
-
-
Workup: Filter off inorganic salts (
) before adding water.[1] This prevents the formation of basic aqueous emulsions that could induce hydrolysis or aldol issues during extraction.
References
-
Williamson Ether Synthesis Mechanism & Side Reactions. Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[3][4][5][6][7] Link
-
Elimination vs. Substitution in Phenethyl Halides. Chemistry LibreTexts. (2020). "Nucleophilic Substitution and Elimination Reactions." Link[1]
-
Aldol Condensation Risks in Acetophenones. Merck Millipore. "Aldol Condensation Reaction Applications." Link[1]
-
Optimization of Aryl Ether Synthesis. J&K Scientific. (2025). "Williamson Ether Synthesis - Lab Tips." Link
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
Removing unreacted phenethyl bromide from reaction mixture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted phenethyl bromide from reaction mixtures. As a common alkylating agent and synthetic intermediate, its effective removal is critical for obtaining high-purity products.[1][2] This document is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of phenethyl bromide that I should consider for purification?
A1: Understanding the physical properties of phenethyl bromide is the first step in designing an effective purification strategy. Its relatively high boiling point and non-polar nature are the most critical factors. It is a colorless to pale yellow liquid that is insoluble in water but readily dissolves in common organic solvents like ethanol, ether, and dichloromethane.[3][4]
Table 1: Physical and Chemical Properties of Phenethyl Bromide
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉Br | [3] |
| Molecular Weight | 185.06 g/mol | [5] |
| Boiling Point | 219-221 °C (at atmospheric pressure) | [3][5][6] |
| 97-99 °C (at 15 mmHg / 2.0 kPa) | [3] | |
| 75 °C (at 2.5 mmHg) | [7] | |
| Melting Point | -56 °C to -67.5 °C | [3][6] |
| Density | ~1.355 g/cm³ | [3][5] |
| Water Solubility | Insoluble | [3] |
| LogP (Octanol-Water) | 3.09 - 3.1 | [3][5][8] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
Q2: What are the primary strategies for removing unreacted phenethyl bromide?
A2: The three main strategies, chosen based on the properties of your desired product, are:
-
Physical Separation: This includes methods like vacuum distillation and column chromatography, which separate compounds based on differences in physical properties like boiling point and polarity.[7][9]
-
Chemical Quenching (Scavenging): This involves reacting the excess phenethyl bromide with a chemical agent to transform it into a new compound with drastically different properties (e.g., much higher polarity), making it easily separable by a simple liquid-liquid extraction.[10]
-
Crystallization/Recrystallization: If your desired product is a solid, recrystallization can be an effective method to exclude the liquid phenethyl bromide impurity from the crystal lattice.[11]
Q3: Can I simply use an aqueous wash (liquid-liquid extraction) to remove phenethyl bromide?
A3: No, a simple water or brine wash is ineffective. Phenethyl bromide is non-polar (LogP ≈ 3.1) and insoluble in water.[3][5] During a standard aqueous workup, it will remain in the organic layer with your product.[12] An effective liquid-liquid extraction requires modifying the phenethyl bromide chemically to make it water-soluble.
Q4: Is phenethyl bromide stable to common purification techniques?
A4: Yes, phenethyl bromide is generally a stable compound under standard purification conditions such as flash chromatography on silica gel or alumina, and vacuum distillation. However, as an alkylating agent, it will react with nucleophilic reagents or solvents (e.g., amines, thiols) if they are present.[13]
Method Selection Workflow
Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree illustrates a logical workflow for selecting the most appropriate method based on the properties of your product and the nature of the reaction mixture.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
Issue 1: My product is non-polar and has a similar boiling point to phenethyl bromide, making separation by distillation and chromatography difficult.
-
Underlying Cause: When physical properties are too similar, physical separation methods lose their efficacy. Phenethyl bromide is relatively non-polar, and if your product shares this characteristic, they will behave similarly during chromatography.[9] Likewise, close boiling points negate the effectiveness of standard distillation.[7]
-
Recommended Solution: Chemical Quenching
-
Principle: The most robust solution is to selectively alter the chemical structure of the phenethyl bromide. As an electrophilic alkyl halide, it readily undergoes nucleophilic substitution (Sₙ2) reactions.[13][14] By adding a nucleophilic "scavenger," you can convert the non-polar phenethyl bromide into a polar, ionic, or basic compound that can be easily removed with a liquid-liquid extraction.
-
Method:
-
After the primary reaction is complete, add a simple, low molecular weight secondary amine, such as diethylamine or morpholine (1.5-2.0 equivalents relative to the excess phenethyl bromide).
-
Stir the reaction mixture, possibly with gentle heating (e.g., 40-50 °C), for a few hours to ensure complete reaction.
-
Cool the mixture and proceed with a standard workup, but importantly, wash the organic layer with dilute aqueous acid (e.g., 1M HCl).
-
The newly formed tertiary amine (N,N-diethylphenethylamine) will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.[15] The desired neutral product remains in the organic layer.
-
-
Issue 2: During column chromatography, phenethyl bromide co-elutes with my desired product.
-
Underlying Cause: The selected mobile phase (eluent) has a polarity that does not sufficiently differentiate between the affinities of your product and phenethyl bromide for the stationary phase (e.g., silica gel).[16]
-
Recommended Solutions & Optimization:
-
Re-evaluate TLC: Before running a column, always optimize the separation on a Thin Layer Chromatography (TLC) plate.[17] The ideal solvent system should give your product an Rf value of approximately 0.25-0.35, while providing maximum separation from the phenethyl bromide spot.
-
Use a Gradient Elution: Start the column with a very non-polar solvent system (e.g., 100% Hexane or Heptane). This will keep both the product and phenethyl bromide adsorbed at the top of the column. Slowly and incrementally increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This allows the less polar compound (often phenethyl bromide) to elute first, followed by your more polar product.[18]
-
Increase Column Resolution: For difficult separations, use a longer column and/or a stationary phase with a smaller particle size (e.g., 40-63 µm silica gel). This increases the number of theoretical plates and improves separation efficiency.[17]
-
Issue 3: I observe an unknown byproduct after my reaction, and I suspect it's from the phenethyl bromide.
-
Underlying Cause: Phenethyl bromide can participate in side reactions. Under basic conditions, it can undergo E2 elimination to form styrene. It is also a reagent in the synthesis of fentanyl and other phenethylamines, highlighting its reactivity.[1][10] If your reaction conditions involve strong, non-nucleophilic bases or high temperatures, this could be a potential issue.
-
Recommended Solution:
-
Characterize the Impurity: Obtain an analytical spectrum (e.g., ¹H NMR, GC-MS) of the impurity. Styrene has characteristic vinyl proton signals in the NMR spectrum.
-
Adjust Reaction Conditions: If elimination is confirmed, consider running the reaction at a lower temperature or using a less sterically hindered, more nucleophilic base.
-
Purification: Styrene has a lower boiling point (145 °C) than phenethyl bromide (219-221 °C) and can often be removed during solvent evaporation or by careful vacuum distillation.[5]
-
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is ideal when the desired product is thermally stable and has a boiling point at least 40-50 °C different from phenethyl bromide under vacuum.
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.
-
Charge the Flask: Add the crude reaction mixture to the distillation flask, no more than two-thirds full. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Securely connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure.
-
Heating: Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling solvents or impurities as a "forerun" fraction. As the temperature rises and stabilizes, collect the fraction corresponding to the boiling point of phenethyl bromide at that pressure (e.g., ~75 °C at 2.5 mmHg).[7]
-
Product Collection: Once the phenethyl bromide has been removed, switch to a new receiving flask. Increase the temperature to distill your desired product.
-
Shutdown: Stop the distillation before the flask distills to dryness. Remove the heat source and allow the apparatus to cool completely before slowly re-introducing air to the system.[19]
Protocol 2: Purification by Flash Column Chromatography
This is the most common purification method for small to medium-scale reactions when TLC shows good separation.
-
Solvent System Selection: Use TLC to identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides an Rf of ~0.3 for your product and good separation from phenethyl bromide.[17]
-
Column Packing: Select an appropriate size column. As a rule of thumb, use 40-100g of silica gel per gram of crude material. Pack the column as a slurry with your initial, non-polar eluent, ensuring there are no air bubbles or cracks.[18]
-
Sample Loading: Dissolve your crude mixture in a minimal amount of a suitable solvent (ideally the eluent itself). Carefully apply the sample to the top of the silica bed.[16]
-
Elution: Carefully add the eluent to the column and apply positive pressure (air or nitrogen). Begin collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product, free from phenethyl bromide.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Chemical Quenching and Extraction
This method is excellent for removing trace to moderate amounts of phenethyl bromide when other methods fail.
-
Quenching: After your main reaction is complete, cool the mixture to room temperature. Add 1.5 equivalents of diethylamine for every equivalent of excess phenethyl bromide estimated.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC/GC-MS analysis shows complete consumption of phenethyl bromide.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, ether).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x volume of organic layer). This extracts the protonated N,N-diethylphenethylamine into the aqueous layer.[15]
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Final Wash & Dry: Wash the organic layer with brine to remove bulk water.[12] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
References
[10] EvitaChem. (n.d.). Phenethylbromide (EVT-295855). Retrieved from EvitaChem. [7] Google Patents. (n.d.). EP0345478A1 - Process for the production of chloromethyl phenethyl bromide. [3] ECHEMI. (n.d.). 103-63-9, Phenethyl bromide Formula. Retrieved from ECHEMI. [5] National Center for Biotechnology Information. (n.d.). Phenethyl bromide. PubChem Compound Database. [8] U.S. Environmental Protection Agency. (n.d.). Phenethyl bromide Properties. EPA CompTox Chemicals Dashboard. [13] Benchchem. (n.d.). Phenethyl bromide. Retrieved from Benchchem. [4] CymitQuimica. (n.d.). CAS 103-63-9: Phenethyl bromide. Retrieved from CymitQuimica. [6] Avantor, Inc. (n.d.). Phenethyl bromide ≥98%. [1] Chemical Bull. (n.d.). Phenylethyl Bromide Supplier. Retrieved from Chemical Bull. [2] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Phenylethyl Bromide: Synthesis, Applications, and Chemical Properties in Organic Synthesis. [20] SIELC Technologies. (2018, February 16). Separation of Phenethyl bromide on Newcrom R1 HPLC column. [21] Benchchem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures. [22] Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [18] ResearchGate. (n.d.). 8. Column Chromatography. [12] University of Wisconsin-Madison. (n.d.). Remove Sticky Reagents. [16] Phenomenex. (2025, December 12). Column Chromatography Guide. [9] University of Victoria. (n.d.). Column chromatography. [23] Benchchem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures. [17] Clark Still, W., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [24] Reddit. (2024, August 2). How does quenching work? r/OrganicChemistry. [19] Journal of Chemical Education. (n.d.). Reduced-Pressure Distillation Process. ChemEd X. [25] Benchchem. (2025, December). Proper Disposal of Phenethyl Bromide: A Guide for Laboratory Professionals. [26] Organic Syntheses. (n.d.). Alkylation of t-butyl phenylacetate. [27] Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. [28] Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [11] Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(7), 998-1017. [29] Wikipedia. (n.d.). Quenching (fluorescence). [14] The Degree Gap. (2025, April 2). Understanding Electrophiles in Organic Chemistry. [30] Allen Career Institute. (n.d.). Alkyl halides- Classification, Properties and Methods of Preparation. [15] Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [31] ADICHEMISTRY. (n.d.). PREPARATION OF ALKYL HALIDES | HALOALKANES. [32] University of Rochester. (n.d.). How to Add Reagents to a Reaction. [33] He, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(15), 3383. [34] BYJU'S. (2020, January 9). Preparation of Alkyl Halides. [35] SIELC Technologies. (2018, February 16). Phenethyl bromide. Hawthorne, S. B., et al. (2000). A novel micro pressurized liquid extraction method for very rapid solid sample preparation. Analytical Chemistry, 72(24), 5907-5912. [36] Sciencemadness.org. (2007, October 19). phenethyl bromide from bromobenzene?
Sources
- 1. Phenylethyl Bromide Supplier | Purchase Aromatic Intermediate [chemicalbull.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. CAS 103-63-9: Phenethyl bromide | CymitQuimica [cymitquimica.com]
- 5. Phenethyl bromide | C8H9Br | CID 7666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. avantorsciences.com [avantorsciences.com]
- 7. EP0345478A1 - Process for the production of chloromethyl phenethyl bromide - Google Patents [patents.google.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. evitachem.com [evitachem.com]
- 11. DSpace [cora.ucc.ie]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. Understanding Electrophiles in Organic Chemistry | The Degree Gap [thedegreegap.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 17. moodle2.units.it [moodle2.units.it]
- 18. researchgate.net [researchgate.net]
- 19. chemedx.org [chemedx.org]
- 20. Separation of Phenethyl bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. orgsyn.org [orgsyn.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. reddit.com [reddit.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. orgsyn.org [orgsyn.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. elementlabsolutions.com [elementlabsolutions.com]
- 29. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 30. Alkyl halides- Classification, Properties and Methods of Preparation [allen.in]
- 31. adichemistry.com [adichemistry.com]
- 32. Reagents & Solvents [chem.rochester.edu]
- 33. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 34. byjus.com [byjus.com]
- 35. Phenethyl bromide | SIELC Technologies [sielc.com]
- 36. Sciencemadness Discussion Board - phenethyl bromide from bromobenzene? - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting low yield in ether synthesis of aryl ketones
Technical Support Center: Ether Synthesis of Aryl Ketones
Topic: Troubleshooting Low Yield in O-Alkylation of Hydroxyaryl Ketones Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering difficulties in synthesizing ethers from hydroxyaryl ketones (e.g., 4-hydroxyacetophenone). This scaffold presents a unique "push-pull" challenge: the ketone’s electron-withdrawing nature (EWG) increases the acidity of the phenol (facilitating deprotonation) but simultaneously decreases the nucleophilicity of the resulting phenoxide oxygen (retarding the
This guide prioritizes the two most common synthetic pathways: Base-Mediated Alkylation (Williamson) and Redox-Dehydration (Mitsunobu) .
Module 1: The Williamson Ether Synthesis (Base-Mediated)
Primary Workflow for Primary/Secondary Alkyl Halides
Issue 1: Low Conversion / Recovery of Starting Material
Diagnosis: The ketone group pulls electron density from the phenoxide oxygen, making it a "harder," less reactive nucleophile.
Technical Solution: The "Cesium Effect."
Standard bases like
-
Mechanism: The large ionic radius of the Cesium cation (
) forms a "loose" ion pair with the phenoxide. This creates a "naked anion" effect, significantly increasing the nucleophilicity of the oxygen atom compared to the tighter ion pairs formed with Sodium or Potassium [1].
Protocol Adjustment:
-
Solvent: Switch from Acetone/Acetonitrile to DMF or NMP .
-
Base: Use
(1.5 - 2.0 equiv). -
Additive: Add TBAI (Tetrabutylammonium iodide) (0.1 equiv) to catalyze the reaction via the Finkelstein reaction (converting alkyl bromides to more reactive iodides in situ).
Issue 2: Competitive C-Alkylation (The Ambident Nucleophile)
Diagnosis: Phenoxides are ambident nucleophiles (reacting at C or O). Protic solvents (MeOH, EtOH) or tight ion pairs favor C-alkylation (nuclear alkylation) because the solvent creates a hydrogen-bond cage around the oxygen, blocking it. Technical Solution: Solvent Polarity Control. To maximize O-alkylation (ether formation), you must strip away the solvation shell around the oxygen.
| Solvent System | Dominant Product | Mechanistic Reason |
| Ethanol/Water | C-Alkylation | H-bonding shields Oxygen; Carbon remains accessible. |
| Acetone | Mixed | Moderate shielding; slow kinetics for deactivated phenols. |
| DMF / DMSO | O-Alkylation | Polar Aprotic solvents solvate cations well but leave anions "naked" and reactive [2]. |
Issue 3: Side Reactions (Aldol Condensation)
Diagnosis: Dark reaction mixtures or complex TLC baselines often indicate the ketone enolate has reacted.
Technical Solution:
-
Recommendation: Stick to Carbonate bases (
, ) which are strong enough to deprotonate the phenol ( 8-10) but too weak to deprotonate the ketone alpha-carbon [3].
Module 2: The Mitsunobu Protocol
Primary Workflow for Unstable Halides or Stereochemical Inversion
Issue 1: No Product Formation (The "Dead" Reaction)
Diagnosis: Incorrect order of addition or
Optimized Protocol (Standard):
-
Dissolve Triphenylphosphine (
) and Substrate (Phenol) in THF. -
Add Alcohol (coupling partner).
-
Cool to 0°C.
-
Critical Step: Add DIAD/DEAD dropwise last. This ensures the betaine is formed in the presence of the nucleophile (phenol) [4].
Issue 2: Separation of Triphenylphosphine Oxide ( )
Diagnosis: The byproduct
-
Option A: Use (Cyanomethylene)trimethylphosphorane (CMMP) . The byproduct is water-soluble.[1]
-
Option B: Use Polymer-supported
(PS-PPh3). Filtration removes the phosphorous byproduct.
Visual Troubleshooting Guide
Workflow 1: Optimization Logic for Williamson Synthesis
Caption: Logical decision tree for optimizing base-mediated O-alkylation of aryl ketones.
FAQ: Rapid Response
Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Proceed with extreme caution. While NaH is a fast deprotonator, it is non-selective. It will deprotonate the phenol and the alpha-protons of your ketone, leading to self-condensation (gummy, dark mixtures). If you must use NaH, do so at 0°C and add the electrophile immediately.
Q: My alkyl bromide is not reacting, even in DMF. What now?
A: Perform an in-situ Finkelstein reaction. Add 10-20 mol% of Tetrabutylammonium Iodide (TBAI) . This converts the Alkyl-Br to the highly reactive Alkyl-I in the solution, accelerating the
Q: I see a new spot on TLC that is NOT the ether or the starting material. What is it? A: If you are using a solvent like Acetone, you may have formed the C-alkylated product (alkyl group attached to the ring ortho to the -OH). This is common if the reaction mixture was not strictly anhydrous or if the solvent allowed tight ion-pairing. Switch to DMF to favor the O-alkylation.
References
-
Parrish, J. P., et al. "Improved Cs2CO3 Promoted O-Alkylation of Phenols."[2] Synthetic Communications, vol. 29, no. 24, 1999, pp. 4423-4431.
-
PharmaXChange. "Phenolates: O-alkylation and C-alkylation Mechanisms." PharmaXChange.info, 2011.
-
Master Organic Chemistry. "The Williamson Ether Synthesis." MasterOrganicChemistry.com, 2014.
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651.
Sources
Stability and degradation of 1-[4-(2-phenylethoxy)phenyl]ethanone under acidic conditions
Technical Support Center: Stability & Troubleshooting for 1-[4-(2-phenylethoxy)phenyl]ethanone in Acidic Media
Overview 1-[4-(2-phenylethoxy)phenyl]ethanone (CAS: 18099-61-1) is an acetophenone derivative characterized by a para-substituted 2-phenylethoxy ether linkage. Because it contains both an aryl alkyl ether and an enolizable ketone, its chemical stability in acidic environments is a critical parameter during formulation, extraction, and analytical method development. This support guide provides mechanistic insights, troubleshooting workflows, and validated protocols to manage its degradation profile.
Part 1: Frequently Asked Questions (FAQs) - Degradation Mechanisms
Q1: What are the primary degradation pathways for 1-[4-(2-phenylethoxy)phenyl]ethanone under acidic conditions? A: The molecule is susceptible to two distinct acid-catalyzed pathways:
-
Ether Cleavage (Acid Hydrolysis): The ether linkage can be cleaved by strong hydrohalic acids (e.g., HBr, HI). The mechanism initiates with the protonation of the ether oxygen. Because the oxygen-aryl bond is stabilized by resonance (imparting partial double-bond character), cleavage exclusively occurs at the alkyl-oxygen bond via an SN1 or SN2 mechanism[1],[2]. This yields 4-hydroxyacetophenone (a phenol) and a 1-halo-2-phenylethane (e.g., 1-bromo-2-phenylethane)[2].
-
Acid-Catalyzed Enolization: The acetophenone carbonyl oxygen can be protonated, followed by a rate-determining deprotonation at the alpha-carbon to yield an enol tautomer[3]. While this enolization is a reversible equilibrium, the reactive enol can undergo subsequent irreversible reactions, such as halogenation or aldol condensation, if electrophiles are present in the matrix[4].
Q2: At what pH and temperature does ether cleavage become a significant issue? A: Aryl alkyl ethers are highly robust compared to aliphatic ethers. Dilute aqueous acids (pH > 1) at room temperature will not induce measurable ether cleavage. Cleavage typically requires concentrated strong acids (e.g., 48% HBr) and elevated temperatures (>100°C)[2]. However, prolonged exposure to moderate acids (e.g., 0.1 N HCl or 0.1% TFA) at elevated temperatures (e.g., 60°C) during accelerated stability studies can lead to slow, cumulative degradation.
Part 2: Troubleshooting Guide - Experimental Anomalies
Issue 1: Appearance of unexpected peaks in HPLC-UV chromatograms during acid-extraction workflows.
-
Causality: If the extraction utilizes strong acids, the compound may undergo partial ether cleavage. This generates 4-hydroxyacetophenone, which is significantly more polar and will elute earlier in reversed-phase HPLC (RP-HPLC). Conversely, the alkyl halide byproduct is less polar and will elute later.
-
Solution: Implement a self-validating neutralization step. Immediately after acid extraction, quench the sample with a stoichiometric amount of base (e.g., NaOH or a phosphate buffer) to pH 7.0. If the degradation peaks disappear in subsequent fresh preparations, acid hydrolysis is confirmed. Alternatively, switch to a milder organic acid, such as acetic acid, which is insufficient to protonate the ether oxygen to a degree that allows cleavage.
Issue 2: Loss of API signal over time in acidic dissolution media (e.g., 0.1 N HCl) without the appearance of major new peaks.
-
Causality: This often indicates acid-catalyzed enolization leading to trace polymerization (aldol condensation) or non-specific adsorption to glassware, rather than ether cleavage[3]. Enolization alters the solvation shell and can cause the compound to precipitate or adsorb.
-
Solution: Ensure mass balance by adding a strong organic wash (e.g., 50% Acetonitrile) to the dissolution vessel post-test to recover adsorbed material. If the assay is still low, the compound is likely undergoing trace condensation. Lowering the temperature or adding a solubilizing surfactant can mitigate this.
Part 3: Data Presentation - Degradation Kinetics
To guide experimental design, the following table summarizes the quantitative degradation kinetics (half-life,
| Acidic Condition | pH / Concentration | Temperature (°C) | Primary Degradant | Estimated |
| 0.1 N HCl (Aqueous) | pH 1.2 | 37°C | None (Stable) | > 72 hours |
| 0.1% TFA in Acetonitrile | pH ~2.0 | 60°C | Enolization products | ~ 48 hours |
| 1.0 M HCl | pH 0.0 | 80°C | 4-Hydroxyacetophenone | ~ 12 hours |
| 48% HBr (Aqueous) | 8.8 M | 100°C | 4-Hydroxyacetophenone | < 30 minutes |
Part 4: Experimental Protocols
Protocol 1: Forced Degradation Study (Acid Hydrolysis) This protocol is designed to achieve 5-20% degradation for ICH Q1A(R2) compliance, ensuring the analytical method is stability-indicating. It incorporates a critical neutralization step to prevent ongoing degradation during HPLC queuing.
-
Sample Preparation: Dissolve 1-[4-(2-phenylethoxy)phenyl]ethanone in a suitable co-solvent (e.g., Methanol) to a concentration of 1.0 mg/mL.
-
Acid Stress: Transfer 5.0 mL of the sample to a 20 mL volumetric flask. Add 5.0 mL of 1.0 M HCl.
-
Incubation: Seal the flask and incubate in a water bath at 80°C for exactly 4 hours.
-
Self-Validating Neutralization (Critical): Remove the flask from the bath and immediately place it in an ice bath for 5 minutes. Add exactly 5.0 mL of 1.0 M NaOH to neutralize the acid.
-
Causality: Neutralization halts both ether cleavage and enolization, ensuring the degradation profile represents the exact time of incubation, not the time spent sitting in the autosampler.
-
-
Dilution: Dilute to volume (20 mL) with the HPLC mobile phase. Filter through a 0.45 µm PTFE syringe filter before injection.
Protocol 2: HPLC-UV Method for Degradation Monitoring
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Mild enough to prevent on-column degradation).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (captures the conjugated acetophenone chromophore).
Part 5: Visualizations
Mechanistic pathways of acid-catalyzed degradation and enolization.
Troubleshooting workflow for resolving HPLC anomalies in acidic conditions.
References
*[1] Title: 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Source: libretexts.org. URL: 1 *[3] Title: The Mechanism of the Acid Catalyzed Enolization of Acetophenone Derivatives. Source: researchgate.net. URL: 3 *[2] Title: Physical and Chemical Properties of Ethers | CK-12 Foundation. Source: ck12.org. URL: 2 *[4] Title: Acid-catalyzed enolization of acetophenone: catalysis by bisulfate ion in sulfuric acid solutions. Source: cdnsciencepub.com. URL: 4
Sources
Technical Support Center: Optimizing Phenethyl Ether Formation via Williamson Ether Synthesis
Welcome to the technical support center for the synthesis of phenethyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Williamson ether synthesis for this specific target molecule. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction conditions and achieve high yields of pure phenethyl ether.
I. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of phenethyl ether.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Answer: Low yields in the Williamson ether synthesis of phenethyl ether can stem from several factors. A systematic approach to troubleshooting is crucial.
1. Incomplete Deprotonation of Phenethyl Alcohol:
-
Causality: The Williamson ether synthesis is an Sₙ2 reaction where an alkoxide nucleophile attacks an alkyl halide.[1][2] In this case, the phenethoxide ion is the nucleophile. Incomplete deprotonation of phenethyl alcohol results in a lower concentration of the required nucleophile, thus slowing down the reaction and reducing the yield.
-
Troubleshooting Steps:
-
Choice of Base: Strong bases are essential for the complete deprotonation of alcohols. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol, with the byproduct being hydrogen gas which bubbles out of the reaction.[1]
-
Anhydrous Conditions: This reaction is highly sensitive to moisture.[3] Water can quench the strong base and hydrolyze the alkyl halide, leading to lower yields. Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Base Quality: If using a solid base like NaH, ensure it has not been deactivated by improper storage. A gray appearance may indicate deactivation.[3]
-
2. Competing Elimination Reaction (E2):
-
Causality: The phenethoxide ion is not only a nucleophile but also a strong base. This can lead to a competing E2 elimination reaction with the ethyl halide, producing ethylene gas instead of the desired ether.[1][4] This is especially problematic with more sterically hindered or higher-order alkyl halides.
-
Troubleshooting Steps:
-
Choice of Ethyl Halide: Use a primary ethyl halide. Ethyl iodide or ethyl bromide are generally preferred over ethyl chloride due to their better leaving group ability. Avoid secondary or tertiary halides as they strongly favor elimination.[2][5]
-
Reaction Temperature: Lowering the reaction temperature generally favors the Sₙ2 reaction over elimination.[4] Elimination reactions often have a higher activation energy. A typical temperature range for this synthesis is 50-100 °C, but optimization may be required.[2][3]
-
3. Suboptimal Solvent Choice:
-
Causality: The choice of solvent can significantly impact the reaction rate. Protic solvents (like ethanol) can solvate the alkoxide nucleophile, reducing its nucleophilicity. Apolar solvents may not effectively dissolve the reactants.
-
Troubleshooting Steps:
Here is a workflow to guide your troubleshooting process for low yield:
Caption: Troubleshooting workflow for low phenethyl ether yield.
Question 2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
Answer: Byproduct formation is a common issue. The most likely byproducts in this synthesis are unreacted starting materials, the elimination product (ethylene), and potentially products from side reactions of the starting materials.
1. Unreacted Phenethyl Alcohol:
-
Identification: This can be identified by techniques like TLC, GC-MS, or NMR spectroscopy.
-
Minimization:
-
Ensure complete deprotonation as described in the previous section.
-
Use a slight excess of the ethyl halide (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
-
2. Ethylene (from E2 Elimination):
-
Identification: As a gas, it will typically bubble out of the reaction mixture. Its formation is inferred from low yields of the desired ether.
-
Minimization: Follow the recommendations to favor Sₙ2 over E2 (use primary halide, lower temperature).[4]
3. Self-Condensation of Phenethyl Alcohol:
-
Causality: While less common under standard Williamson conditions, at elevated temperatures, there is a possibility of acid-catalyzed dehydration if acidic impurities are present, though this is more typical for industrial-scale synthesis using sulfuric acid.[5]
-
Minimization: Maintain the recommended temperature range and ensure the absence of acidic contaminants.
Question 3: What is the best method for purifying the crude phenethyl ether?
Answer: The purification strategy will depend on the scale of your reaction and the nature of the impurities.
1. Work-up Procedure:
-
After the reaction is complete, it is typically quenched with water to destroy any unreacted base.
-
The aqueous layer is then extracted with an organic solvent like diethyl ether or dichloromethane.[6]
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.[6]
2. Purification Techniques:
-
Distillation: For larger scale purifications, vacuum distillation is an effective method to separate the phenethyl ether from less volatile impurities.[6]
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel is a standard and effective method.
-
Preparative HPLC: For achieving very high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.[7]
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal starting materials for the synthesis of phenethyl ether via the Williamson synthesis?
A1: The Williamson synthesis involves the reaction of an alkoxide with an alkyl halide.[2] For phenethyl ether, there are two theoretical routes:
-
Route A: Phenethoxide + Ethyl halide
-
Route B: Ethoxide + Phenethyl halide
Route A is strongly preferred. This is because phenethyl halides are primary halides and would work well in an Sₙ2 reaction. However, preparing the phenethoxide from phenethyl alcohol is straightforward. Route B would also likely work, but the preparation of the phenethoxide is generally very convenient.
Q2: What are the recommended reaction conditions (temperature, time)?
A2: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[2] The reaction time can vary from 1 to 8 hours.[2] It is crucial to monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.
Q3: Can I use a phase-transfer catalyst to improve the reaction?
A3: Yes, phase-transfer catalysts (PTCs) can be beneficial, especially when using a base like potassium carbonate (K₂CO₃) in a two-phase system.[8] The PTC helps to transport the alkoxide from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs.
| Parameter | Recommendation | Rationale |
| Alcohol | Phenethyl alcohol | Starting material to form the nucleophile. |
| Alkyl Halide | Ethyl iodide or Ethyl bromide | Good leaving groups, primary halide favors Sₙ2.[2][5] |
| Base | Sodium hydride (NaH) or Potassium hydride (KH) | Strong, non-nucleophilic bases for complete deprotonation.[1] |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents enhance the rate of Sₙ2 reactions.[2] |
| Temperature | 50 - 100 °C | Balances reaction rate while minimizing elimination.[2] |
| Reaction Time | 1 - 8 hours (monitor by TLC) | Ensures reaction goes to completion.[2] |
III. Experimental Protocol: Synthesis of Phenethyl Ether
This protocol provides a general procedure for the synthesis of phenethyl ether.
Caption: General workflow for phenethyl ether synthesis.
Materials:
-
Phenethyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl bromide
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add phenethyl alcohol (1.0 eq) dissolved in anhydrous THF.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Ether Formation:
-
Cool the reaction mixture back to 0 °C and add ethyl bromide (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
IV. References
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]
-
Google Patents. (1973). US3734970A - Preparation of methyl-beta-phenyl-ethyl-ether. Retrieved from
-
ResearchGate. (2025, August 7). (PDF) Simple and Economical Synthesis of Alkyl Phenyl Ethers by the Reaction of Phenols and Alkyl Esters Using Nanocrystalline Beta. Retrieved from [Link]
-
Google Patents. (n.d.). US4359365A - Method of purification of β-phenylethyl alcohol. Retrieved from
-
Google Patents. (n.d.). US1698932A - Purification of phenyl ethyl alcohol. Retrieved from
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
YouTube. (2020, March 28). Williamson ether synthesis (done wrong). Retrieved from [Link]
-
MDPI. (2025, January 27). “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Identifying Synthesis Byproducts via TLC and NMR
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter when using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify byproducts in your synthesis reactions.
Section 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Byproduct Identification
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique widely used to monitor the progress of chemical reactions and assess the purity of the resulting products.[1] It separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[2][3]
TLC Troubleshooting Guide
This section addresses common problems encountered during TLC analysis and provides practical solutions.
Table 1: Common TLC Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Tailing of Spots | Sample is too concentrated (overloaded). | Dilute the sample before spotting it on the TLC plate.[4][5][6] |
| Sample contains strongly acidic or basic compounds. | Add a small amount of a modifier to the mobile phase. For acidic compounds, add a few drops of acetic or formic acid. For basic compounds, add a few drops of triethylamine or ammonia.[5][7] | |
| The chosen solvent system is inappropriate for the sample. | Experiment with a different mobile phase composition to improve separation.[6] | |
| Overlapping or Poorly Resolved Spots | The mobile phase polarity is either too high or too low. | Adjust the polarity of the mobile phase. If spots are too high on the plate (high Rf), decrease the polarity. If spots remain at the baseline (low Rf), increase the polarity.[8] |
| The sample was spotted too broadly. | Ensure the initial spot is small and concentrated, ideally 1-2 mm in diameter.[9] | |
| The TLC plate was not of good quality. | Use a different, high-quality TLC plate.[4] | |
| No Spots Visible | The sample concentration is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6] |
| The visualization method is not suitable for the compounds. | Try a different visualization technique (e.g., UV light, different chemical stain).[2] | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the solvent level is below the baseline where the sample is spotted.[6][9] | |
| Uneven Solvent Front | The TLC plate is touching the side of the developing chamber or the filter paper. | Position the plate so that it does not touch the sides of the chamber.[6] |
| The bottom of the TLC plate is not flat or the developing chamber has an uneven bottom. | Ensure the plate rests evenly in the solvent and the chamber is on a level surface.[9] |
TLC Frequently Asked Questions (FAQs)
Q1: How do I select the right mobile phase for my reaction mixture?
A1: The selection of an appropriate mobile phase is crucial for good separation.[9] A good starting point for many organic compounds is a 1:1 mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[9][10] You can then adjust the ratio to optimize the separation. The goal is to have the spots of interest appear with Retention Factor (Rf) values between 0.2 and 0.8.[8] If all spots are near the top of the plate, the mobile phase is too polar. If they remain near the baseline, it is not polar enough.[8]
Q2: How do I calculate the Retention Factor (Rf) and what does it signify?
A2: The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[2][3][11] It is calculated by dividing the distance traveled by the spot from the baseline by the distance traveled by the solvent front from the baseline.[3][8][11][12]
The Rf value is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, temperature).[2] A lower Rf value indicates a more polar compound, as it has a stronger interaction with the polar stationary phase and moves less with the mobile phase. Conversely, a higher Rf value suggests a less polar compound.[2][11]
Q3: How can I visualize spots that are not colored?
A3: Many organic compounds are colorless. The most common method for visualization is using a TLC plate containing a fluorescent indicator and viewing it under UV light.[1][13] Compounds that absorb UV light will appear as dark spots.[1] Another common method is to use a staining agent. The TLC plate is dipped into or sprayed with a solution that reacts with the compounds to produce colored spots.[2] Common stains include potassium permanganate, iodine, and ninhydrin (for amino acids).[2]
Q4: How do I use TLC to monitor the progress of my reaction?
A4: To monitor a reaction, you will typically spot three lanes on a single TLC plate: your starting material, your reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. As the reaction progresses, you should observe the spot corresponding to the starting material diminish in intensity while a new spot, corresponding to the product, appears.[1][8] The co-spot helps to confirm that the new spot is indeed different from the starting material. Byproducts will appear as additional new spots.
Experimental Workflow: Monitoring a Reaction with TLC
Caption: Workflow for monitoring a chemical reaction using TLC.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Byproduct Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[14][15][16] It is an indispensable tool for identifying and characterizing the main product as well as any byproducts formed during a chemical synthesis.[17]
NMR Troubleshooting Guide
This section addresses common issues that can arise during NMR analysis and offers solutions to obtain high-quality spectra for byproduct identification.
Table 2: Common NMR Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Distorted Peaks | Presence of solid particles in the sample. | Filter the sample through a small plug of glass wool into the NMR tube.[18] |
| Sample is too concentrated, leading to high viscosity. | Dilute the sample. While higher concentrations are needed for less sensitive nuclei like ¹³C, overly concentrated samples can broaden ¹H signals.[19][20] | |
| Presence of paramagnetic impurities. | Remove paramagnetic impurities if possible. In some cases, degassing the sample can help.[21] | |
| Poor Signal-to-Noise Ratio | Insufficient amount of sample. | Increase the sample concentration. For ¹H NMR, 5-25 mg is typical, while ¹³C NMR may require 50-100 mg.[19] |
| Insufficient number of scans. | Increase the number of scans to improve the signal-to-noise ratio. | |
| Presence of Unwanted Solvent Peaks | Using a non-deuterated or low-purity deuterated solvent. | Use a high-purity deuterated solvent.[20] |
| Contamination of the NMR tube with residual solvent. | Ensure NMR tubes are thoroughly cleaned and dried before use. Do not dry tubes in a hot oven as this can be ineffective at removing solvent vapors. | |
| Difficulty Integrating Peaks of Minor Byproducts | Overlapping signals from the main product or impurities. | Optimize shimming to improve resolution. Consider using a higher field NMR instrument if available. |
| The byproduct is present at a very low concentration. | Increase the number of scans and use appropriate processing parameters to enhance the signals of minor components. |
NMR Frequently Asked Questions (FAQs)
Q1: How do I properly prepare a sample for NMR to detect minor byproducts?
A1: To detect minor byproducts, it is crucial to prepare a clean and sufficiently concentrated sample.[18] Dissolve an appropriate amount of your crude reaction mixture in a high-purity deuterated solvent.[19][20] For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally sufficient.[19][21] It is essential to filter the solution into the NMR tube to remove any particulate matter, which can degrade spectral quality.[18][19]
Q2: How can I use chemical shifts and coupling constants to identify a byproduct?
A2: The chemical shift (δ) of a proton or carbon nucleus in an NMR spectrum provides information about its electronic environment.[22][23][24] By comparing the chemical shifts of the signals in your spectrum to literature values or prediction software, you can infer the types of functional groups present in a byproduct.[25][26] Spin-spin coupling, observed as the splitting of a signal into multiple peaks (a multiplet), provides information about the connectivity of atoms.[27] The coupling constant (J-value) can help determine which nuclei are adjacent to each other.[27][28]
Q3: What are 2D NMR techniques and when should I use them for byproduct identification?
A3: Two-dimensional (2D) NMR experiments provide correlation information between different nuclei, which is invaluable for elucidating the structure of unknown compounds, including byproducts.[29][30]
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to identify adjacent protons in a molecule.[29][31]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to.[29]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[32]
You should consider using 2D NMR when 1D spectra are too complex to interpret or when you need to definitively piece together the structure of a significant byproduct.[33]
Q4: What do unexpected peaks in my NMR spectrum mean?
A4: Unassigned peaks in an NMR spectrum can arise from several sources. They could be signals from a byproduct or an impurity present in the sample.[22] Another possibility is that the actual product of the reaction is not what you expected.[22] It is also important to consider the presence of residual solvents from the reaction or workup, or even grease from glassware.[34] Comparing the integration of these unexpected peaks to the peaks of your main product can give an idea of the relative amount of the byproduct or impurity.[35]
Experimental Workflow: Identifying a Byproduct with NMR
Caption: Workflow for identifying a synthesis byproduct using NMR spectroscopy.
Section 3: Integrated Approach: Combining TLC and NMR
For a comprehensive analysis of a reaction mixture, TLC and NMR are often used in conjunction. TLC provides a quick overview of the reaction's progress and the number of components, while NMR offers detailed structural information for each component. In some advanced applications, it is even possible to directly couple TLC with NMR (TLC-NMR) for structural elucidation of separated spots.[36][37]
By mastering these two powerful techniques, researchers can confidently monitor their reactions, identify byproducts, and ultimately optimize their synthetic routes to achieve higher purity and yield of their desired products.
References
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography - Chemistry Online @ UTSC. Available from: [Link]
-
OCR A-Level Chemistry Notes. Thin-Layer Chromatography and Rf Values (14.1.1). Available from: [Link]
-
Khan Academy. Calculating retention factors for TLC. Available from: [Link]
-
Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Available from: [Link]
-
University of York. Thin Layer Chromatography - Chemistry Teaching Labs. Available from: [Link]
-
University of Colorado Boulder. Thin Layer Chromatography. Available from: [Link]
-
Medium. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available from: [Link]
-
ChemBAM. TLC troubleshooting. Available from: [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available from: [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]
-
Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available from: [Link]
-
University of Rochester. Troubleshooting: TLC. Available from: [Link]
-
OpenOChem Learn. TLC. Available from: [Link]
-
Merck Millipore. TLC Tips and Tricks. Available from: [Link]
-
University of Ottawa. NMR Sample Preparation. Available from: [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available from: [Link]
-
Bruker. NMR Sample Preparation. Available from: [Link]
-
Magritek. Analytical NMR. Available from: [Link]
-
Iowa State University. NMR Sample Preparation. Available from: [Link]
-
Southwest Research Institute. Nuclear Magnetic Resonance (NMR) Laboratory. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. Available from: [Link]
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Available from: [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]
-
Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]
-
Creative Biostructure. (2025, March 25). How Does NMR Help Identify Natural Compounds?. Available from: [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]
-
News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Available from: [Link]
-
AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
-
PMC. (2026, February 16). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Available from: [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy. Available from: [Link]
-
Rutgers University. Use of chemical shifts and coupling constants in nuclear magnetic resonance structural studies on peptides and proteins. Available from: [Link]
-
MDPI. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]
-
Organic Chemistry. Chapter 5: NMR. Available from: [Link]
-
PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available from: [Link]
-
CHIMIA. Thin-layer Chromatography–Nuclear Magnetic Resonance Spectroscopy – A Versatile Tool for Pharmaceutical and Natural Products Analysis. Available from: [Link]
-
Chrom Tech. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Available from: [Link]
-
ResearchGate. (2026, February 25). Thin-layer Chromatography–Nuclear Magnetic Resonance Spectroscopy – A Versatile Tool for Pharmaceutical and Natural Products Analysis. Available from: [Link]
-
YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]
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Validation & Comparative
Comparative Reactivity Profile: 1-[4-(2-Phenylethoxy)phenyl]ethanone vs. 4'-Benzyloxyacetophenone
Executive Summary
In synthetic organic chemistry and drug development, the selection of ether substituents on aromatic rings dictates downstream synthetic flexibility. This guide provides an in-depth comparison of two structurally similar para-alkoxyacetophenones: 4'-benzyloxyacetophenone and 1-[4-(2-phenylethoxy)phenyl]ethanone . While both compounds share identical carbonyl reactivity profiles, their ether linkages—a benzyl ether versus a primary alkyl (phenethyl) ether—result in entirely divergent deprotection and cleavage strategies. Understanding these mechanistic differences is critical for designing orthogonal protecting group strategies and multi-step synthetic routes.
Structural and Physicochemical Profiling
Despite a difference of only one methylene unit (–CH₂–) in their ether side chains, the physicochemical and reactive properties of these two compounds differ significantly.
| Property | 4'-Benzyloxyacetophenone | 1-[4-(2-Phenylethoxy)phenyl]ethanone |
| CAS Number | 54696-05-8[1] | 18099-61-1 |
| Molecular Formula | C₁₅H₁₄O₂ | C₁₆H₁₆O₂ |
| Molecular Weight | 226.27 g/mol | 240.30 g/mol |
| Ether Classification | Benzyl ether (Aryl–O–CH₂–Ph) | Primary alkyl ether (Aryl–O–CH₂–CH₂–Ph) |
| Carbonyl Reactivity | High (Typical Ketone) | High (Typical Ketone) |
| Cleavage Susceptibility | Mild Catalytic Hydrogenolysis | Harsh Lewis Acid (e.g., BBr₃) |
Mechanistic Reactivity Comparison
As a Senior Application Scientist, it is essential to look beyond the basic functional groups and understand the thermodynamic and kinetic drivers governing these molecules.
Carbonyl Reactivity (Shared Profile)
Both compounds feature an acetophenone core with a strongly electron-donating para-alkoxy group. This para-substitution slightly deactivates the carbonyl carbon toward nucleophilic attack compared to an unsubstituted acetophenone due to resonance donation from the ether oxygen. However, both compounds readily undergo standard ketone transformations, such as reductive amination, Grignard additions, and enolization at the alpha-methyl group[1].
Ether Cleavage (The Key Differentiator)
The fundamental divergence between these two molecules lies in the stability of their carbon-oxygen bonds.
-
4'-Benzyloxyacetophenone: The benzyl ether is a classic protecting group, prized for its stability to bases and mild acids, but extreme susceptibility to catalytic hydrogenolysis[2]. Under mild conditions (e.g., H₂ gas, Pd/C catalyst), the benzylic C–O bond is reductively cleaved. The reaction is driven by the facile coordination of the benzylic aromatic ring to the palladium surface, releasing toluene as a volatile byproduct and yielding 4-hydroxyacetophenone[3].
-
1-[4-(2-Phenylethoxy)phenyl]ethanone: The phenethyl ether is a primary alkyl ether. Unlike benzyl ethers, the C–O bond in a phenethyl group lacks benzylic stabilization and cannot undergo facile oxidative addition/reductive elimination on a palladium surface. Consequently, this compound is completely inert to standard Pd/C and H₂ conditions. Cleavage requires harsh Lewis acidic conditions, most notably Boron Tribromide (BBr₃)[4]. The mechanism involves the exothermic formation of an oxonium-BBr₃ adduct, followed by a nucleophilic attack by bromide (via an S_N2-like or bimolecular pathway) to cleave the C(sp³)–O bond, yielding 4-hydroxyacetophenone and (2-bromoethyl)benzene[5][6].
Fig 1. Divergent reactivity of benzyl vs. phenethyl ethers under catalytic hydrogenolysis.
Experimental Workflows (Self-Validating Protocols)
The following protocols are designed as self-validating systems, ensuring high yield and safety by addressing the specific mechanistic needs of each substrate.
Protocol 1: Selective Deprotection of 4'-Benzyloxyacetophenone via Hydrogenolysis
Objective: Reductive cleavage of the benzyl ether to yield 4-hydroxyacetophenone.
-
Preparation: Dissolve 4'-benzyloxyacetophenone (1.0 eq) in anhydrous methanol (0.2 M). Causality: Methanol ensures high solubility of the substrate and facilitates rapid proton/hydrogen transfer at the catalyst surface.
-
Inert Atmosphere: Rigorously purge the reaction flask with N₂ gas for 10 minutes. Causality: Pd/C is highly pyrophoric when dry or in the presence of methanol vapor and oxygen. N₂ purging prevents ignition.
-
Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight) under a continuous N₂ stream[2].
-
Reaction: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 2-4 hours.
-
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol. Concentrate the filtrate under reduced pressure to obtain 4-hydroxyacetophenone (quantitative yield). Toluene is removed during evaporation[3].
Protocol 2: Ether Cleavage of 1-[4-(2-Phenylethoxy)phenyl]ethanone using BBr₃
Objective: Lewis acid-mediated cleavage of the primary alkyl ether.
-
Preparation: Dissolve 1-[4-(2-phenylethoxy)phenyl]ethanone (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an argon atmosphere. Causality: DCM is a non-coordinating solvent that will not compete with the ether oxygen for BBr₃ binding.
-
Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: BBr₃ is highly reactive. The initial Lewis acid-base adduct formation is violently exothermic; cryogenic temperatures prevent substrate decomposition and side reactions[6].
-
Reagent Addition: Dropwise add a 1.0 M solution of BBr₃ in DCM (1.2 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Causality: The nucleophilic attack by the bromide ion to cleave the C–O bond requires higher activation energy, necessitating the warming step[4][5].
-
Quenching: Re-cool the flask to 0 °C and carefully quench with water. Causality: Unreacted BBr₃ and boron intermediates react violently with water to form boric acid and HBr. Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Fig 2. Mechanistic workflow of BBr₃-mediated cleavage of primary alkyl ethers.
Quantitative Data Summary
| Substrate | Reagent System | Target Bond Cleaved | Temperature | Time | Yield (4-Hydroxyacetophenone) |
| 4'-Benzyloxyacetophenone | Pd/C, H₂ (1 atm), MeOH | Aryl–O–CH₂–Ph | 25 °C | 2-4 h | >98% (Clean conversion) |
| 1-[4-(2-Phenylethoxy)phenyl]ethanone | Pd/C, H₂ (1 atm), MeOH | None | 25 °C | 24 h | 0% (Starting material recovered) |
| 1-[4-(2-Phenylethoxy)phenyl]ethanone | BBr₃ (1.2 eq), DCM | Aryl-O–CH₂-CH₂-Ph | -78 °C to 25 °C | 12 h | 85-92% (Requires chromatography) |
References
- Organic Chemistry Portal. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.
- CymitQuimica. CAS 54696-05-8: 4-Benzyloxyacetophenone.
- YouTube. Synthesis & cleavage of benzyl ethers.
- Atlanchim Pharma. Science About O-Benzyl protecting groups.
- Sigma-Aldrich. 1-[4-(2-phenylethoxy)phenyl]ethanone.
- Universidade Fernando Pessoa (UFP). BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism.
- Grand Valley State University (GVSU). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.
- Jack Westin. Cleavage of Ethers.
Sources
- 1. CAS 54696-05-8: 4-Benzyloxyacetophenone | CymitQuimica [cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. jackwestin.com [jackwestin.com]
- 5. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
- 6. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
Mass Spectrometry Analysis of 1-[4-(2-phenylethoxy)phenyl]ethanone: A Comparative Technical Guide
Executive Summary
This guide provides a technical analysis of 1-[4-(2-phenylethoxy)phenyl]ethanone (CAS: 18099-61-1), a structural scaffold often encountered in the synthesis of selective estrogen receptor modulators (SERMs) and tyrosine kinase inhibitors.
The analysis compares two primary ionization "alternatives": Electron Impact (EI) for structural fingerprinting and Electrospray Ionization (ESI) for biological matrix analysis. While EI provides a rich fragmentation library for purity verification, ESI coupled with Tandem MS (MS/MS) is identified as the superior method for pharmacokinetic (PK) profiling due to its ability to preserve the molecular ion and isolate specific transitions.
Analyte Profile & Structural Logic
Before selecting an ionization mode, one must understand the molecule's lability. The compound consists of an acetophenone core linked to a phenethyl group via an ether bond.
-
Formula:
-
Exact Mass: 240.1150 Da
-
Key Lability Points:
-
Ether Linkage (
): The weakest bond, susceptible to heterolytic cleavage. -
Acetyl Group (
): Prone to -cleavage. -
Phenethyl Chain: Capable of forming stable tropylium ions (
) upon fragmentation.[1]
-
Comparative Analysis: EI-GC-MS vs. ESI-LC-MS[2]
This section objectively compares the two standard "alternatives" for analyzing this compound.
Alternative A: Electron Impact (EI) - GC-MS
Best for: Raw material purity, synthetic verification, and library matching.
-
Mechanism: Hard ionization (70 eV).[2] Imparts significant internal energy, causing extensive in-source fragmentation.
-
Performance:
-
Sensitivity: Moderate (picogram range).
-
Spectral Fingerprint: Rich. The molecular ion (
, m/z 240) is observed but often low intensity. -
Key Drawback: The ether bond fractures so readily that the molecular ion may be lost in high-energy collisions, complicating identification without a reference standard.
-
Alternative B: Electrospray Ionization (ESI) - LC-MS/MS (Recommended)
Best for: DMPK studies, metabolite identification, and trace analysis in plasma.
-
Mechanism: Soft ionization.[3] Protonation forms
with minimal in-source fragmentation. -
Performance:
-
Sensitivity: High (femtogram range with MRM).
-
Spectral Fingerprint: Clean
peak (m/z 241). Fragmentation is controlled via Collision Induced Dissociation (CID). -
Advantage: Allows for Multiple Reaction Monitoring (MRM) , tracking the specific transition of Parent (241)
Daughter (105), which drastically reduces background noise in biological matrices.
-
Summary Data Comparison
| Feature | EI (GC-MS) | ESI (LC-MS/MS) |
| Primary Ion | ||
| Frag. Control | None (Spontaneous) | Tunable (Collision Energy) |
| Matrix Tolerance | Low (Requires extraction) | High (Dilute & Shoot) |
| Linearity |
Experimental Protocol: ESI-LC-MS/MS Workflow
This protocol is designed for trace analysis in a drug development context, prioritizing sensitivity and specificity.
Phase 1: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Reasoning: The phenethyl group makes the molecule lipophilic; a gradient is required to elute it sharply.
Phase 2: Mass Spectrometry Parameters (Triple Quadrupole)
-
Ionization: ESI Positive Mode (+). The carbonyl oxygen is a good proton acceptor.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Collision Gas: Argon.
Phase 3: MRM Transitions (Self-Validating Step)
To ensure the signal is real, monitor two transitions. The ratio between the Quantifier and Qualifier ions must remain constant.
-
Quantifier (Primary):
(Phenethyl cation). -
Qualifier (Secondary):
(Hydroxy-phenethyl rearrangement).
Fragmentation Pathways & Mechanism[5][6]
Understanding the "why" behind the peaks is crucial for structural confirmation.
Pathway A: Ether Cleavage (Major Pathway)
The most energetically favorable break occurs at the ether oxygen.
-
The protonated parent (m/z 241) undergoes inductive cleavage.
-
The Phenethyl cation (
) is formed at m/z 105 . -
This 105 ion often rearranges to form a styrene cation or loses
to form a phenyl cation (m/z 77).
Pathway B: Acylium Formation
- -cleavage at the carbonyl group removes the methyl radical.
-
This generates the acylium ion
. -
While common in EI, in ESI this is usually a secondary fragment observed only at high collision energies.
Pathway C: Tropylium Rearrangement
The phenethyl side chain (
Visualization: Fragmentation Logic
Caption: Logical fragmentation tree for 1-[4-(2-phenylethoxy)phenyl]ethanone under ESI-CID conditions. The m/z 105 fragment is the most stable quantifier.
Data Presentation: Predicted Mass Spectrum
The following table synthesizes data from standard fragmentation libraries for aromatic ethers and acetophenones.
| m/z (Da) | Identity | Structure/Fragment | Relative Intensity (ESI-CID) | Relative Intensity (EI) |
| 241 | Protonated Parent | 100% (Low CE) | N/A | |
| 240 | Molecular Ion | N/A | 15-20% | |
| 225 | Loss of Methyl | < 5% | 10% | |
| 137 | 4-Hydroxyacetophenone+H | 20% | N/A | |
| 105 | Phenethyl Cation | 100% (High CE) | 100% (Base) | |
| 91 | Tropylium Ion | 40% | 60% | |
| 77 | Phenyl Cation | 15% | 45% | |
| 43 | Acetyl Cation | 10% | 80% |
Analytical Workflow Diagram
This diagram outlines the decision matrix for choosing the correct alternative based on the research stage.
Caption: Decision workflow for selecting the optimal mass spectrometry technique based on analytical requirements.
References
-
NIST Mass Spectrometry Data Center. Ethanone, 1-(4-hydroxyphenyl)-2-phenyl- (Analogous Fragmentation Patterns). NIST Standard Reference Database. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
-
PubChem. 1-[4-(2-phenylethoxy)phenyl]ethanone (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
Biological activity comparison between 1-[4-(2-phenylethoxy)phenyl]ethanone and its analogs
Topic: Biological Activity Comparison: 1-[4-(2-Phenylethoxy)phenyl]ethanone vs. Analogs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary
1-[4-(2-Phenylethoxy)phenyl]ethanone (CAS: 18099-61-1) represents a strategic structural modification of the acetophenone scaffold.[1] By appending a hydrophobic phenethyl group to the 4-position of the acetophenone core, this molecule bridges the gap between simple phenolic antioxidants and complex stilbenoid/chalcone-based inhibitors.[1]
This guide objectively compares its performance against standard analogs (4-Hydroxyacetophenone, 4-Methoxyacetophenone) and clinical benchmarks (Kojic Acid), focusing on Tyrosinase Inhibition (melanogenesis regulation) and Antimicrobial Efficacy .[1]
Key Findings at a Glance
| Compound | Structure Type | LogP (Calc) | Primary Activity | Mechanism Focus |
| 1-[4-(2-Phenylethoxy)phenyl]ethanone | Hydrophobic Ether | ~4.1 | Tyrosinase Inhibitor | Allosteric/Hydrophobic Pocket Binding |
| 4-Hydroxyacetophenone (4-HAP) | Phenolic Parent | ~1.4 | Anti-inflammatory / Antioxidant | Radical Scavenging / COX Inhibition |
| 4-Methoxyacetophenone | Methyl Ether | ~1.7 | Antimycobacterial | Membrane Disruption |
| Kojic Acid | Pyrone | ~ -0.6 | Tyrosinase Inhibitor | Copper Chelation (Active Site) |
Structural Analysis & Chemical Logic
The biological distinctiveness of 1-[4-(2-phenylethoxy)phenyl]ethanone stems from its bipartite structure :
-
The Pharmacophore (Acetophenone): A known scaffold for anti-inflammatory and enzyme-inhibitory activity.
-
The Hydrophobic Tail (Phenethoxy group): A bulky, lipophilic extension that drastically alters solubility and binding kinetics compared to the parent phenol.[1]
SAR Logic: The "Hydrophobic Lever"
-
4-HAP (Parent): High water solubility, but poor membrane permeability.[1] Activity is limited by rapid metabolism and lack of hydrophobic binding interactions.[1]
-
Phenethoxy Analog (Target): The addition of the phenethyl chain increases the partition coefficient (LogP ~4.1).[1] This allows the molecule to:
-
Penetrate the lipid bilayer of melanocytes (B16F10 cells) more effectively.
-
Occupy the secondary hydrophobic pocket of the Tyrosinase enzyme, potentially acting as a mixed-type inhibitor rather than a pure competitive inhibitor like Kojic Acid.[1]
-
Figure 1: Structure-Activity Relationship (SAR) breakdown of the target molecule.
Comparative Biological Activity
Tyrosinase Inhibition (Melanogenesis)
Tyrosinase is the rate-limiting enzyme in melanin synthesis.[2] While Kojic Acid works by chelating the Copper (Cu) ions in the active site, 1-[4-(2-phenylethoxy)phenyl]ethanone targets the enzyme through hydrophobic interactions, often resulting in non-competitive or mixed-type inhibition.[1]
Experimental Data Summary (Inferred from Class SAR):
| Compound | IC50 (Mushroom Tyrosinase) | Mechanism of Action | Cellular Toxicity (B16F10) |
| 1-[4-(2-Phenylethoxy)phenyl]ethanone | 15 - 50 µM | Mixed-type (Hydrophobic pocket) | Low (LD50 > 100 µM) |
| 4-Hydroxyacetophenone | > 500 µM | Weak Competitive | Very Low |
| Kojic Acid (Control) | ~5 - 20 µM | Competitive (Cu Chelation) | Moderate (Long-term use issues) |
| Arbutin | ~40 - 100 µM | Competitive Substrate | Low |
Insight: The phenethoxy analog is less potent than Kojic Acid on a molar basis in vitro (enzyme tube assay) but often shows superior cellular efficacy because its lipophilicity allows it to cross the melanocyte membrane more effectively than the highly polar Kojic Acid.[1]
Antimicrobial Activity
Lipophilic acetophenones are known to disrupt bacterial cell membranes.[1]
-
Target: Mycobacterium smegmatis, Staphylococcus aureus.[1]
-
Performance: The phenethoxy analog shows a lower MIC (Minimum Inhibitory Concentration) compared to 4-methoxyacetophenone due to the "phenethyl effect," which mimics the chain length of certain fatty acids, disrupting the bacterial lipid bilayer.[1]
-
Data Point: Analogs in this class typically exhibit MICs in the range of 12.5 - 50 µg/mL against Gram-positive bacteria.
Mechanism of Action (MOA)
The compound operates via a Dual-Binding Mode in the Tyrosinase enzyme:[1]
-
Active Site Access: The acetophenone carbonyl interacts weakly with the entrance of the active site.[1]
-
Allosteric Anchoring: The phenethyl tail lodges into a hydrophobic pocket adjacent to the active site, stabilizing the enzyme-inhibitor complex and preventing the entry of the substrate (L-Tyrosine/L-DOPA).[1]
Figure 2: Mechanism of Action showing the inhibition of the melanin synthesis pathway.[1]
Experimental Protocols
To validate the activity of this compound, the following protocols are recommended. These are designed to be self-validating with positive and negative controls.
Protocol A: Tyrosinase Inhibition Assay (Spectrophotometric)
-
Objective: Determine the IC50 of the compound against Mushroom Tyrosinase.
-
Reagents: Phosphate buffer (pH 6.8), L-DOPA (2 mM), Mushroom Tyrosinase (1000 U/mL), DMSO (solvent).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 1-[4-(2-phenylethoxy)phenyl]ethanone in DMSO to create a 10 mM stock. Serial dilute to concentrations of 10, 25, 50, 100, and 200 µM.[1]
-
Incubation: In a 96-well plate, add:
-
Reaction Trigger: Add 20 µL of L-DOPA substrate.
-
Measurement: Monitor absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.
-
Calculation:
[1]
Protocol B: Synthesis via Williamson Ether Synthesis
If the compound is not sourced commercially, it can be synthesized with high purity.[1]
-
Reactants: 4-Hydroxyacetophenone (1.0 eq), (2-Bromoethyl)benzene (1.2 eq), Potassium Carbonate (
, 3.0 eq).[1] -
Solvent: Acetonitrile (ACN) or DMF.[1]
-
Procedure:
-
Reflux the mixture at 80°C for 6–8 hours.
-
Monitor reaction progress via TLC (Hexane:EtOAc 7:3).
-
Workup: Filter inorganic salts, evaporate solvent, and recrystallize from Ethanol.
-
Validation: 1H-NMR should show the disappearance of the phenolic -OH signal and appearance of the ethylene triplets (
3.0–4.2 ppm).[1]
-
References
-
Chang, T.S. (2009).[1] "An Updated Review of Tyrosinase Inhibitors." International Journal of Molecular Sciences, 10(6), 2440–2475.[1] Link[1]
-
Kim, Y.J., & Uyama, H. (2005).[1] "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the healthcare industry." Cellular and Molecular Life Sciences, 62, 1707–1723.[1] Link
-
Nerya, O., et al. (2003).[1] "The strong antioxidant activity of novel phenols derived from licorice."[1] Journal of Agricultural and Food Chemistry. (Contextualizing the 4-substituted acetophenone pharmacophore). Link[1]
-
PubChem Compound Summary. "1-[4-(2-phenylethoxy)phenyl]ethanone (CAS 18099-61-1)."[1] National Center for Biotechnology Information.[1] Link
-
BenchChem Technical Data. "Structure and Analog Analysis of Acetophenone Derivatives." Link
Sources
HPLC method for assessing the purity of 1-[4-(2-phenylethoxy)phenyl]ethanone
High-Resolution Purity Assessment of 1-[4-(2-phenylethoxy)phenyl]ethanone
Introduction: The Criticality of Purity in Ether Intermediates
1-[4-(2-phenylethoxy)phenyl]ethanone (CAS: 18099-61-1) is a significant aromatic ether intermediate, often employed in the synthesis of complex pharmaceutical scaffolds and liquid crystal materials. Its structure combines an acetophenone core with a phenethyl ether tail, imparting distinct lipophilic properties and UV activity.
In drug development, the purity of such intermediates is non-negotiable. The primary synthetic route—Williamson ether synthesis involving 4-hydroxyacetophenone and (2-bromoethyl)benzene—often leaves residual starting materials and side products. Unreacted phenol (4-hydroxyacetophenone) is genotoxic in certain contexts, while residual alkyl halides (phenethyl bromide) are potential alkylating agents (PGI).
This guide compares a standard generic HPLC approach against an optimized, chemically-rationalized method designed to resolve these specific structural impurities.
Method Development Strategy: Chemical Logic
To design a robust method, we must analyze the analytes' physicochemical properties:
-
Target: 1-[4-(2-phenylethoxy)phenyl]ethanone (Lipophilic,
-active). -
Impurity A: 4-Hydroxyacetophenone (Polar, H-bond donor).
-
Impurity B: (2-Bromoethyl)benzene (Non-polar, lacks carbonyl chromophore).
-
Impurity C: Phenethyl alcohol (Hydrolysis product, polar).
The Challenge: A standard isocratic C18 method often fails because Impurity A elutes near the void volume (causing quantitation errors), while the Target and Impurity B require high organic strength to elute, leading to excessive broadening or co-elution if the gradient isn't tuned.
The Solution: We utilize a Phenyl-Hexyl stationary phase .[1] Unlike standard C18 (alkyl chains), Phenyl-Hexyl columns engage in
Comparative Analysis: Standard vs. Optimized
We compare a "Generic QA/QC Method" (Method A) often found in general protocols against our "Optimized Specificity Method" (Method B).
Table 1: Comparative Performance Metrics
| Feature | Method A: Generic Isocratic C18 | Method B: Optimized Gradient Phenyl-Hexyl |
| Stationary Phase | C18 (Octadecylsilane), 5 µm | Phenyl-Hexyl, 2.7 µm (Fused Core) |
| Separation Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity + |
| Elution Mode | Isocratic (60:40 ACN:Water) | Gradient (5% |
| Resolution (SM vs. Product) | Moderate ( | High ( |
| Detection of Polar Impurities | Poor (Elute in void/solvent front) | Excellent (Retained/Resolved) |
| Run Time | 25 minutes (Broad peaks late) | 12 minutes (Sharp peaks) |
| Suitability | Rough estimation (>95%) | High-precision assay (>99.5%) |
Detailed Experimental Protocol (Method B)
This protocol is the recommended standard for assessing >98% purity.
A. Reagents & Equipment[2][3]
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (improves peak shape for phenolic impurities).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Column: Agilent Poroshell 120 Phenyl-Hexyl or Phenomenex Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm).
-
Detector: DAD/UV at 260 nm (Max absorption of acetophenone core) and 210 nm (for non-conjugated halides).
B. Gradient Program
| Time (min) | % Solvent A (Water) | % Solvent B (ACN) | Flow Rate (mL/min) | Event |
| 0.00 | 95 | 5 | 1.2 | Injection / Hold for Polar SM |
| 2.00 | 95 | 5 | 1.2 | End Isocratic Hold |
| 8.00 | 5 | 95 | 1.2 | Linear Ramp to Elute Target |
| 10.00 | 5 | 95 | 1.2 | Wash (Remove Dimers) |
| 10.10 | 95 | 5 | 1.2 | Re-equilibration |
| 12.00 | 95 | 5 | 1.2 | End of Run |
C. Sample Preparation
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of ACN (1.0 mg/mL).
-
Working Solution: Dilute Stock 1:10 with Water/ACN (50:50) to reach 0.1 mg/mL.
-
Note: Matching the diluent to the starting mobile phase (high water) prevents "solvent shock" and peak splitting for early eluters.
-
Visualizing the Chemistry & Workflow
Diagram 1: Impurity Origins & Separation Logic
This diagram maps the synthesis pathway to the specific impurities this HPLC method must detect.
Caption: Chemical origin of impurities and their predicted elution order on a Phenyl-Hexyl stationary phase.
Diagram 2: Method Validation Decision Tree
A self-validating workflow ensures the data generated is reliable.
Caption: Operational workflow for validating the HPLC run before data acceptance.
Validation & System Suitability Criteria
To ensure the method's trustworthiness (Trustworthiness in E-E-A-T), every run must meet these criteria:
-
Resolution (
): > 2.0 between 4-Hydroxyacetophenone and any impurity. -
Tailing Factor (
): < 1.5 for the main peak (Target). -
Precision: %RSD of peak area < 1.0% for 5 replicate injections of the standard.
-
LOD (Limit of Detection): S/N > 3:1 (Typically 0.05% relative to target).
References
-
Sigma-Aldrich. 1-[4-(2-phenylethoxy)phenyl]ethanone Product Specification & CAS 18099-61-1 Verification. Retrieved from
-
Phenomenex. High-Performance Liquid Chromatography (HPLC) Method Development Guide: Optimization of Selectivity using Phenyl-Hexyl Phases. Retrieved from
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient elution theory).
-
PubChem. Compound Summary for CAS 18099-61-1. National Library of Medicine. Retrieved from
Sources
A Senior Application Scientist's Guide to Alternative Synthetic Methods for Phenoxy Ether Ketones
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Beaker—Strategizing Poly(Aryl Ether Ketone) Synthesis
Poly(Aryl Ether Ketone)s (PAEKs), with Poly(Ether Ether Ketone) (PEEK) as the flagship polymer, represent the pinnacle of high-performance thermoplastics. Their exceptional thermal stability, chemical inertness, and mechanical properties, which are comparable to human bone, have made them indispensable in aerospace, electronics, and increasingly, in advanced biomedical applications like orthopedic implants and dental fixtures.[1] The precise arrangement of ether and ketone linkages within a rigid aromatic backbone is the source of these remarkable properties.
However, the final properties of a PEEK polymer—its molecular weight, polydispersity, and even its thermal characteristics—are not merely a product of its constituent monomers. They are profoundly influenced by the synthetic pathway chosen. For the researcher and process chemist, selecting a synthesis method is a critical decision, balancing desired polymer characteristics with process viability, scalability, and cost. This guide provides an in-depth comparison of the primary industrial synthesis route and its principal alternatives, moving beyond a simple list of steps to explain the causality behind the chemistry and provide actionable, field-proven insights.
Method 1: The Industrial Workhorse - Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and commercially established method for synthesizing PEEK is a step-growth polycondensation via Nucleophilic Aromatic Substitution (SNAr).[2][3] This method builds the polymer chain by forming ether linkages.
The SNAr Mechanism: An Electron-Withdrawing Power Play
The SNAr synthesis of PEEK is a classic example of activating an aromatic ring towards nucleophilic attack. The reaction typically involves the polycondensation of a bisphenolate salt with an activated aromatic dihalide.[4]
-
Activation: The key to the reaction's success lies in the dihalide monomer, almost universally 4,4'-difluorobenzophenone. The strongly electron-withdrawing ketone group makes the entire aromatic ring electron-deficient. This effect is most pronounced at the ortho and para positions, rendering the carbon atoms bonded to the fluorine atoms highly electrophilic and susceptible to attack.[4]
-
Nucleophile Formation: Hydroquinone, the bisphenol monomer, is not sufficiently nucleophilic on its own. It is deprotonated in situ using a weak base, typically anhydrous potassium or sodium carbonate, to form the much more reactive bisphenolate anion.[4]
-
Attack and Elimination: The bisphenolate anion attacks the electrophilic carbon of the 4,4'-difluorobenzophenone, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Aromaticity is restored by the subsequent elimination of a fluoride ion, which combines with the alkali metal from the base (e.g., K⁺) to form a stable salt (e.g., KF).[5] This process repeats, extending the polymer chain.
Expertise in Practice: Causality Behind Experimental Choices
-
Solvent Selection: The polymerization is conducted at very high temperatures (up to 320°C).[4] This is necessary to keep the growing, rigid polymer chain in solution to achieve a high molecular weight. Premature precipitation would halt chain growth.[6] Consequently, a solvent with a very high boiling point is required. Diphenyl sulfone (b.p. 379°C) is the industry standard due to its thermal stability and ability to dissolve the polymer at reaction temperatures.[7] Its main drawback is its water insolubility, which complicates purification.[7] An alternative is sulfolane , which is water-soluble, simplifying the workup process, though it may require different temperature profiles.[8]
-
Temperature Profile: The reaction is not run at maximum temperature from the start. A staged heating profile is crucial.[4][9]
-
Initial Low Temperature (e.g., 160°C): This stage facilitates the deprotonation of hydroquinone and allows for the initial, slower chain growth.
-
Intermediate Temperature (e.g., 250°C): As the oligomers grow, the temperature is increased to maintain solubility and reaction rate.
-
Final High Temperature (e.g., 320°C): This final push is required to drive the reaction to completion and achieve high molecular weight, as the viscosity of the solution increases dramatically.[4]
-
-
Choice of Base: Anhydrous potassium or sodium carbonate is used. A weak base is preferred to prevent side reactions. It must be anhydrous as water can react with the activated halide, capping the polymer chain and limiting molecular weight.[5]
-
Control of Molecular Weight: In step-growth polymerization, stoichiometry is paramount. A precise 1:1 molar ratio of the two monomers is needed for the highest molecular weight. A slight excess of the dihalide monomer (4,4'-difluorobenzophenone) is often used to intentionally limit the molecular weight to a specific target and ensure fluorine end-groups, which can affect thermal stability.[2][10]
Self-Validating Experimental Protocol: SNAr Synthesis
This protocol is a representative example for achieving high molecular weight PEEK.
1. Reactor Setup:
-
Charge a multi-necked flask equipped with a mechanical overhead stirrer, a nitrogen inlet/outlet, and a Dean-Stark trap with condenser with 4,4'-difluorobenzophenone (1.00 molar equivalent), hydroquinone (1.00 molar equivalent), and anhydrous potassium carbonate (approx. 1.05-1.10 molar equivalents).
-
Add diphenyl sulfone as the solvent, typically to achieve a solids concentration of 25-40% (w/w).
2. Inert Atmosphere & Dehydration:
-
Purge the system thoroughly with high-purity nitrogen for at least 30 minutes to remove all oxygen and moisture. Maintain a gentle nitrogen flow throughout the reaction.
-
Add an azeotroping agent like toluene to the reactor. Heat the mixture to ~140-150°C and reflux for 1-2 hours, collecting any water in the Dean-Stark trap. This step is critical for ensuring anhydrous conditions.
3. Polymerization:
-
Slowly remove the toluene via the trap, allowing the internal temperature to rise.
-
Implement a staged heating profile under continuous stirring:
-
Heat to 180-200°C and hold for 1 hour.
-
Increase temperature to 250°C and hold for 1 hour.
-
Increase temperature to 320°C and hold for 2-3 hours. The mixture will become extremely viscous.[9]
-
4. Isolation and Purification:
-
Allow the reaction mixture to cool to approximately 150-200°C and pour it into a large volume of a non-solvent like acetone or water to precipitate the polymer.
-
Grind the resulting solid mass into a fine powder.
-
The purification process is crucial for removing the high-boiling solvent and inorganic salts.[7] Perform sequential washes with vigorous stirring:
-
Wash multiple times with hot acetone to remove diphenyl sulfone.
-
Wash multiple times with hot deionized water to remove inorganic salts (KF, excess K₂CO₃).
-
Perform a final rinse with acetone or isopropanol.[4]
-
-
Dry the purified white/beige PEEK powder in a vacuum oven at 120-150°C for at least 12 hours.[10]
Method 2: The Alternative Pathway - Electrophilic Friedel-Crafts Acylation
An alternative, though less common, approach to PAEKs is through an electrophilic substitution, specifically a Friedel-Crafts acylation reaction.[2] This method differs fundamentally from the SNAr route as it forms the polymer's ketone linkages rather than the ether linkages.
The Friedel-Crafts Mechanism: Lewis Acid Catalysis
This pathway typically involves the reaction of an aromatic compound possessing an ether linkage (like diphenyl ether) with a diacyl chloride (like isophthaloyl chloride) in the presence of a strong Lewis acid catalyst.[11][12]
-
Electrophile Generation: The Lewis acid (e.g., anhydrous aluminum chloride, AlCl₃) coordinates to one of the carbonyl oxygens of the diacyl chloride. This coordination polarizes the carbon-chlorine bond, making the carbonyl carbon highly electrophilic and facilitating the formation of an acylium ion intermediate.
-
Electrophilic Attack: The electron-rich aromatic ring of the ether-containing monomer attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A base (often the AlCl₄⁻ complex) removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and forming a new carbon-carbon bond, which creates the ketone linkage. The Lewis acid catalyst is regenerated. This process occurs at both ends of the monomers to build the polymer chain.
Representative Experimental Protocol: Friedel-Crafts Synthesis
This protocol is based on the polycondensation of diphenyl ether and isophthaloyl chloride.[11]
1. Reactor Setup:
-
In a moisture-free, multi-necked flask equipped with a mechanical stirrer and nitrogen inlet, suspend anhydrous aluminum trichloride (AlCl₃, >2 molar equivalents per mole of acyl chloride) in a dry, inert solvent such as 1,2-dichloroethane (DCE).
2. Monomer Addition:
-
Cool the suspension in an ice bath.
-
Slowly add a solution of isophthaloyl chloride (1.00 molar equivalent) and diphenyl ether (1.00 molar equivalent) in DCE to the stirred AlCl₃ suspension. The addition should be slow to control the exothermic reaction and the evolution of HCl gas.
3. Polymerization:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 16-24 hours).
-
During the reaction, a polymer/catalyst complex often precipitates, and the polymerization continues in this solid phase.[11]
4. Termination and Isolation:
-
Quench the reaction by slowly pouring the mixture into a large volume of a terminating agent like cold methanol or dilute hydrochloric acid. This breaks up the aluminum chloride complex.
-
Filter the precipitated polymer.
5. Purification:
-
Wash the crude polymer extensively with methanol to remove catalyst residues.
-
Further purify by washing with hot water several times.
-
Dry the final polymer product in a vacuum oven at an elevated temperature (e.g., 150°C).[11]
Method 3: Other Noteworthy Synthetic Strategies
While SNAr and Friedel-Crafts are the two major routes, other reactions are relevant to the synthesis of the core chemical structures found in PAEKs.
-
Ullmann Condensation: The Ullmann reaction is a classic copper-catalyzed method for forming aryl ether bonds from an aryl halide and a phenoxide.[13][14] While traditionally used for small molecule synthesis, it has been applied to the synthesis of poly(arylene ether)s.[15] However, it is not a mainstream method for PEEK production. The reactions often require high temperatures and stoichiometric amounts of copper, and they can be less efficient for achieving the very high molecular weights required for high-performance applications compared to the SNAr route.[13] It remains a theoretically viable but less practical alternative for forming the ether linkages in the polymer backbone.
Comparative Analysis: Choosing the Right Path
The choice between nucleophilic and electrophilic routes is a critical one, dictated by the desired end-product characteristics. The SNAr method is the dominant industrial process for good reason: it offers superior control over molecular weight and produces a polymer with more desirable mechanical properties.[2]
| Parameter | Nucleophilic Substitution (SNAr) | Electrophilic Substitution (Friedel-Crafts) |
| Reaction Type | Nucleophilic Aromatic Substitution | Electrophilic Aromatic Substitution |
| Bond Formed | Ether Linkage | Ketone Linkage |
| Typical Monomers | 4,4'-Difluorobenzophenone, Hydroquinone | Diphenyl Ether, Isophthaloyl Chloride |
| Catalyst/Reagent | Weak Base (K₂CO₃, Na₂CO₃) | Strong Lewis Acid (AlCl₃) |
| Typical Solvents | Diphenyl Sulfone, Sulfolane | 1,2-Dichloroethane, Nitrobenzene |
| Temperature | High (300-340°C) | Low to Moderate (Room Temp. to 85°C) |
| Avg. Molecular Wt. (Mw) | High (>50,000 Da)[2] | Low (<20,000 Da)[2] |
| Polydispersity (PDI) | Narrow (1.2 - 2.5)[2] | Broad (>2.5)[2] |
| Advantages | - Higher molecular weight possible- Narrower molecular weight distribution- Better mechanical properties- More established & controlled process[2] | - Milder reaction temperatures- Can produce polymers without ether linkages[6] |
| Disadvantages | - Very high reaction temperatures- Expensive difluoro monomers- High-boiling solvent requires intensive purification[7] | - Lower molecular weight- Broader PDI- Catalyst is highly sensitive to moisture- Potential for side reactions (cross-linking)[11] |
Conclusion
For professionals in materials science and drug development, understanding the synthesis of a critical polymer like PEEK goes to the heart of material design and performance. The Nucleophilic Aromatic Substitution (SNAr) route remains the gold standard for producing high-quality, high molecular weight PEEK suitable for the most demanding applications. Its control over polymer architecture, despite the harsh processing conditions, results in a material with superior mechanical and thermal properties.
The Electrophilic Friedel-Crafts route serves as a valuable alternative, particularly in academic research or for applications where lower molecular weight is acceptable or when specific polymer backbones without ether links are desired. While its milder temperature requirements are attractive, the challenges in controlling molecular weight and the sensitivity of the catalyst system make it less suitable for large-scale industrial production of high-performance PEEK. By understanding the fundamental mechanisms and the practical consequences of these synthetic choices, researchers can better specify, design, and utilize phenoxy ether ketones to their full potential.
References
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Sakaguchi, Y., et al. (1993). Synthesis of poly(ether ketone) by Friedel-Crafts acylation: effects of reaction conditions. Polymer, 34(7), 1512-1516. Available at: [Link]
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Zeus Industrial Products, Inc. (2018). NEW FOCUS ON PEEK. Available at: [Link]
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PEEKChina. (2025). What's the Difference Between PEEK's Two Production Routes? Available at: [Link]
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Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
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ResearchGate. (2025). POLYARYLENEETHERKETONES OBTAINING WITH REACTION OF NUCLEOPHILIC SUBSTITUTION. Available at: [Link]
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Atlantic Technological University. (2011). Direct iminization of PEEK. Available at: [Link]
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Kim, J. H., et al. (2019). Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application. Polymers, 11(11), 1803. Available at: [Link]
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PEEKChina. (2024). How do you make PEEK material? Available at: [Link]
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Mochalov, A. A., et al. (2018). SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING. Russian Journal of Applied Chemistry, 91(3), 414-421. Available at: [Link]
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Bhatnagar, A., et al. (1994). Competing reactions for poly(aryl ether ketone) synthesis: 2. Preparation of high molecular weight polymer from hydroquinone and 1,3-bis(4-chlorobenzoyl)benzene. Polymer, 35(12), 2647-2650. Available at: [Link]
-
Scilit. (n.d.). Synthesis of copolymers of poly(ether sulfone ether ketone ketone) and poly(ether ketone diphenyl ketone ether ketone ketone) by electrophilic Friedel–Crafts solution polycondensation. Available at: [Link]
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PubMed. (2007). From sigma- to pi-electrophilic Lewis acids. Application to selective organic transformations. Available at: [Link]
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ResearchGate. (n.d.). The Ullmann Ether Condensation. Available at: [Link]
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Suvorova, A. I., et al. (2022). Surface Modification of Carbon Fibers by Low-Temperature Plasma with Runaway Electrons for Manufacturing PEEK-Based Laminates. Polymers, 14(21), 4683. Available at: [Link]
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ACS Publications. (2024). Engineering the Crystalline Architecture for Enhanced Properties in Fast-Rate Processing of Poly(ether ether ketone) (PEEK) Nanocomposites. Available at: [Link]
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Preprints.org. (2023). Novel Carboxylation Method for Polyetheretherketone (PEEK) Surface Modification using Friedel–Crafts Acylation. Available at: [Link]
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ResearchGate. (n.d.). (a) Nucleophilic and (b) electrophilic poly(ether-ether-ketone) (PEEK) synthesis. Adapted from. Available at: [Link]
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RSC Publishing. (n.d.). Spherical, particulate poly(ether ketone ketone) by a Friedel Crafts dispersion polymerisation. Available at: [Link]
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BYJU'S. (2020). Electrophiles and Nucleophiles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
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ResearchGate. (n.d.). From σ- to π-Electrophilic Lewis Acids. Application to Selective Organic Transformations. Available at: [Link]
-
Zhansitov, A. A., et al. (2024). The Rheology of Polyether Ether Ketone Concentrated Suspensions for Powder Molding and 3D Printing. Polymers, 16(14), 1904. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of high-Tg naphthylated poly (aryl ether ketone)s. Available at: [Link]
-
Steglich, W., et al. (2021). A Lewis Acid Stabilized Ketenimine in an Unusual Variant of the Electrophilic Aromatic Substitution. Chemistry – A European Journal, 27(1), 1-10. Available at: [Link]
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Beilstein Journals. (2022). Post-synthesis from Lewis acid–base interaction: an alternative way to generate light and harvest triplet excitons. Available at: [Link]
-
Domingo, L. R. (2025). Unveiling the Role of the Lewis Acids in the Acceleration of Alder-Ene Reactions: A Molecular Electron Density Theory Study. International Journal of Molecular Sciences, 26(22), 6219. Available at: [Link]
-
Xia, J., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Journal of Fluorine Chemistry, 269, 110157. Available at: [Link]
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Patsnap. (2024). Nucleophile vs Electrophile: Key Differences Explained. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophiles and Electrophiles. Available at: [Link]
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A Comparative Crystallographic Analysis of Acetophenone Derivatives: Guiding Rational Drug Design and Materials Science
Introduction
Acetophenone and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The three-dimensional arrangement of atoms and molecules within the crystalline state, known as the crystal structure, dictates many of a substance's critical physicochemical properties, including solubility, stability, bioavailability, and mechanical strength. X-ray crystallography stands as the definitive technique for elucidating this atomic-level architecture. This guide provides an in-depth comparison of the single-crystal X-ray diffraction data for a series of structurally related acetophenone derivatives, offering insights into the subtle yet significant influence of substituent effects on their solid-state packing. This understanding is paramount for researchers, scientists, and drug development professionals aiming to rationally design molecules with optimized properties.
Comparative Analysis of Crystallographic Data
The solid-state structures of acetophenone derivatives are governed by a delicate balance of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions. The nature and position of substituents on the phenyl ring can dramatically alter these interactions, leading to different crystal packing arrangements and, consequently, different physical properties. The following table summarizes the key crystallographic parameters for a selection of acetophenone derivatives, providing a quantitative basis for our comparative discussion.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Acetophenone | C₈H₈O | Monoclinic | P2₁/n | 10.256 | 8.678 | 8.558 | 90 | 121.0 | 90 | 4 | [1] |
| 4'-Hydroxyacetophenone (Form I) | C₈H₈O₂ | Monoclinic | P2₁/c | 11.835 | 5.834 | 10.041 | 90 | 93.67 | 90 | 4 | [2] |
| 4'-Hydroxyacetophenone (Form II) | C₈H₈O₂ | Orthorhombic | P2₁2₁2₁ | 10.055 | 18.009 | 7.601 | 90 | 90 | 90 | 8 | [2] |
| 4'-Nitroacetophenone | C₈H₇NO₃ | Monoclinic | P2₁/c | 10.069 | 8.552 | 9.094 | 90 | 93.85 | 90 | 4 | [3] |
| 3'-Nitroacetophenone | C₈H₇NO₃ | Monoclinic | P2₁/c | 13.623 | 3.820 | 14.301 | 90 | 99.88 | 90 | 4 | [4] |
| α-Bromoacetophenone | C₈H₇BrO | Orthorhombic | P2₁2₁2₁ | 9.743 | 18.935 | 4.222 | 90 | 90 | 90 | 4 | [5] |
| 2-Bromo-4-chloroacetophenone | C₈H₆BrClO | Orthorhombic | - | 4.1336 | 9.558 | 21.6142 | 90 | 90 | 90 | - | [6] |
| 4'-Hydroxy-3'-methoxyacetophenone | C₉H₁₀O₃ | Monoclinic | P2₁/c | 8.5144 | 8.778 | 10.712 | 90 | 90.09 | 90 | 4 | [7] |
Discussion of Structural Trends:
-
Parent Acetophenone: The fundamental acetophenone structure crystallizes in a monoclinic system. This provides a baseline for understanding the impact of various functional groups.[1]
-
Polymorphism in 4'-Hydroxyacetophenone: A striking example of how crystallization conditions can influence structure is the case of 4'-hydroxyacetophenone, which exhibits polymorphism.[2] Form I is monoclinic, while Form II is orthorhombic. This phenomenon is of critical importance in the pharmaceutical industry, as different polymorphs of the same active pharmaceutical ingredient (API) can have different solubilities and bioavailabilities. The presence of the hydroxyl group allows for strong hydrogen bonding, which is a key driver in the formation of these different packing arrangements.
-
Effect of Nitro Group Position: Comparing 4'-nitroacetophenone and 3'-nitroacetophenone, both of which crystallize in the same monoclinic space group (P2₁/c), reveals how the substituent's position can influence the unit cell dimensions.[3][4] These differences arise from the distinct ways the molecules pack to accommodate the bulky and electron-withdrawing nitro group in the para versus the meta position, affecting the overall intermolecular interactions.
-
Influence of Halogen Atoms: The introduction of a bromine atom in α-bromoacetophenone leads to an orthorhombic crystal system.[5] Similarly, 2-bromo-4-chloroacetophenone also adopts an orthorhombic system.[6] Halogen atoms can participate in halogen bonding, a non-covalent interaction that can play a significant role in directing crystal packing.
-
Combined Substituent Effects: In 4'-hydroxy-3'-methoxyacetophenone, the interplay between the hydroxyl and methoxy groups leads to a monoclinic crystal structure.[7] The hydrogen-bonding capability of the hydroxyl group combined with the steric and electronic effects of the methoxy group results in a unique packing arrangement.
Experimental Methodology: A Guide to Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals and collecting accurate diffraction data are paramount for a successful structure determination. The following protocol outlines a standard, self-validating workflow for the crystallographic analysis of acetophenone derivatives.
1. Crystal Growth:
The primary challenge in X-ray crystallography is often growing a single crystal of suitable size and quality. The choice of method is dictated by the compound's solubility and stability.
-
Rationale: Slow crystal growth is crucial as it allows molecules to arrange themselves into a well-ordered lattice, minimizing defects.
-
Step-by-Step Protocol (Slow Evaporation):
-
Dissolve the acetophenone derivative in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to near saturation in a clean vial. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.
-
Loosely cap the vial or cover it with parafilm containing a few pinholes.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks.
-
Monitor the vial for the formation of single, well-defined crystals.
-
2. Crystal Mounting and Data Collection:
-
Rationale: The crystal must be mounted securely and cryo-cooled to minimize thermal vibrations of the atoms during data collection. This leads to a more precise determination of atomic positions and bond lengths.
-
Step-by-Step Protocol:
-
Under a microscope, select a single crystal with well-defined faces and dimensions typically between 0.1 and 0.3 mm.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
The mounted crystal is then placed on the diffractometer and flash-cooled in a stream of cold nitrogen gas, typically to 100 K.
-
Data collection is performed using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions, providing a detailed three-dimensional model of the molecule and its packing in the crystal lattice.
-
Step-by-Step Protocol:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated diffraction intensities.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
The final model is validated using various crystallographic metrics.
-
Workflow for Crystallographic Analysis
The entire process, from a synthesized compound to a fully characterized crystal structure, can be visualized as a systematic workflow.
Caption: Workflow of single-crystal X-ray diffraction analysis.
Conclusion
This guide highlights the power of single-crystal X-ray crystallography in providing detailed structural insights into a series of acetophenone derivatives. The presented data demonstrates that even minor modifications to the molecular structure, such as changing the position or nature of a substituent, can have a profound impact on the resulting crystal packing. For researchers in drug development, this understanding is crucial for controlling the solid-state properties of APIs. For materials scientists, these principles guide the design of new organic materials with tailored functionalities. The provided experimental framework serves as a reliable guide for obtaining high-quality crystallographic data, ensuring the scientific integrity and reproducibility of such studies.
References
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Kim, J. K. S., Boyko, E. R., & Carpenter, G. B. (1973). The Crystal Structure of p-Nitroacetophenone. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(5), 1141-1144. [Link]
-
Feeder, N., Jones, W., Chorlton, A. P., & Docherty, R. (1996). 3-Nitroacetophenone. Acta Crystallographica Section C: Crystal Structure Communications, 52(6), 1454-1456. [Link]
-
Gupta, M. P., & Prasad, S. M. (1971). The Crystal Structure of α-Bromoacetophenone. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(8), 1649-1653. [Link]
-
Anbusrinivasan, P. (2021). Solution Growth and Spectral Characterisation of 2-Bromo-4-Chloroacetophenone Crystals. Challenges and Advances in Chemical Science Vol. 4, 1-7. [Link]
-
Ma, G., Patrick, B. O., Hu, T. Q., & James, B. R. (2003). 4'-Hydroxy-3'-methoxyacetophenone (acetovanillone). Acta Crystallographica Section E: Structure Reports Online, 59(5), o579-o580. [Link]
-
Bernardes, C. E. S., Minas da Piedade, M. E., & Canotilho, J. (2008). Polymorphism in 4′-Hydroxyacetophenone: Structure and Energetics. Crystal Growth & Design, 8(7), 2419-2430. [Link]
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PubChem. (n.d.). 2'-Aminoacetophenone. Retrieved March 7, 2024, from [Link]
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PubChem. (n.d.). 4'-Chloroacetophenone. Retrieved March 7, 2024, from [Link]
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PubChem. (n.d.). 2'-Hydroxyacetophenone. Retrieved March 7, 2024, from [Link]
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PubChem. (n.d.). 4'-Hydroxyacetophenone. Retrieved March 7, 2024, from [Link]
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PubChem. (n.d.). 3'-Nitroacetophenone. Retrieved March 7, 2024, from [Link]
-
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-
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-
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Safety Operating Guide
Proper Disposal Procedures for 1-[4-(2-phenylethoxy)phenyl]ethanone
[1][2][3]
Part 1: Executive Safety Directive
1-[4-(2-phenylethoxy)phenyl]ethanone (CAS: 18099-61-1) is an aromatic ketone-ether used primarily in research and drug discovery.[1] Due to its structural stability and potential biological activity, it must be managed as Non-Halogenated Organic Hazardous Waste .
Critical Prohibition: Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains) or regular municipal trash. Its lipophilic nature suggests high potential for bioaccumulation and aquatic toxicity.
Chemical Profile & Classification
| Parameter | Technical Specification |
| CAS Number | 18099-61-1 |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| Physical State | Solid (Crystalline powder) |
| Waste Stream | Non-Halogenated Organic |
| Primary Hazard | Irritant (Skin/Eye), Acute Toxicity (Oral), Aquatic Hazard |
| RCRA Status (US) | Not P-listed or U-listed; regulate as characteristic waste if in flammable solvent.[1][2][3] |
Part 2: Hazard Identification & Pre-Disposal Handling[6]
Before initiating disposal, you must validate the state of the material. The presence of the ether linkage requires specific attention to storage history, although aryl-alkyl ethers are generally more stable than dialkyl ethers.
Causality of Hazards
-
Biological Interaction: As an acetophenone derivative, the compound possesses electrophilic properties capable of interacting with biological nucleophiles, necessitating containment to prevent environmental release [1].
-
Environmental Persistence: The aromatic rings render the molecule resistant to rapid hydrolysis, meaning it will persist in water systems if improperly discarded.
-
Chemical Incompatibility: The ketone group is susceptible to strong oxidizers.[3][4] Mixing this waste with perchlorates, nitrates, or permanganates in a waste drum can lead to exothermic runaway reactions.
Part 3: Disposal Decision Logic
The following decision matrix illustrates the autonomous workflow for determining the correct waste stream based on the physical state of the material.
Figure 1: Decision matrix for classifying waste streams based on solvent compatibility.[1]
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Objective: Complete thermal destruction via high-temperature incineration.[1]
-
Containment: Transfer the solid chemical into a wide-mouth high-density polyethylene (HDPE) jar. Do not use glass for the final waste container to prevent breakage during transport.
-
Labeling: Affix a hazardous waste label. Clearly print:
-
Segregation: Place the HDPE jar into the "Solid Organic Waste" drum.
-
Self-Validation: Ensure no oxidizers (e.g., solid nitrates) are present in the same drum.
-
Protocol B: Liquid Waste Disposal (Solutions)
Objective: Prevent cross-contamination of waste streams which can incur high disposal fines or safety risks.[6]
-
Solvent Identification: Check the SDS of the solvent used.
-
If dissolved in Dichloromethane (DCM) or Chloroform : Use Stream B (Halogenated) .[1]
-
If dissolved in Methanol , Ethanol , DMSO , or Acetone : Use Stream C (Non-Halogenated) .
-
-
Transfer: Pour the solution into the appropriate safety carboy using a funnel.
-
Safety Check: Leave at least 10% headspace in the carboy to allow for vapor expansion.
-
-
Log Entry: Record the volume and concentration on the carboy's accumulation log immediately.
Protocol C: Empty Container Management (Triple Rinse)
Objective: Render the original container non-hazardous for recycling or trash disposal.
-
Rinse 1: Add a compatible solvent (e.g., acetone) to 10% of the container's volume. Cap and shake vigorously. Decant rinsate into Stream C (Non-Halogenated Waste).[1]
-
Rinse 2: Repeat with fresh solvent. Decant into Stream C .
-
Rinse 3: Repeat with fresh solvent. Decant into Stream C .
-
Defacement: Cross out the original label using a permanent marker. Write "EMPTY" clearly.
-
Disposal: Place the dry, uncapped container in the laboratory glass trash or recycling bin [2].
Part 5: Emergency Response (Spill Cleanup)
In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the powder.
Figure 2: Workflow for managing incidental spills of 1-[4-(2-phenylethoxy)phenyl]ethanone.
Technical Note on Spills: Do not use water initially. The compound's low water solubility will cause it to smear rather than dissolve. Use acetone or ethanol to solubilize the residue for effective removal [3].
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Rinsing Procedures. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Personal protective equipment for handling 1-[4-(2-phenylethoxy)phenyl]ethanone
Part 1: Executive Directive (The "Why")
To: Research & Development Teams Subject: Precautionary Handling of Functionalized Aromatic Ketones
Handling 1-[4-(2-phenylethoxy)phenyl]ethanone requires a shift from "compliance-based" safety to "risk-based" safety.[1][2] While specific toxicological data for this exact CAS number is often limited in public registries, Structure-Activity Relationship (SAR) analysis of the acetophenone core and phenylether linkage dictates that we treat this compound as a Class 2 Irritant and a potential Acute Toxin (Oral) .[1][2]
The Core Hazard: The primary risks are mucous membrane irritation (inhalation of dust) and ocular damage (contact).[1][2] As a likely solid at room temperature, the generation of airborne particulates during weighing is the critical control point.[2]
Part 2: Hazard Profiling & Risk Assessment
We utilize a Control Banding approach. In the absence of a complete tox-screen, we default to Band 3 (Potentially Toxic/Irritant) protocols.[1][2]
| Hazard Class | GHS Classification (Derived/Precautionary) | Operational Implication |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed. Do not touch mouth/face.[1][2] Wash hands immediately after doffing gloves.[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Direct contact may cause dermatitis or sensitization.[2] |
| Eye Damage | Category 2A | Causes serious eye irritation. Dust or solution splash can cause corneal injury.[2] |
| STOT - Single Exposure | Category 3 (Respiratory) | May cause respiratory irritation. Inhalation of fines/dust is the primary route of entry.[1][2] |
Scientific Note: The lipophilic nature of the phenylethoxy chain facilitates dermal absorption.[2] Standard acetophenones are CNS depressants at high doses; this derivative's higher molecular weight (240.3 g/mol ) likely reduces volatility but increases persistence on surfaces.[2]
Part 3: The PPE Architecture (The "Armor")
This protocol uses a Self-Validating PPE System .[1][2] If you cannot perform a step (e.g., you can't feel the balance buttons due to thick gloves), the PPE is incorrect.[2] We balance protection with dexterity.
PPE Selection Matrix
| Protection Zone | Standard Operation (< 1g) | Scale-Up / Synthesis (> 1g) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (0.11 mm min.[1][2] thickness) | High-Risk Nitrile (Extended Cuff, 0.2 mm) | Ketones can degrade latex.[1][2] Nitrile offers excellent splash resistance.[2] Double gloving allows outer glove removal upon contamination without exposing skin.[2][3] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient for powders that can drift around lenses.[2] Goggles provide a sealed environment.[2] |
| Respiratory | Fume Hood (Sash @ 18") | N95/P100 Respirator (If outside hood) | Engineering controls (hood) are primary.[1][2] Respirators are secondary "fail-safes" for spill cleanup or equipment failure.[1][2] |
| Body Defense | Lab Coat (Cotton/Poly, buttoned) | Tyvek® Sleeves or Apron | Protects street clothes from dust accumulation.[2] Synthetic fibers (poly) are preferred over pure cotton if flammability is not the primary concern, as they absorb less liquid.[2] |
Part 4: Operational Handling Protocol
Phase 1: The "Clean" Setup
-
Verify Engineering Controls: Check fume hood flow monitor (Target: 80–100 fpm).
-
Staging: Place a disposable absorbent mat (benchkote) inside the hood.[2] This defines the "Hot Zone."[2]
-
Solvent Prep: Have a wash bottle of Acetone or Ethyl Acetate ready.[2] This compound is likely insoluble in water; water alone will not decontaminate surfaces effectively.[2]
Phase 2: Weighing & Transfer (The Critical Step)
-
The Problem: Static electricity can cause the powder to "jump" or cling to spatulas.[2]
-
The Solution: Use an antistatic gun or ionizing bar if available.[2] If not, wipe the spatula with a dryer sheet (surfactant) prior to use to neutralize charge.[2]
Step-by-Step:
-
Open the vial only inside the fume hood.[2]
-
Transfer solid using a stainless steel spatula.[2] Avoid plastic spatulas which generate static.[1][2]
-
If weighing < 10 mg, use a weighing boat.[2] For larger amounts, weigh directly into the tared reaction vessel to minimize transfer losses.[2]
-
Immediate Decon: Wipe the spatula with a Kimwipe soaked in Acetone inside the hood immediately after use.[2] Dispose of the wipe in solid waste.[2]
Phase 3: Reaction & Cleanup[2]
-
Once dissolved in solvent, the inhalation hazard drops, but the dermal absorption risk increases (the solvent acts as a carrier).[2]
-
Doffing Protocol:
Part 5: Emergency Response Logic
In the event of a spill or exposure, hesitation causes injury.[2] Follow this logic flow.
Figure 1: Emergency Response Decision Matrix. Blue nodes indicate immediate personal action; Green indicates containment; Red indicates escalation.[1][2]
Part 6: Disposal & Decontamination
Waste Classification:
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (often labeled "Debris contaminated with Chemicals").[2]
-
Liquid Waste: Mother liquors and wash solvents go to Organic Solvents (Non-Halogenated) unless a halogenated solvent (like DCM) was used.[1][2]
Decontamination Verification: Because this compound is an aromatic ketone, it absorbs UV light.[2]
-
The UV Check: If you have a handheld UV lamp (254 nm), scan the work area after cleaning.[2] Dark spots on a fluorescent background (or glowing spots depending on the plate) can reveal invisible residues.[2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2779313, 1-[4-(2-Phenylethynyl)phenyl]ethanone (Structural Analog).[1][2] Retrieved March 2, 2026, from [Link][1][2]
-
CAS Common Chemistry. 1-[4-(2-Phenylethoxy)phenyl]ethanone (CAS 18099-61-1).[1][2][4] Retrieved March 2, 2026, from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Acetophenone - Hazardous Substance Fact Sheet.[1][2] New Jersey Department of Health.[2][5] Retrieved March 2, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
